Product packaging for Vodobatinib(Cat. No.:CAS No. 1388803-90-4)

Vodobatinib

Cat. No.: B3181848
CAS No.: 1388803-90-4
M. Wt: 453.9 g/mol
InChI Key: ZQOBVMHBVWNVBG-UHFFFAOYSA-N
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Description

Vodobatinib is an orally bioavailable, Bcr-Abl tyrosine kinase inhibitor (TKI), with potential antineoplastic activity. Upon administration, this compound selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the 'gatekeeper' resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, an amino acid substitution where threonine (T) has been mutated to isoleucine (I) at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents and its expression is associated with poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20ClN3O2 B3181848 Vodobatinib CAS No. 1388803-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBVMHBVWNVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388803-90-4
Record name Vodobatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vodobatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VODOBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Vodobatinib in Chronic Myeloid Leukemia

This technical guide provides a comprehensive overview of this compound, a third-generation tyrosine kinase inhibitor (TKI), and its mechanism of action in the context of Chronic Myeloid Leukemia (CML). This compound is an oral, potent, and selective inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.

Introduction to CML and the Role of BCR-ABL1

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1] This aberrant kinase drives uncontrolled proliferation of granulocytes, leading to the clinical manifestations of CML. The development of TKIs that target the ATP-binding site of the ABL1 kinase domain has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition.[1] However, resistance, often driven by point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[1]

This compound (formerly K0706) is a third-generation TKI designed to be a potent and selective agent against wild-type and mutated forms of BCR-ABL1, offering a new therapeutic option for patients with resistant or intolerant CML.[2][3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 tyrosine kinase.[1][5] It binds to the ATP-binding pocket of the ABL1 kinase domain, thereby blocking the transfer of a phosphate group from ATP to tyrosine residues on downstream substrate proteins. This inhibition effectively shuts down the aberrant signaling cascade initiated by the constitutively active BCR-ABL1 oncoprotein, leading to the suppression of proliferation and induction of apoptosis in Philadelphia chromosome-positive (Ph-positive) leukemia cells.

cluster_0 BCR-ABL1 Signaling Pathway cluster_1 Inhibition by this compound BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CRKL) BCR_ABL1->Substrate Phosphorylation ATP ATP ATP->BCR_ABL1 P_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction This compound This compound This compound->BCR_ABL1 ATP-Competitive Inhibition cluster_0 TKI Treatment Pathway & Resistance Start Newly Diagnosed CP-CML FirstGen 1st/2nd Gen TKI (Imatinib, etc.) Start->FirstGen Resistance1 Resistance/Intolerance (e.g., Y253H, E255V) FirstGen->Resistance1 T315I T315I Mutation FirstGen->T315I Ponatinib Ponatinib Resistance1->Ponatinib Option 1 This compound This compound Resistance1->this compound Option 2 (if no T315I) Resistance2 Resistance/Intolerance (Compound Mutations) Ponatinib->Resistance2 Resistance2->this compound (if sensitive mutation) cluster_workflow Experimental Workflow: Cell-Based Kinase Assay A 1. Seed Ba/F3 cells expressing BCR-ABL1 mutant B 2. Treat with serial dilutions of this compound A->B C 3. Incubate (37°C) B->C D 4. Lyse cells C->D E 5. Transfer lysate to anti-ABL1 coated plate D->E F 6. Add anti-Phosphotyrosine detection antibody (HRP) E->F G 7. Add substrate & read absorbance F->G H 8. Plot dose-response curve & calculate IC50 G->H

References

Vodobatinib: A Targeted Approach for Ponatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeleloid Leukemia (CML), transforming it from a fatal malignancy into a manageable chronic condition for many. However, the emergence of resistance to these therapies, particularly to the potent third-generation TKI ponatinib, presents a significant clinical challenge. Vodobatinib (formerly K0706), a novel, orally bioavailable, third-generation BCR-ABL1 TKI, has emerged as a promising therapeutic option for patients with CML who have developed resistance or intolerance to multiple prior TKIs, including ponatinib. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data in the context of ponatinib resistance, and detailed experimental methodologies.

Mechanism of Action

This compound is a potent and selective inhibitor of the BCR-ABL1 kinase, the hallmark of CML.[1][2] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound exhibits potent activity against wild-type BCR-ABL1 and a wide range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[3] Notably, this compound is not effective against the T315I "gatekeeper" mutation.[2][3]

Preclinical Inhibitory Activity

The inhibitory potential of this compound against various BCR-ABL1 mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
BCR-ABL1 (Wild-Type)7[3]
BCR-ABL1 L248R167[3]
BCR-ABL1 Y253H154[3]
BCR-ABL1 E255V165[3]
BCR-ABL1 T315I1967[3]

Clinical Development and Efficacy

This compound has been evaluated in a multicenter, open-label, phase 1/2 clinical trial (NCT02629692) in heavily pretreated patients with Philadelphia chromosome-positive (Ph+) CML, including those with resistance or intolerance to ponatinib.[2][4][5] The study was designed to determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and anti-leukemic activity of this compound.[6][7]

Patient Demographics and Trial Design

The phase 1/2 trial enrolled patients with Ph+ CML who had failed at least three prior TKIs.[2][4] The study included a dose-escalation phase (12 mg to 240 mg once daily) to determine the MTD, followed by an expansion phase at the RP2D.[4][8] The MTD was established at 204 mg once daily, with a recommended phase 2 dose of 174 mg daily.[8] A key exclusion criterion was the presence of the T315I mutation.[4]

The pooled analysis of the phase 1 and 2 studies included 78 patients.[2] The median age was 59 years, and 55% were male.[2] The distribution of CML phases was: 85% chronic phase (CP-CML), 10% accelerated phase (AP-CML), and 5% blast phase (BP-CML).[2]

Efficacy in Ponatinib-Exposed Patients

A key focus of the clinical trial was to evaluate the efficacy of this compound in patients who had previously been treated with ponatinib. The results demonstrated that this compound has comparable activity in both ponatinib-naïve and ponatinib-treated patients with CP-CML.[8]

Table 1: Major Cytogenetic Response (MCyR) in Chronic Phase CML (CP-CML)

Patient CohortNumber of Evaluable PatientsMCyR Rate
Overall CP-CML6370%[2]
Ponatinib-Naïve1567%[8]
Ponatinib-Treated1668%[8]

Table 2: Major Hematological Response (MHR) in Accelerated and Blast Phase CML

CML PhaseNumber of Evaluable PatientsMHR RateMedian Duration of Response
Accelerated Phase (AP-CML)886%[2]17.8 months[2]
Blast Phase (BP-CML)450%[2]6.2 months[2]
Safety and Tolerability

This compound has demonstrated a manageable safety profile in heavily pretreated CML patients.[2] The most common treatment-emergent adverse events (TEAEs) were hematological and gastrointestinal, and were generally grade 2 or lower in severity.[2]

Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse EventIncidence
Thrombocytopenia18%[2]
Neutropenia13%[2]
Anemia12%[2]
Increased Lipase10%[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BCR-ABL1 kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain (wild-type and mutants) is expressed and purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is used.

  • Assay Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated together.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of CML cells expressing wild-type or mutant BCR-ABL1.

Methodology:

  • Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human wild-type or mutant BCR-ABL1. These cells are dependent on BCR-ABL1 kinase activity for their proliferation and survival.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is indicative of metabolically active cells.

  • Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Clinical Trial Protocol (Phase 1/2 - NCT02629692)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of this compound in patients with Ph+ CML resistant or intolerant to prior TKI therapies.

Study Design:

  • Phase 1 (Dose Escalation): A 3+3 dose-escalation design was used to determine the MTD and RP2D. Patients received oral this compound once daily in 28-day cycles.

  • Phase 2 (Dose Expansion): Patients were treated at the RP2D to further evaluate the efficacy and safety of this compound.

Key Inclusion Criteria:

  • Adults with Ph+ CML (chronic, accelerated, or blast phase).

  • Resistance or intolerance to at least three prior TKIs.

  • ECOG performance status of 0-2.

Key Exclusion Criteria:

  • Presence of the T315I mutation.

Primary Endpoints:

  • Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

  • Phase 2: Major Cytogenetic Response (MCyR) for CP-CML and Major Hematologic Response (MHR) for AP/BP-CML.

Secondary Endpoints:

  • Complete Cytogenetic Response (CCyR), Major Molecular Response (MMR), duration of response, progression-free survival (PFS), and overall survival (OS).

Visualizations

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK CRKL CRKL BCR_ABL1->CRKL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival Adhesion Decreased Adhesion CRKL->Adhesion This compound This compound This compound->BCR_ABL1 Inhibition TKI_Resistance_Profiling_Workflow cluster_cell_line_dev Cell Line Development cluster_drug_treatment Drug Treatment & Viability cluster_data_analysis Data Analysis start Parental Ba/F3 Cells transfect Transfection with BCR-ABL1 Constructs (WT and Mutants) start->transfect select Selection of Stable IL-3 Independent Clones transfect->select plate_cells Plate Cells select->plate_cells treat Treat with Serial Dilutions of this compound plate_cells->treat incubate Incubate (e.g., 72h) treat->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay readout Luminescence Readout viability_assay->readout normalize Normalize to Vehicle Control readout->normalize curve_fit Non-linear Regression (Dose-Response Curve) normalize->curve_fit ic50 IC50 Determination curve_fit->ic50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the BCR-ABL1 Kinase Binding Affinity of Vodobatinib

This compound (formerly K0706) is a third-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the BCR-ABL1 fusion oncoprotein.[1][2][3][4] This protein is the hallmark of chronic myeloid leukemia (CML) and some types of acute lymphoblastic leukemia (ALL).[5][6] this compound was designed to be a potent and selective inhibitor, demonstrating efficacy against both wild-type BCR-ABL1 and the majority of point mutations that confer resistance to earlier-generation TKIs.[7][8][9] This guide provides a detailed overview of its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of Binding Affinity and Potency

This compound demonstrates high potency against the wild-type BCR-ABL1 kinase and maintains activity against a range of clinically significant mutants that are resistant to other TKIs.[1][2] Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: this compound IC50 Values for BCR-ABL1 Kinase
Target Kinase/Cell LineIC50 (nM)Reference
c-Abl Kinase (in vitro)0.9[10]
BCR-ABL1 Kinase (in vitro)7[1][2]
BCR-ABL1L248R/V Mutant167[1][2]
BCR-ABL1Y253H Mutant154[1][2]
BCR-ABL1E255V Mutant165[1][2]
BCR-ABL1T315I Mutant1967*[1]

*Note: There is conflicting information regarding the activity of this compound against the T315I "gatekeeper" mutation. While one source reports a specific IC50 value[1], other sources state that it is not effective against this particular mutant.[2][9][11] This mutation is a common cause of resistance to many TKIs.[9]

Mechanism of Action and Signaling Pathway

The BCR-ABL1 fusion gene results in a constitutively active tyrosine kinase that drives uncontrolled proliferation and inhibits apoptosis in hematopoietic cells.[5][6][9] This kinase autophosphorylates and subsequently phosphorylates numerous downstream signaling proteins, leading to the activation of pathways critical for cell growth and survival, such as the STAT5 and CrkL pathways.[6]

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site within the ABL1 kinase domain of the BCR-ABL1 protein, thereby blocking the transfer of phosphate from ATP to tyrosine residues on its substrates.[12] This inhibition effectively shuts down the aberrant downstream signaling, leading to the suppression of leukemic cell proliferation.[3]

BCR_ABL1_Pathway cluster_upstream Upstream Events cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates CrkL CrkL BCR_ABL1->CrkL Phosphorylates This compound This compound This compound->BCR_ABL1 Inhibits (ATP-Competitive) Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis CrkL->Proliferation CrkL->Apoptosis

Figure 1: this compound Inhibition of the BCR-ABL1 Signaling Pathway.

Experimental Protocols

The characterization of this compound's binding affinity and cellular activity involves several key experimental methodologies.

Biochemical Kinase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

Objective: To determine the IC50 value of this compound against purified BCR-ABL1 kinase.

Methodology:

  • Reagents and Materials: Purified recombinant BCR-ABL1 kinase, a specific peptide substrate, Adenosine-5'-triphosphate (ATP), this compound at various concentrations, assay buffer, and a detection system (e.g., based on fluorescence, luminescence, or radioactivity).

  • Procedure:

    • The purified BCR-ABL1 kinase is incubated with a range of this compound concentrations in an appropriate assay buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

    • The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-drug control.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_analysis A Purified BCR-ABL1 Kinase D Incubate Kinase + this compound A->D B Serial Dilutions of this compound B->D C Substrate + ATP E Initiate Reaction (Add Substrate + ATP) C->E D->E F Incubate E->F G Terminate Reaction & Quantify Phosphorylation F->G H Calculate % Inhibition vs. Control G->H I Determine IC50 H->I

Figure 2: Workflow for a Biochemical BCR-ABL1 Kinase Inhibition Assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit the target within the cell.[13][14]

Objective: To measure the effect of this compound on the viability of CML cells and its ability to inhibit BCR-ABL1 signaling.

Methodology (Cell Viability):

  • Cell Lines: Murine Ba/F3 hematopoietic cells engineered to express human wild-type or mutated BCR-ABL1 are commonly used.[2] These cells become dependent on BCR-ABL1 activity for their survival and proliferation.

  • Procedure:

    • Cells are seeded into multi-well plates.

    • They are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.

  • Data Analysis: Similar to the biochemical assay, IC50 values are calculated from the dose-response curve.

Methodology (Phosphorylation Inhibition via Western Blot):

  • Procedure:

    • BCR-ABL1-expressing cells are treated with this compound for a shorter duration (e.g., 2-4 hours).

    • Cells are harvested and lysed to extract total proteins.[15][16]

    • Protein concentration is determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1) and phosphorylated downstream targets (e.g., p-STAT5, p-CrkL).[6]

    • Antibodies against the total forms of these proteins and a loading control (e.g., actin) are used for normalization.

    • Detection is performed using secondary antibodies conjugated to an enzyme or fluorophore.

  • Data Analysis: The band intensities are quantified to determine the reduction in phosphorylation levels at different this compound concentrations.

Western_Blot_Workflow A Culture BCR-ABL1+ Cells B Treat with This compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE (Separation) D->E F Western Transfer (to Membrane) E->F G Antibody Probing (p-BCR-ABL1, etc.) F->G H Detection & Imaging G->H I Quantify Band Intensity H->I

Figure 3: General Workflow for Western Blot Analysis of Protein Phosphorylation.

Resistance Profile and Clinical Implications

A key advantage of third-generation TKIs like this compound is their activity against mutations that cause resistance to earlier drugs such as imatinib and nilotinib.[9][17] Point mutations in the BCR-ABL1 kinase domain can prevent TKI binding, leading to therapeutic failure.[17][18][19]

This compound is effective against several common resistance mutations, including those in the P-loop of the kinase domain (e.g., Y253H, E255V).[1][2] Its activity against the highly resistant T315I mutation remains a point of differing reports.[1][2][11] The development of resistance is a major clinical challenge, and TKIs with a broad activity profile against various mutants are highly valuable.[18]

Phase 1/2 clinical trials have shown that this compound has meaningful antileukemic activity and a tolerable safety profile in heavily pretreated CML patients who are resistant or intolerant to multiple prior TKIs.[20][21] A major cytogenetic response (MCyR) was observed in a high percentage of patients with chronic-phase CML, including those who had previously been treated with the potent third-generation TKI ponatinib.[7][8][22]

TKI_Resistance_Logic cluster_CML CML Pathogenesis cluster_Therapy TKI Therapy & Resistance BCR_ABL1_WT Wild-Type BCR-ABL1 Imatinib 1st Gen TKI (Imatinib) BCR_ABL1_WT->Imatinib Sensitive Resistance_Mutations Resistance Mutations (e.g., Y253H, E255V) Imatinib->Resistance_Mutations Selects for Nilotinib 2nd Gen TKI (Nilotinib, etc.) T315I T315I 'Gatekeeper' Mutation Nilotinib->T315I Selects for This compound 3rd Gen TKI (this compound) Resistance_Mutations->Nilotinib Some Sensitive Resistance_Mutations->this compound Sensitive T315I->this compound Activity Disputed

Figure 4: TKI Generations and the Evolution of BCR-ABL1 Resistance.

References

Vodobatinib's Activity Against BCR-ABL1 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a third-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant preclinical and clinical activity against the BCR-ABL1 fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as chronic myeloid leukemia (CML). Developed to address the challenge of TKI resistance, this compound has shown efficacy against a wide range of BCR-ABL1 kinase domain mutations that confer resistance to earlier generation TKIs. This technical guide provides an in-depth overview of this compound's activity, detailing its inhibitory profile against various BCR-ABL1 mutations, the experimental methodologies used to determine its efficacy, and its mechanism of action within the BCR-ABL1 signaling cascade.

Data Presentation: In Vitro Inhibitory Activity of this compound

The potency of this compound against wild-type and mutated BCR-ABL1 has been quantified through in vitro cellular assays, primarily utilizing the Ba/F3 murine pro-B cell line engineered to express human BCR-ABL1 variants. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the drug's potency.

BCR-ABL1 VariantIC50 (nM)Reference
Wild-type7[1]
L248R167[1]
Y253H154[1]
E255V165[1]
T315I1967[1]

Table 1: this compound IC50 Values Against Key BCR-ABL1 Mutations. This table summarizes the in vitro potency of this compound against wild-type BCR-ABL1 and several clinically relevant mutations known to confer resistance to other TKIs.

Experimental Protocols

A thorough understanding of the methodologies employed to evaluate this compound's activity is crucial for the interpretation of its preclinical data. The following sections detail the key experimental protocols.

BCR-ABL1 Kinase Inhibition Assay (Immunoblotting)

This assay directly assesses the ability of this compound to inhibit the autophosphorylation of the BCR-ABL1 kinase, a critical step in its activation.

Cell Culture and Lysis:

  • Ba/F3 cells expressing either wild-type or mutated BCR-ABL1 are cultured in appropriate media.

  • Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2-4 hours).

  • Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

Immunoblotting Procedure:

  • Protein concentrations of the cell lysates are determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of a BCR-ABL1 downstream target (e.g., phospho-CrkL) or phospho-BCR-ABL1 itself. An antibody against total BCR-ABL1 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.[1]

Cell Proliferation (Viability) Assay for IC50 Determination

This assay measures the concentration of this compound required to inhibit the proliferation of BCR-ABL1-dependent cells by 50%.

Cell Seeding and Treatment:

  • Ba/F3 cells expressing specific BCR-ABL1 constructs are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).

  • A serial dilution of this compound is prepared, and cells are treated with a range of concentrations. Control wells receive only the vehicle.

  • The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[1]

Measurement of Cell Viability:

  • Cell viability is commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well.

  • The reagent lyses the cells, and the amount of ATP present (an indicator of metabolically active, viable cells) is converted into a luminescent signal by the luciferase.

  • The luminescence is measured using a luminometer.

  • The IC50 value is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Xenograft Model for CML

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of a drug candidate in a living organism.

Model Establishment:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cells.

  • Human CML cell lines (e.g., K562) or Ba/F3 cells expressing BCR-ABL1 are injected into the mice, typically intravenously or subcutaneously, to establish the leukemia model.[2]

Drug Administration and Monitoring:

  • Once the leukemia is established (confirmed by monitoring peripheral blood for leukemic cells or palpable tumors), the mice are randomized into treatment and control groups.

  • This compound is administered orally at various doses and schedules. The control group receives a vehicle.

  • The efficacy of the treatment is monitored by measuring tumor volume (for subcutaneous models), quantifying the percentage of leukemic cells in the peripheral blood and bone marrow via flow cytometry, and assessing overall survival.

  • Toxicity is evaluated by monitoring the animals' body weight, overall health, and through histological analysis of major organs at the end of the study.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of the BCR-ABL1 oncoprotein. This inhibition blocks the downstream signaling pathways that are constitutively activated in Ph+ leukemia cells, leading to reduced cell proliferation and induction of apoptosis.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 P PI3K PI3K BCR_ABL1->PI3K P STAT5 STAT5 BCR_ABL1->STAT5 P This compound This compound This compound->BCR_ABL1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis_Inhibition

Figure 1: BCR-ABL1 Signaling and this compound Inhibition. This diagram illustrates the primary signaling pathways activated by the BCR-ABL1 oncoprotein, leading to increased cell proliferation and survival. This compound directly inhibits BCR-ABL1 kinase activity, thereby blocking these downstream effects.

Clinical Activity

Clinical trials have investigated the safety and efficacy of this compound in patients with CML who have failed prior TKI therapies. A phase 1/2 trial (NCT02629692) demonstrated that this compound has promising antileukemic activity in heavily pretreated patients with chronic phase CML, including those who had previously received ponatinib.[3][4][5][6][7][8] The maximum tolerated dose was established, and the safety profile was considered manageable.[7] Notably, patients with the T315I mutation were excluded from these trials, consistent with the preclinical data showing reduced in vitro activity against this specific mutation.[7]

Conclusion

This compound is a potent third-generation BCR-ABL1 inhibitor with significant activity against wild-type BCR-ABL1 and a broad range of clinically relevant mutations that confer resistance to other TKIs. Its efficacy has been demonstrated through rigorous preclinical experimental protocols and confirmed in clinical trials. While this compound shows reduced activity against the T315I mutation, it represents a valuable therapeutic option for a significant population of patients with Ph+ leukemias who have exhausted other treatment avenues. Further research and ongoing clinical studies will continue to define its role in the evolving landscape of CML therapy.

References

Vodobatinib's Kinase Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Potency Against Primary Targets

Vodobatinib has demonstrated high potency against the wild-type BCR-ABL1 kinase and several clinically relevant mutants known to confer resistance to earlier-generation TKIs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against its key targets.

Kinase TargetIC50 (nM)Assay TypeSource
BCR-ABL1 (Wild-Type)7Biochemical Assay[3][9]
c-Abl0.9In vitro Kinase Assay[1]
BCR-ABL1L248R167Cell-based Assay[9]
BCR-ABL1Y253H154Cell-based Assay[9]
BCR-ABL1E255V165Cell-based Assay[9]
BCR-ABL1T315I1967Cell-based Assay[9]

Note: The T315I mutation, known as the "gatekeeper" mutation, confers resistance to many TKIs. This compound shows significantly reduced potency against this mutant.[9]

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values listed above are not exhaustively provided in the public domain. However, based on standard practices in kinase inhibitor profiling, the following methodologies are likely employed.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Purified Kinase (e.g., recombinant c-Abl) r1 Incubate Kinase, Substrate, ATP, and this compound p1->r1 p2 Kinase-specific Substrate (e.g., Abltide) p2->r1 p3 ATP p3->r1 p4 This compound (serial dilutions) p4->r1 d1 Measure Phosphorylated Substrate r1->d1 a1 Plot Inhibition Curve d1->a1 a2 Calculate IC50 Value a1->a2

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., c-Abl), a specific peptide substrate (e.g., Abltide), Adenosine Triphosphate (ATP), and this compound at various concentrations.

  • Reaction: The kinase, substrate, and this compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Cell-Based Autophosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the autophosphorylation of a kinase within a cellular context.

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_detection Detection cluster_analysis Data Analysis c1 Culture cells expressing the target kinase (e.g., Ba/F3 cells with BCR-ABL1) c2 Treat cells with varying concentrations of this compound c1->c2 l1 Lyse cells to release cellular proteins c2->l1 d1 Quantify phosphorylated kinase (e.g., Western Blot, ELISA) l1->d1 a1 Plot Inhibition Curve d1->a1 a2 Determine IC50 Value a1->a2

Caption: General workflow for a cell-based autophosphorylation assay.

Methodology:

  • Cell Culture: A cell line engineered to express the kinase of interest (e.g., Ba/F3 cells expressing a specific BCR-ABL1 mutant) is cultured.

  • Treatment: The cells are treated with a range of this compound concentrations for a defined period.

  • Lysis: The cells are lysed to extract the cellular proteins.

  • Detection: The level of phosphorylated kinase is measured using techniques such as Western blotting with a phospho-specific antibody or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of phosphorylated kinase is normalized to the total amount of the kinase protein. The percentage of inhibition is then plotted against the this compound concentration to calculate the IC50.

Signaling Pathway

This compound's primary therapeutic effect in CML is achieved through the inhibition of the constitutively active BCR-ABL1 kinase. This oncoprotein drives the malignant phenotype by activating a network of downstream signaling pathways that promote cell proliferation and survival.

G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL1 BCR-ABL1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR This compound This compound This compound->BCR_ABL1 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of BCR-ABL1 signaling by this compound.

Conclusion

This compound is a potent inhibitor of the BCR-ABL1 kinase and its various mutants, with the notable exception of the T315I mutation. While it is reported to have a favorable safety profile and limited off-target effects, a comprehensive, publicly available kinase selectivity panel is needed to fully characterize its off-target profile. Such data would be invaluable for a more complete understanding of its mechanism of action and for anticipating potential off-target liabilities in a clinical setting. Further research and publication of broader kinome screening data are warranted to fully elucidate the selectivity of this promising therapeutic agent.

References

Vodobatinib's Efficacy Against Non-T315I BCR-ABL1 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) engineered for patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It was designed using a structure-guided platform to be a potent and selective inhibitor of the BCR-ABL1 kinase, the primary driver of CML.[3][4] A critical challenge in CML therapy is the emergence of resistance to TKIs, often driven by point mutations in the ABL1 kinase domain. While some third-generation TKIs target the common T315I "gatekeeper" mutation, this compound was specifically developed to be effective against a wide range of other clinically relevant mutations that confer resistance to earlier-generation TKIs, but not the T315I mutation.[4][5][6] This guide provides a comprehensive technical overview of this compound's preclinical and clinical effectiveness against non-T315I mutations, detailing its inhibitory profile, clinical trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 tyrosine kinase. The BCR-ABL1 fusion protein possesses constitutively active kinase function, leading to the autophosphorylation of its tyrosine residues and the subsequent activation of multiple downstream signaling pathways. These pathways, including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, are crucial for cell proliferation, differentiation, and survival. By blocking the ATP-binding site of the BCR-ABL1 kinase, this compound inhibits its autophosphorylation and prevents the activation of these downstream effectors, ultimately inducing apoptosis in cancer cells.

BCR_ABL1_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS PI3K PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K STAT JAK/STAT Pathway BCR_ABL1->STAT This compound This compound This compound->BCR_ABL1 Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT->Proliferation Leukemia Leukemogenesis Proliferation->Leukemia Apoptosis->Leukemia

Caption: BCR-ABL1 Signaling and this compound Inhibition.

Preclinical Efficacy: In Vitro Inhibition Profile

The potency of this compound against various BCR-ABL1 kinase domain mutations has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against the wild-type (unmutated) BCR-ABL1 and several common non-T315I mutants that confer resistance to other TKIs.

Target Kinase/MutantIC50 (nM)Reference
BCR-ABL1 (Wild-Type)7[7][8]
c-Abl0.9[9]
BCR-ABL1 L248R167[7]
BCR-ABL1 Y253H154[7]
BCR-ABL1 E255V165[7]
BCR-ABL1 T315I1967[7]

Table 1: In Vitro Inhibitory Activity of this compound. Note the significantly higher IC50 value for the T315I mutation, against which this compound has limited activity.

Clinical Efficacy: Phase 1/2 Trial (NCT02629692)

This compound has been evaluated in a multicenter, open-label, Phase 1/2 clinical trial in heavily pretreated patients with CML and Ph+ ALL who have failed multiple prior TKIs.[1][10] Patients with the T315I mutation were excluded.[1][10] The trial assessed the safety, tolerability, maximum tolerated dose (MTD), and anti-leukemic activity of this compound.[11]

Patient Population

The study enrolled a heavily pretreated patient population. The pooled analysis of the Phase 1 and 2 studies included 78 patients, of whom 85% had chronic-phase CML (CP-CML), 10% had accelerated-phase CML (AP-CML), and 5% had blast-phase CML (BP-CML).[12][13] Many patients had received three or more prior TKIs, and a significant portion had been previously treated with ponatinib.[3][14]

Efficacy in Chronic-Phase CML (CP-CML)

This compound demonstrated significant clinical activity in patients with CP-CML, including those who were resistant or intolerant to prior TKIs, including ponatinib.

Response MetricAll CP-CML Patients (n=63)Ponatinib-Naïve (n=15)Ponatinib-Treated (n=16)Reference
Major Cytogenetic Response (MCyR) 70%67%69% (11 of 16 pts)[3][12][14]
Complete Cytogenetic Response (CCyR) -67% (10 of 15 pts)-[1][14]
Major Molecular Response (MMR) 44% (14 of 32 pts)47% (7 of 15 pts)47% (8 of 17 pts)[1][2]

Table 2: Cytogenetic and Molecular Responses in CP-CML Patients Treated with this compound. Data is compiled from different stages and analyses of the Phase 1/2 trial.

Efficacy in Advanced-Phase CML

The pooled analysis also showed clinically meaningful activity in patients with advanced-phase CML.[13]

CML PhaseResponse MetricResponse RateReference
Accelerated-Phase (AP-CML) Major Hematological Response (MaHR)86%[12][13]
Blast-Phase (BP-CML) Major Hematological Response (MaHR)50%[12][13]

Table 3: Hematological Responses in Advanced-Phase CML Patients.

Experimental Protocols and Methodologies

In Vitro Kinase Assays

The IC50 values were determined using standard biochemical and cell-based assays.

  • Cell Lines : Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were engineered to express various human BCR-ABL1 constructs (wild-type and mutated).[8]

  • Proliferation Assay : These engineered Ba/F3 cells were cultured with escalating concentrations of this compound. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo®. The IC50 was calculated as the drug concentration that inhibited cell proliferation by 50% compared to untreated controls.

  • Phosphorylation Inhibition Assay : To confirm the mechanism of action, Ba/F3 cells expressing BCR-ABL1 mutants were treated with this compound for a short period (e.g., 2-4 hours).[8] Cell lysates were then analyzed by Western blotting using antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1) and total BCR-ABL1 to assess the inhibition of autophosphorylation.[8]

Experimental_Workflow cluster_preclinical Preclinical (In Vitro) cluster_clinical Clinical Trial (Phase 1) start Start: Hypothesis (TKI Efficacy Testing) cell_culture Engineer & Culture Ba/F3 Cells with BCR-ABL1 Mutations start->cell_culture dose_response Treat Cells with Escalating Doses of this compound cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc patient_enroll Enroll Patients (Resistant/Intolerant CML, No T315I) ic50_calc->patient_enroll Informs Clinical Development dose_escalation 3+3 Dose Escalation (12mg to 240mg) patient_enroll->dose_escalation safety_eval Monitor Safety & DLTs dose_escalation->safety_eval efficacy_eval Assess Efficacy (MCyR, MMR) dose_escalation->efficacy_eval mtd_det Determine MTD (204 mg) safety_eval->mtd_det end End: Data Analysis & Reporting mtd_det->end efficacy_eval->end

Caption: General Workflow for TKI Development and Evaluation.
Phase 1/2 Clinical Trial Protocol (NCT02629692)

  • Study Design : An open-label, multicenter, Phase 1 dose-escalation ("3+3" design) and Phase 2 dose-expansion study.[1][2][10]

  • Patient Eligibility : Adults (≥18 years) with Ph+ CML or Ph+ ALL who were resistant or intolerant to at least three prior TKIs, or had no other available treatment options.[10] A key exclusion criterion was the presence of the T315I mutation.[1][10]

  • Treatment : this compound was administered orally once daily in 28-day cycles.[10] The Phase 1 portion evaluated doses ranging from 12 mg to 240 mg.[1] The maximum tolerated dose (MTD) was established at 204 mg.[1][13]

  • Endpoints : The primary endpoint of Phase 1 was to determine the MTD.[11] Secondary endpoints included safety, pharmacokinetics, and anti-leukemic activity.[11] Efficacy was assessed by hematologic, cytogenetic (by chromosome banding analysis of bone marrow metaphases), and molecular (RQ-PCR for BCR-ABL1 transcripts) responses.

Conclusion

This compound has demonstrated significant preclinical and clinical activity against a range of non-T315I BCR-ABL1 mutations that confer resistance to other TKIs. In vitro data confirms its high potency against wild-type BCR-ABL1 and common mutants like L248R, Y253H, and E255V.[7] Clinical data from the Phase 1/2 trial shows that this compound can induce durable cytogenetic and molecular responses in a heavily pretreated CML patient population, including those who have failed ponatinib.[1][3] With a manageable safety profile, this compound represents a promising therapeutic option for CML patients with resistance or intolerance to multiple prior TKI therapies who do not harbor the T315I mutation.[12][13]

References

early research on Vodobatinib off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Research of Vodobatinib Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as K0706 or SCO-088) is a third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI). It has been developed for the treatment of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to other TKIs. While early research highlights its potent and selective inhibition of the Bcr-Abl1 kinase, a thorough understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide summarizes the available quantitative data on this compound's on-target activity, discusses potential off-target effects based on clinical observations, and provides detailed methodologies for key experimental assays relevant to its preclinical characterization.

It is important to note that while this compound is often described as having "limited off-target activity," a comprehensive, publicly available kinome scan or a broad off-target selectivity profile has not been identified in the reviewed literature. Therefore, the discussion on off-target effects is primarily based on inferences from clinical trial data.

On-Target Activity of this compound

This compound is a potent inhibitor of the Bcr-Abl1 fusion protein, the hallmark of CML. It also demonstrates activity against a range of Bcr-Abl1 mutants that confer resistance to earlier generation TKIs.

TargetIC50 (nM)
BCR-ABL17
BCR-ABL1L248R167
BCR-ABL1Y253H154
BCR-ABL1E255V165
BCR-ABL1T315I1967

Potential Off-Target Effects and Clinical Safety Profile

The off-target profile of a kinase inhibitor is critical in understanding its clinical adverse events. In the absence of a detailed kinome scan for this compound, the treatment-emergent adverse events (TEAEs) from early clinical trials provide the best available insight into its potential off-target activities.

Adverse Event (All Grades)Frequency in Ponatinib-Treated Patients (%)Frequency in Ponatinib-Naïve Patients (%)
Nausea25-
Diarrhea25-
Myalgia-33
Back Pain-27
Thrombocytopenia1927
Rash19-
Non-cardiac chest pain19-
Increased amylase19-
Fall19-
Nasopharyngitis-20

Grade 3 or higher TEAEs included thrombocytopenia, neutropenia, and anemia. Other reported adverse events were constitutional symptoms, gastrointestinal symptoms, pruritus, rhinitis, dizziness, and headache. Three serious adverse events were noted as related to this compound: fatal intracranial hemorrhage, back pain, and worsening amnesia.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency.

1. Reagents and Materials:

  • Kinase: Recombinant human Bcr-Abl1 kinase

  • Substrate: Biotinylated peptide substrate for Bcr-Abl1

  • ATP: Adenosine triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Donor), Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin)

  • Test Compound: this compound, serially diluted in DMSO

  • Microplates: Low-volume 384-well black microplates

2. Assay Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 2.5 µL of the Bcr-Abl1 kinase solution (at 2x the final concentration) to each well.

  • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at 2x the final concentration). The final ATP concentration should be at or near its Km for the kinase.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the detection reagent mix containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor.

  • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a representative cell proliferation assay using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

1. Reagents and Materials:

  • Cell Line: Ba/F3 cells engineered to express Bcr-Abl1 or a specific mutant.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

  • Test Compound: this compound, serially diluted in DMSO.

  • Assay Reagent: CellTiter-Glo® Reagent.

  • Microplates: Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

2. Assay Procedure:

  • Seed the Ba/F3-Bcr-Abl1 cells in the microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound or medium with DMSO (vehicle control) to the wells. The final DMSO concentration should be ≤ 0.1%.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Normalize the data to the vehicle (DMSO) control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic equation.

Visualizations

BCR_ABL_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT JAK-STAT Pathway BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Survival, Proliferation) STAT5->Gene_Transcription

Caption: BCR-ABL1 Signaling Pathways in CML.

Kinase_Inhibitor_Profiling_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Biochemical Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors of Primary Target) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (On-Target Potency) Hit_ID->Dose_Response Kinome_Scan Broad Kinase Panel Screen (Kinome Scan for Selectivity) Dose_Response->Kinome_Scan Cell_Assays Cell-Based Assays (Proliferation, Apoptosis, Target Engagement) Dose_Response->Cell_Assays Off_Target_ID Off-Target Identification (Significant Inhibition of Other Kinases) Kinome_Scan->Off_Target_ID Off_Target_ID->Cell_Assays In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Cell_Assays->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Vodobatinib_Effects_Relationship cluster_On_Target On-Target Effects cluster_Off_Target Potential Off-Target Mediated Effects This compound This compound BCR_ABL BCR-ABL1 Inhibition This compound->BCR_ABL Off_Target_Kinase Unknown Off-Target Kinase(s) (Hypothetical) This compound->Off_Target_Kinase Potential Anti_Leukemic Anti-Leukemic Activity in CML BCR_ABL->Anti_Leukemic Myelosuppression Myelosuppression (Thrombocytopenia, Neutropenia) BCR_ABL->Myelosuppression GI_Toxicity Gastrointestinal Toxicity (Nausea, Diarrhea) Off_Target_Kinase->GI_Toxicity Inferred Musculoskeletal Musculoskeletal Effects (Myalgia, Back Pain) Off_Target_Kinase->Musculoskeletal Inferred Pancreatic Pancreatic Effects (Increased Amylase) Off_Target_Kinase->Pancreatic Inferred

Vodobatinib: Exploring Therapeutic Potential Beyond Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vodobatinib (formerly K0706), a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), has been extensively studied for its efficacy in chronic myeloid leukemia (CML).[1][2][3][4][5][6][7] However, its mechanism of action, primarily the inhibition of the c-Abl tyrosine kinase, presents significant therapeutic potential in a range of other pathologies. This technical guide explores the preclinical and clinical investigations of this compound beyond CML, with a primary focus on its application in neurodegenerative diseases, particularly Parkinson's disease, and its emerging role in overcoming multidrug resistance in cancer. Detailed experimental methodologies, quantitative data from key studies, and visual representations of relevant signaling pathways and workflows are provided to offer a comprehensive resource for the scientific community.

Introduction: The Rationale for Exploring this compound Beyond CML

This compound is an orally bioavailable small molecule designed as a selective Bcr-Abl TKI.[8] Its high potency against wild-type and most mutated forms of Bcr-Abl has established its role in CML treatment.[2][9] The primary target of this compound, the Abelson (Abl) family of non-receptor tyrosine kinases, particularly c-Abl, is implicated in various cellular processes beyond oncogenesis, including neuronal function and stress responses.[10][11] Overactivity of c-Abl has been linked to the pathogenesis of neurodegenerative conditions like Parkinson's disease, making it a compelling target for therapeutic intervention.[10][11][12] This has propelled the investigation of this compound into the realm of neuroprotection. Furthermore, recent studies have uncovered its ability to modulate ATP-binding cassette (ABC) transporters, suggesting a role in circumventing multidrug resistance in cancer therapy.[13]

This compound in Neurodegenerative Diseases: The Parkinson's Disease Paradigm

The most significant exploration of this compound outside of CML has been in the context of Parkinson's disease (PD). Preclinical evidence strongly suggests that the activation of c-Abl is a critical event in the neurodegenerative cascade in PD, contributing to processes like oxidative stress and alpha-synuclein-induced neurodegeneration.[10][12][14][15]

Mechanism of Action in Parkinson's Disease

In PD, cellular stress leads to the overactivation of c-Abl. This activated c-Abl is believed to contribute to the pathological phosphorylation of α-synuclein and the inactivation of the E3 ubiquitin ligase, parkin, both of which are key events in the death of dopaminergic neurons.[10] this compound, by inhibiting c-Abl, is hypothesized to interrupt this cascade, thereby exerting a neuroprotective effect.

Vodobatinib_PD_Pathway cluster_stress Cellular Stressors cluster_pathway Pathogenic Cascade Oxidative Stress Oxidative Stress c-Abl Activation c-Abl Activation Oxidative Stress->c-Abl Activation Misfolded α-synuclein Misfolded α-synuclein Misfolded α-synuclein->c-Abl Activation Parkin Inactivation Parkin Inactivation c-Abl Activation->Parkin Inactivation α-synuclein Pathology α-synuclein Pathology c-Abl Activation->α-synuclein Pathology Neuronal Death Neuronal Death Parkin Inactivation->Neuronal Death α-synuclein Pathology->Neuronal Death This compound This compound This compound->c-Abl Activation

This compound's proposed neuroprotective mechanism in Parkinson's disease.
Preclinical and Comparative Data

This compound has demonstrated superior potency in inhibiting c-Abl compared to nilotinib, another TKI that was investigated for PD but showed insufficient brain penetration.[12][16]

Parameter This compound Nilotinib Reference
c-Abl Kinase IC50 0.9 nM15-45 nM[16][17]
Bcr-Abl1 IC50 7 nM20 nM[2][16]
Clinical Investigation: The PROSEEK Trial (NCT03655236)

The potential of this compound in PD led to the initiation of the PROSEEK trial, a significant Phase 2 study.[14]

Experimental Protocol: PROSEEK Trial

  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial.[18]

  • Participants: 506 patients aged 50 or older with "Clinically Probable Parkinson's" diagnosed within three years prior to screening.[14] Participants were not expected to require dopamine-replacing therapies within nine months of enrollment.[14]

  • Intervention: Two different doses of oral this compound versus placebo administered for 40 weeks.[18]

  • Primary Objective: To assess the safety and efficacy of this compound in people with early-stage Parkinson's disease.[14] The primary endpoint was the change in patients' motor functions.[15]

  • Exploratory Objective: To evaluate the impact on the health of dopamine-producing neurons using Dopamine Transporter Single Photon Emission Computed Tomography (DaT SPECT) brain imaging.[14][15]

PROSEEK_Trial_Workflow Patient Screening Patient Screening Enrollment (n=506) Enrollment (n=506) Patient Screening->Enrollment (n=506) Randomization Randomization Enrollment (n=506)->Randomization This compound Dose 1 This compound Dose 1 Randomization->this compound Dose 1 Group A This compound Dose 2 This compound Dose 2 Randomization->this compound Dose 2 Group B Placebo Placebo Randomization->Placebo Group C 40-Week Treatment 40-Week Treatment This compound Dose 1->40-Week Treatment This compound Dose 2->40-Week Treatment Placebo->40-Week Treatment Interim Analysis (n=442) Interim Analysis (n=442) 40-Week Treatment->Interim Analysis (n=442) Study Termination Study Termination Interim Analysis (n=442)->Study Termination No evidence of treatment benefit

Simplified workflow of the PROSEEK clinical trial.
Pharmacokinetics and Brain Penetration

A key advantage of this compound over other TKIs for neurodegenerative applications is its ability to penetrate the blood-brain barrier. A study in healthy volunteers demonstrated that oral administration of this compound achieved cerebrospinal fluid (CSF) concentrations sufficient to inhibit c-Abl.[16][17]

This compound Dose (7 days) Mean Cmax, CSF (nM) Reference
48 mg1.8[17]
192 mg11.6[17]
384 mg12.2[17]

These CSF levels exceeded the IC50 for c-Abl inhibition, suggesting that this compound could maintain therapeutic concentrations in the brain.[16][17]

Trial Outcome and Future Directions

In April 2024, Sun Pharma Advanced Research Company (SPARC) announced the termination of the PROSEEK study. An interim analysis of data from 442 patients concluded that this compound did not demonstrate any evidence of treatment benefit over placebo, leading to the discontinuation of the trial.[18] While this outcome was a significant setback, the rationale for targeting c-Abl in neurodegenerative diseases remains an active area of research. This compound is also being investigated in a Phase II trial for Lewy body disease (NCT03996460).[19]

This compound in Oncology: Overcoming Multidrug Resistance

Beyond its primary antineoplastic activity in CML, emerging research indicates that this compound may have a broader application in oncology by tackling multidrug resistance (MDR).

Mechanism of Action in MDR

MDR in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux chemotherapeutic drugs from cancer cells.[13] A recent study found that this compound, at sub-toxic concentrations, can inhibit the drug efflux function of ABCB1 and ABCG2.[13] This action restores the sensitivity of multidrug-resistant cancer cells to conventional cytotoxic agents. Interestingly, this compound appears to enhance the ATPase activity of these transporters while preventing drug efflux, and the overexpression of these transporters does not confer resistance to this compound itself.[13]

Vodobatinib_MDR_Mechanism cluster_cell Multidrug-Resistant Cancer Cell Chemotherapy Drug (External) Chemotherapy Drug (External) Chemotherapy Drug (Internal) Chemotherapy Drug (Internal) Chemotherapy Drug (External)->Chemotherapy Drug (Internal) Influx ABC Transporter (ABCB1/ABCG2) ABC Transporter (ABCB1/ABCG2) Chemotherapy Drug (Internal)->Chemotherapy Drug (External) Efflux Cell Death Cell Death Chemotherapy Drug (Internal)->Cell Death This compound This compound This compound->ABC Transporter (ABCB1/ABCG2) Inhibits Efflux

This compound's role in reversing multidrug resistance.
Experimental Data and Protocols

Experimental Protocol: In Vitro MDR Reversal Assay

  • Cell Lines: Multidrug-resistant cancer cell lines overexpressing ABCB1 and ABCG2 transporters would be utilized, alongside their non-resistant parental counterparts.

  • Treatment: Cells would be treated with a standard chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of varying, sub-toxic concentrations of this compound.

  • Endpoint: Cell viability would be assessed using a standard method (e.g., MTT assay) to determine the IC50 of the chemotherapeutic drug. A significant reduction in the IC50 in the presence of this compound would indicate the reversal of resistance.

  • Mechanistic Studies: Further experiments, such as drug accumulation assays using fluorescent substrates (e.g., rhodamine 123) and ATPase activity assays, would be conducted to elucidate the precise mechanism of transporter inhibition.[13]

This line of research is still in its early stages but suggests a promising new avenue for this compound as a chemosensitizing agent in combination therapies for resistant cancers.

Conclusion

This compound's journey beyond CML highlights the intricate and multifaceted nature of drug development. While its primary non-CML application in Parkinson's disease did not yield the desired clinical outcome in the PROSEEK trial, the scientific rationale for targeting c-Abl in neurodegeneration remains a valid and important area of investigation. The superior brain penetration and potency of this compound provided a valuable tool to test this hypothesis in a large-scale clinical setting. Concurrently, the discovery of its ability to counteract multidrug resistance in cancer opens up a new and potentially impactful therapeutic direction. For researchers and drug development professionals, this compound serves as a compelling case study in target validation and the exploration of novel applications for existing molecular entities. Future research will likely focus on refining the understanding of c-Abl's role in other neurodegenerative disorders and further characterizing this compound's potential as an MDR modulator in oncology.

References

Foundational Research on Vodobatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on vodobatinib, a third-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction to this compound and Ph+ ALL

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene.[1] The BCR-ABL1 protein is a tyrosine kinase that drives uncontrolled proliferation and survival of leukemic cells through the activation of multiple downstream signaling pathways.[2] Tyrosine kinase inhibitors (TKIs) that target BCR-ABL1 have revolutionized the treatment of Ph+ ALL.[1]

This compound (formerly known as K0706) is a novel, orally active, third-generation BCR-ABL1 TKI.[3] It has been designed to be effective against wild-type BCR-ABL1 and a range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[4][5] Notably, preclinical studies have shown that this compound is not effective against the T315I "gatekeeper" mutation.[4][6] This guide focuses on the fundamental preclinical evidence that establishes the rationale for this compound's clinical development in Ph+ ALL.

Mechanism of Action: Inhibition of BCR-ABL1 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the BCR-ABL1 tyrosine kinase.[3] By binding to the ATP-binding site of the ABL1 kinase domain, this compound blocks the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates.[3][4] This inhibition effectively shuts down the aberrant signaling that drives the proliferation and survival of Ph+ ALL cells.

Signaling Pathway

The BCR-ABL1 oncoprotein activates several key signaling pathways, including the JAK-STAT, PI3K/AKT, and RAS/MAPK pathways, which promote cell proliferation, inhibit apoptosis, and alter cell adhesion. This compound's inhibition of BCR-ABL1 autophosphorylation leads to the deactivation of these critical downstream pathways.

BCR_ABL1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS Activates PI3K PI3K BCR_ABL1->PI3K Activates JAK JAK BCR_ABL1->JAK Activates This compound This compound This compound->BCR_ABL1 Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: BCR-ABL1 Signaling Inhibition by this compound

Quantitative Preclinical Data

The foundational research on this compound involved determining its potency against wild-type and mutated forms of BCR-ABL1 in cellular assays. The following table summarizes the 50% inhibitory concentration (IC50) values from cell proliferation assays using Ba/F3 murine hematopoietic cells engineered to express human BCR-ABL1 constructs.[4]

BCR-ABL1 Construct IC50 (nM) Clinical Significance
Wild-Type7Baseline potency
L248R167Ponatinib-resistant mutation
Y253H154Dasatinib-sensitive mutation
E255V165Dasatinib-sensitive mutation
T315I1967"Gatekeeper" resistance mutation

Data sourced from Antelope, O., et al. (2019).[4]

Experimental Protocols

The following sections describe the standard methodologies used in the foundational preclinical evaluation of this compound.

Cell Proliferation Assay

This assay is used to determine the concentration of this compound required to inhibit the growth of BCR-ABL1-dependent cells by 50% (IC50).

Objective: To quantify the anti-proliferative activity of this compound.

Methodology:

  • Cell Culture: Ba/F3 cells expressing either wild-type or mutated BCR-ABL1 are cultured in appropriate media supplemented with growth factors.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies the metabolic activity of living cells.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell_Proliferation_Workflow start Start: BCR-ABL1+ Cell Culture seed Seed Cells in 96-well Plate start->seed treat Add Serial Dilutions of This compound seed->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate analyze Data Analysis: IC50 Calculation read_plate->analyze end End: Dose-Response Curve analyze->end

Caption: Workflow for Cell Proliferation Assay
Immunoblotting (Western Blot)

Immunoblotting is used to directly visualize the effect of this compound on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

Objective: To confirm the inhibition of BCR-ABL1 autophosphorylation.

Methodology:

  • Cell Treatment: Ph+ ALL cells are treated with varying concentrations of this compound for a short period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of BCR-ABL1 (pBCR-ABL1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total BCR-ABL1 or a housekeeping protein like β-actin.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the pBCR-ABL1 signal with increasing this compound concentration indicates effective target inhibition.[3][4]

Preclinical In Vivo Evaluation (Representative Workflow)

While specific in vivo preclinical data for this compound in Ph+ ALL models was not detailed in the foundational publications, a typical workflow for such an evaluation is presented below. This involves using immunodeficient mice engrafted with human Ph+ ALL cells to create a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inject_cells Inject Human Ph+ ALL Cells into Immunodeficient Mice tumor_growth Allow Tumors to Establish (e.g., 100-200 mm³) inject_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_vehicle Group 1: Vehicle Control (Oral) randomize->treat_vehicle treat_vodo Group 2: This compound (Oral) randomize->treat_vodo monitor Monitor Tumor Volume and Body Weight treat_vehicle->monitor treat_vodo->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint Daily/Weekly analysis Analyze Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Representative In Vivo Xenograft Model Workflow

Conclusion

The foundational preclinical research establishes this compound as a potent inhibitor of the BCR-ABL1 kinase, the primary driver of Philadelphia chromosome-positive acute lymphoblastic leukemia. Cellular assays demonstrate its efficacy against wild-type BCR-ABL1 and several clinically important resistance mutations, with the notable exception of T315I. The methodologies outlined in this guide represent the standard for evaluating the preclinical activity of TKIs in this disease setting. This core data provides a strong rationale for the ongoing clinical investigation of this compound as a therapeutic option for patients with Ph+ ALL.

References

Vodobatinib's Interaction with the ATP-Binding Site of BCR-ABL1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vodobatinib (formerly K0706) is a third-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant potency against the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML). This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the ATP-binding site of BCR-ABL1. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a potent and selective inhibitor of the BCR-ABL1 kinase, designed to overcome resistance to earlier-generation TKIs.[1] It has shown efficacy in heavily pretreated CML patients, including those who have developed resistance to other TKIs.[2] Structurally, this compound shares elements with both dasatinib and ponatinib.[3] It is effective against wild-type BCR-ABL1 and a wide range of clinically relevant mutations that confer resistance to other TKIs.[3][4] However, it is notably inactive against the T315I "gatekeeper" mutation.[3][4]

Mechanism of Action: Targeting the BCR-ABL1 ATP-Binding Site

The BCR-ABL1 fusion protein possesses a constitutively active ABL1 kinase domain, which drives uncontrolled proliferation of leukemia cells through the phosphorylation of downstream substrates.[5] this compound, like other ATP-competitive TKIs, exerts its inhibitory effect by binding to the ATP-binding pocket of the ABL1 kinase domain, thereby preventing the binding of ATP and subsequent substrate phosphorylation.

While a crystal structure of this compound bound to the ABL1 kinase domain is not publicly available, molecular modeling suggests its interaction with key residues within the ATP-binding site. The specific amino acid contacts are crucial for its high potency and its activity profile against various mutations.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified using cellular assays, primarily determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target's activity.

BCR-ABL1 Genotype Cellular IC50 (nM)
Wild-type7[3][4]
L248R167[3][4]
Y253H154[3][4]
E255V165[3][4]
T315I1967[3][4]

Experimental Protocols

Cellular Proliferation Assay (Ba/F3 Cells)

This assay is used to determine the IC50 of this compound against various BCR-ABL1 mutants. The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that, when transfected with BCR-ABL1, becomes IL-3 independent for survival and proliferation.[6]

Methodology:

  • Cell Culture: Ba/F3 cells expressing either wild-type or mutated BCR-ABL1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • Assay Setup: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Compound Treatment: A serial dilution of this compound is added to the wells. A DMSO control is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.

    • For MTT assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 100 µL of DMSO, and the absorbance is read at 570 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

BCR-ABL1 Autophosphorylation Assay (Western Blot)

This assay directly measures the ability of this compound to inhibit the kinase activity of BCR-ABL1 within cells by assessing its autophosphorylation status.

Methodology:

  • Cell Treatment: Ba/F3 cells expressing the desired BCR-ABL1 construct are treated with varying concentrations of this compound for 2-4 hours.[7]

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BCR-ABL1 (e.g., anti-phospho-Abl Tyr245). A primary antibody against total BCR-ABL1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Densitometry: The intensity of the phosphorylated BCR-ABL1 bands is quantified and normalized to the total BCR-ABL1 or loading control to determine the extent of inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

BCR_ABL1_Signaling BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis This compound This compound This compound->BCR_ABL1 inhibits

Caption: Downstream signaling pathways activated by BCR-ABL1.

Preclinical Evaluation Workflow for this compound

The preclinical assessment of a TKI like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

TKI_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development kinase_assay Biochemical Kinase Assay (IC50, Ki) cell_proliferation Cellular Proliferation Assay (Ba/F3, K562) kinase_assay->cell_proliferation autophosphorylation BCR-ABL1 Autophosphorylation (Western Blot) cell_proliferation->autophosphorylation resistance_profiling Resistance Profiling (Mutant Panel) autophosphorylation->resistance_profiling pk_pd Pharmacokinetics & Pharmacodynamics resistance_profiling->pk_pd efficacy Xenograft Efficacy Models pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology phase1 Phase I Trials (Safety & Dosing) toxicology->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2

References

Methodological & Application

Vodobatinib In Vitro Assay Protocols for Chronic Myeloid Leukemia (CML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vodobatinib (formerly K0706) is a third-generation oral BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in preclinical and clinical studies for the treatment of Chronic Myeloid Leukemia (CML).[1][2] As a potent and selective inhibitor, this compound targets the constitutively active BCR-ABL1 kinase, the hallmark of CML, including its wild-type form and a range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[3][4] Notably, this compound is not effective against the T315I "gatekeeper" mutation.[1][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against various CML cell lines, a crucial step in preclinical drug evaluation and resistance studies.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site of the ABL1 kinase domain of the BCR-ABL1 oncoprotein. This inhibition blocks the autophosphorylation and activation of the kinase, thereby interrupting downstream signaling pathways responsible for the proliferation and survival of CML cells. The primary therapeutic target of this compound is the BCR-ABL1 fusion protein, which drives the malignant transformation of hematopoietic stem cells in CML.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against wild-type and various mutated forms of the BCR-ABL1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

BCR-ABL1 GenotypeIC50 (nM)
Wild-Type7[5]
L248R167[5]
Y253H154[5]
E255V165[5]
T315I1967[5]

Signaling Pathway

The diagram below illustrates the BCR-ABL1 signaling pathway and the point of inhibition by this compound.

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation This compound This compound This compound->BCR_ABL1 Inhibits

Caption: BCR-ABL1 signaling pathway and this compound's point of inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in CML cell lines.

Materials:

  • CML cell lines (e.g., K562, LAMA-84, KCL-22)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture CML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed CML Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_drug Treat with this compound (serial dilutions) incubate1->treat_drug incubate2 Incubate 72h treat_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the cell viability (MTT) assay.

In Vitro BCR-ABL1 Kinase Assay

This protocol is for assessing the direct inhibitory effect of this compound on BCR-ABL1 kinase activity.

Materials:

  • Recombinant BCR-ABL1 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Specific peptide substrate for ABL1 (e.g., a biotinylated peptide)

  • This compound

  • DMSO

  • 96-well plates (e.g., streptavidin-coated for biotinylated substrate)

  • Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Assay Setup:

    • If using a biotinylated substrate, pre-coat the streptavidin plate with the substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction:

    • To each well, add the recombinant BCR-ABL1 enzyme and the this compound dilution (or vehicle control).

    • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the enzyme (e.g., 10-100 µM).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add the phosphotyrosine-specific antibody and incubate at room temperature.

    • Wash the wells again.

    • Add the detection reagent and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Conclusion

The provided protocols offer a standardized framework for the in vitro evaluation of this compound against CML cell lines. Consistent application of these methodologies will yield reliable and reproducible data, which is essential for understanding the drug's efficacy, mechanism of action, and potential resistance profiles. These assays are fundamental tools for the continued research and development of novel therapies for CML.

References

Application Notes and Protocols for Vodobatinib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vodobatinib is a potent, third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor.[1][2][] It has shown efficacy against wild-type BCR-ABL1 and various point mutants, making it a valuable tool for research in chronic myeloid leukemia (CML) and other related hematological malignancies.[1][2][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, along with information on its mechanism of action and relevant signaling pathways.

This compound: Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective use in research.

PropertyValueReference
Synonyms K0706, SCO-088, SUN K706[2][][5]
Molecular Formula C₂₇H₂₀ClN₃O₂[6]
Molecular Weight 453.92 g/mol [1][6]
CAS Number 1388803-90-4[1][6]
Appearance White to off-white solid[1]
IC₅₀ (Bcr-Abl1) 7 nM[1][2][]
Solubility in DMSO ≥ 91 mg/mL (200.47 mM)[2]

Mechanism of Action and Signaling Pathway

This compound functions as a tyrosine kinase inhibitor (TKI) that specifically targets the Bcr-Abl fusion protein.[1][6] This oncoprotein exhibits constitutively active tyrosine kinase activity, a hallmark of Chronic Myeloid Leukemia (CML).[7][8][9] By binding to the ATP-binding site of the Bcr-Abl kinase domain, this compound inhibits its autophosphorylation and the subsequent phosphorylation of downstream substrates.[10][11] This blockade disrupts key signaling pathways that drive the proliferation, survival, and adhesion of leukemic cells.[9][10] The primary signaling cascades affected by Bcr-Abl and consequently inhibited by this compound include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[8][10]

  • PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival, growth, and apoptosis resistance.[8][10][11]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival This compound This compound This compound->BCR_ABL

Figure 1: Simplified BCR-ABL1 signaling pathway and the inhibitory action of this compound.

Protocol: Preparation of this compound Stock Solution

This protocol details the steps for reconstituting lyophilized this compound powder to prepare a high-concentration stock solution in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-reconstitution Preparation:

    • Before opening, bring the vial of lyophilized this compound to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and solubility.

    • Ensure the DMSO is of high purity (anhydrous) and has been stored properly to minimize water content.[2] Hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Reconstitution:

    • Carefully open the vial containing the lyophilized this compound powder.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 4.54 mg of this compound (MW: 453.92 g/mol ), you would add 1 mL of DMSO. Use the following formula for calculations:

      • Volume of DMSO (mL) = [Mass of this compound (mg) / 453.92 ( g/mol )] / 10 (mmol/L)

    • Close the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If precipitation is observed, gentle warming of the solution (e.g., in a 37°C water bath for a few minutes) and/or sonication can aid in complete dissolution.[1]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.[1][12]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][13]

Safety Precautions:

  • This compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow: Cell-Based Assay

This compound stock solutions are commonly used in various in vitro assays to determine their biological activity. The following workflow outlines a typical cell-based experiment.

Experimental_Workflow Start Start: Cell Seeding Prepare_Working Prepare this compound Working Solutions (Serial Dilution from Stock) Start->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Apoptosis, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze End End: Results Analyze->End

Figure 2: General experimental workflow for a cell-based assay using a this compound stock solution.

Protocol for Working Solution Preparation:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations for the experiment.

  • It is crucial to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%.[12] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experimental design.

References

Application Notes and Protocols: Vodobatinib Dose-Response in K562 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant potency against the wild-type BCR-ABL1 kinase and various point mutations that confer resistance to earlier-generation TKIs, with the notable exception of the T315I mutation.[1][2] The K562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, endogenously expresses the BCR-ABL1 fusion protein, making it an essential in vitro model for studying the efficacy and mechanism of action of BCR-ABL1 inhibitors like this compound. This document provides detailed application notes and protocols for assessing the dose-response relationship of this compound in K562 cells.

Mechanism of Action

This compound exerts its anti-leukemic effect by competitively inhibiting the ATP-binding site of the ABL kinase domain of the BCR-ABL1 oncoprotein. This inhibition blocks the constitutive tyrosine kinase activity of BCR-ABL1, thereby preventing the phosphorylation of downstream signaling molecules. The disruption of these signaling cascades leads to the induction of apoptosis and inhibition of proliferation in BCR-ABL1 positive cells like K562.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the dose-response of this compound in K562 cells, as would be determined by a cell viability assay such as the MTT assay.

This compound Concentration (nM)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192 ± 4.8
568 ± 6.1
1045 ± 5.5
2025 ± 4.2
5012 ± 3.1
1005 ± 2.0
Calculated IC50 (nM) ~7

Note: This data is illustrative and intended to represent a typical dose-response relationship. Actual results may vary based on experimental conditions.

Signaling Pathway

The BCR-ABL1 signaling pathway is a complex network that promotes cell proliferation and survival. This compound's primary mechanism of action is the inhibition of the initial BCR-ABL1 kinase activity.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL1 (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 This compound This compound This compound->BCR_ABL Inhibition Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: this compound inhibits the BCR-ABL1 kinase, blocking downstream pro-survival pathways.

Experimental Protocols

Cell Culture

K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for determining the dose-response of this compound on K562 cell viability.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow start Start culture Culture K562 Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_drug Prepare this compound Serial Dilutions seed->prepare_drug treat Treat Cells with This compound prepare_drug->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining this compound's dose-response in K562 cells via MTT assay.

References

Application Notes and Protocols for Establishing a Vodobatinib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a Vodobatinib-resistant cancer cell line model. This compound is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) effective against wild-type and most mutated forms of BCR-ABL1, with the exception of the T315I mutation.[1] Understanding the mechanisms of resistance to this targeted therapy is crucial for the development of next-generation inhibitors and combination therapies to overcome treatment failure in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).

This document outlines the principles of developing acquired resistance in vitro, provides detailed experimental protocols, and describes methods for characterizing the resistant phenotype.

Principle of this compound Resistance Development

Acquired resistance to this compound, as with other TKIs, can arise from various molecular mechanisms. The establishment of a resistant cell line model allows for the investigation of these mechanisms in a controlled laboratory setting. The primary method for generating a drug-resistant cell line involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that develop mechanisms to survive and proliferate in the presence of the inhibitor.

Potential mechanisms that may be investigated using this model include:

  • Secondary Mutations in the Bcr-Abl Kinase Domain: While this compound is effective against many known mutations, new mutations could emerge that hinder its binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the inhibition of Bcr-Abl. Key pathways include the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration. However, one study suggests that while this compound can inhibit the function of ABCB1 and ABCG2, overexpression of these transporters may not be a primary mechanism of resistance to this compound itself.[2]

  • BCR-ABL Gene Amplification: An increase in the copy number of the BCR-ABL gene can lead to higher levels of the oncoprotein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

Experimental Workflow

The overall workflow for establishing and characterizing a this compound-resistant cell line is depicted below.

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation Select Parental Cell Line Select Parental Cell Line Determine this compound IC50 Determine this compound IC50 Select Parental Cell Line->Determine this compound IC50 Dose Escalation Culture Dose Escalation Culture Determine this compound IC50->Dose Escalation Culture Establish Stable Resistant Line Establish Stable Resistant Line Dose Escalation Culture->Establish Stable Resistant Line Confirm Resistance (IC50 Shift) Confirm Resistance (IC50 Shift) Establish Stable Resistant Line->Confirm Resistance (IC50 Shift) Cross-Resistance Profiling Cross-Resistance Profiling Confirm Resistance (IC50 Shift)->Cross-Resistance Profiling Functional Assays Functional Assays Cross-Resistance Profiling->Functional Assays Molecular Analysis (Western Blot, qPCR) Molecular Analysis (Western Blot, qPCR) Functional Assays->Molecular Analysis (Western Blot, qPCR) Signaling Pathway Analysis Signaling Pathway Analysis Molecular Analysis (Western Blot, qPCR)->Signaling Pathway Analysis Genomic and Transcriptomic Analysis Genomic and Transcriptomic Analysis Signaling Pathway Analysis->Genomic and Transcriptomic Analysis

Caption: Experimental workflow for generating and characterizing a this compound-resistant cell line.

Detailed Experimental Protocols

Cell Line Selection and Culture

Recommended Parental Cell Lines:

Chronic Myeloid Leukemia (CML) cell lines that are known to be sensitive to Bcr-Abl inhibitors are suitable for developing this compound resistance. Recommended cell lines include:

  • K562: A human erythroleukemic cell line, widely used in CML research.

  • KCL-22: A human CML cell line in myeloid blast crisis.

  • LAMA-84: A human CML cell line in myeloid blast crisis.

Culture Conditions:

Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Determination of this compound IC50 in Parental Cells

Before initiating the resistance development protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cell line. While the reported IC50 for this compound is approximately 7 nM, this can vary between cell lines.[1][3]

Protocol:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 1 µM) in culture medium. Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Establishment of this compound-Resistant Cell Line

This protocol uses a dose-escalation method to gradually select for resistant cells.

Protocol:

  • Initial Exposure: Culture the parental cells in the presence of this compound at a starting concentration equal to the experimentally determined IC50.

  • Monitoring and Passaging: Monitor the cell viability and morphology. Initially, a significant proportion of cells will die. Allow the surviving cells to repopulate the culture. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[4]

  • Repeat: Repeat the process of monitoring, passaging, and dose escalation for several months. The entire process can take 6-12 months.[5]

  • Cryopreservation: It is crucial to cryopreserve cell stocks at each successful dose escalation step. This provides a backup in case of contamination or cell death at a higher concentration.[4][6]

  • Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50) for at least 2-3 months.

  • Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.

Characterization of the this compound-Resistant Cell Line

Confirmation of Resistance

Protocol:

  • Perform a cell viability assay as described in section 3.2 on both the parental and the newly established resistant cell line.

  • Calculate the IC50 of this compound for both cell lines.

  • Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

A significant increase in the RI (typically >5-fold) confirms the resistant phenotype.

Data Presentation: Drug Sensitivity Profile

The following table provides a template for presenting the drug sensitivity data.

Cell LineThis compound IC50 (nM)Resistance Index (RI)
K562 (Parental)[Insert experimental value]1.0
K562-VodoR[Insert experimental value][Calculate RI]
Cross-Resistance Profiling

To determine if the resistant cell line exhibits resistance to other Bcr-Abl inhibitors, perform IC50 determinations for other TKIs such as Imatinib, Nilotinib, and Dasatinib.

Data Presentation: Cross-Resistance
DrugK562 (Parental) IC50 (nM)K562-VodoR IC50 (nM)Resistance Index (RI)
Imatinib[Insert value][Insert value][Calculate RI]
Nilotinib[Insert value][Insert value][Calculate RI]
Dasatinib[Insert value][Insert value][Calculate RI]
Molecular Characterization

Western Blot Analysis:

  • Bcr-Abl and Phospho-Bcr-Abl: To assess if resistance is due to altered Bcr-Abl expression or phosphorylation.

  • Downstream Signaling Proteins: To investigate the activation status of key signaling pathways.

    • Phospho-AKT and Total AKT (PI3K/AKT pathway)

    • Phospho-ERK1/2 and Total ERK1/2 (RAS/MEK/ERK pathway)

    • Phospho-STAT5 and Total STAT5

  • Apoptosis-Related Proteins: To evaluate changes in apoptotic pathways (e.g., Caspase-3, PARP, Bcl-2 family proteins).

Quantitative PCR (qPCR):

  • BCR-ABL Gene Expression: To determine if there is an amplification of the BCR-ABL gene.

  • ABC Transporter Expression: To measure the mRNA levels of ABCB1 and ABCG2.

Signaling Pathways and Resistance Mechanisms

Bcr-Abl Downstream Signaling

This compound inhibits the tyrosine kinase activity of the Bcr-Abl oncoprotein, which is a key driver of CML. Bcr-Abl constitutively activates several downstream signaling pathways that promote cell proliferation and survival.

G Bcr-Abl Bcr-Abl GRB2/SOS GRB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 This compound This compound This compound->Bcr-Abl RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Survival

Caption: Simplified Bcr-Abl downstream signaling pathways inhibited by this compound.

Potential Resistance Mechanisms

In a this compound-resistant cell line, these downstream pathways may be reactivated through various mechanisms, leading to uncontrolled cell growth despite the presence of the inhibitor.

G cluster_0 Bcr-Abl Dependent Resistance cluster_1 Bcr-Abl Independent Resistance Bcr-Abl Mutation Bcr-Abl Mutation This compound Ineffective This compound Ineffective Bcr-Abl Mutation->this compound Ineffective BCR-ABL Amplification BCR-ABL Amplification Increased Bcr-Abl Protein Increased Bcr-Abl Protein BCR-ABL Amplification->Increased Bcr-Abl Protein Alternative Kinase Activation Alternative Kinase Activation Bypass Signaling Bypass Signaling Alternative Kinase Activation->Bypass Signaling Downstream Pathway Upregulation Downstream Pathway Upregulation Constitutive Activation Constitutive Activation Downstream Pathway Upregulation->Constitutive Activation Drug Efflux Pump Overexpression Drug Efflux Pump Overexpression Reduced Intracellular Drug Reduced Intracellular Drug Drug Efflux Pump Overexpression->Reduced Intracellular Drug

References

Application Note: Unraveling Vodobatinib Resistance Mechanisms in Chronic Myeloid Leukemia using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vodobatinib is a third-generation oral Bcr-Abl tyrosine kinase inhibitor (TKI) that has shown significant efficacy in patients with chronic myeloid leukemia (CML), including those who have developed resistance to prior TKI therapies.[1][2] As with other targeted therapies, the emergence of drug resistance is a major clinical challenge that can limit the long-term effectiveness of this compound. Understanding the molecular mechanisms that drive resistance is crucial for the development of next-generation therapies and rational combination strategies to overcome it. This application note describes a comprehensive approach utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that contribute to this compound resistance in CML.

This compound: Mechanism of Action and Resistance

This compound is a potent inhibitor of the Bcr-Abl fusion oncoprotein, the hallmark of CML.[3][4][5] It binds to the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that lead to cell proliferation and survival. This compound is effective against wild-type Bcr-Abl and a variety of clinically relevant point mutations that confer resistance to earlier generation TKIs.[5][6] However, it is not active against the T315I "gatekeeper" mutation.[4][6][7]

Resistance to TKIs in CML can be broadly categorized into two main types:

  • Bcr-Abl Dependent Mechanisms: These primarily involve mutations within the Bcr-Abl kinase domain that either directly impair drug binding or induce a conformational change that favors the active, drug-resistant state of the kinase.[8][9] Overexpression of the Bcr-Abl protein is another mechanism that can lead to resistance.[8][9]

  • Bcr-Abl Independent Mechanisms: These involve the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation, even in the presence of effective Bcr-Abl inhibition.[8][9] Examples include the activation of other tyrosine kinases or downstream signaling molecules like RAS/MAPK and PI3K/AKT pathways.[8]

While some resistance mechanisms to this compound may be predictable based on experience with other TKIs, a systematic, unbiased approach is needed to uncover novel drivers of resistance.

CRISPR-Cas9 Screening for this compound Resistance

CRISPR-Cas9 technology offers a powerful tool for conducting genome-wide loss-of-function screens to identify genes whose inactivation leads to a specific phenotype, such as drug resistance.[10][11][12] A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome can be introduced into a CML cell line, and the cells can then be treated with this compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. By sequencing the sgRNAs present in the resistant population and comparing their abundance to the initial cell population, we can identify the genes that are potential drivers of this compound resistance.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.

experimental_workflow cluster_setup Phase 1: Screen Setup cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis & Validation CML Cell Line CML Cell Line Transduction Transduction CML Cell Line->Transduction Lentiviral sgRNA Library Lentiviral sgRNA Library Lentiviral sgRNA Library->Transduction This compound Treatment This compound Treatment Transduction->this compound Treatment Resistant Population Resistant Population This compound Treatment->Resistant Population Genomic DNA Extraction Genomic DNA Extraction Resistant Population->Genomic DNA Extraction sgRNA Sequencing sgRNA Sequencing Genomic DNA Extraction->sgRNA Sequencing Data Analysis Data Analysis sgRNA Sequencing->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Validation Studies Validation Studies Hit Identification->Validation Studies

CRISPR-Cas9 screening workflow for identifying this compound resistance genes.

Protocols

1. Cell Line Culture and Lentiviral Transduction

  • Cell Line: K562 or Ba/F3 cells expressing Bcr-Abl are suitable models for this study. Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Lentiviral sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2).

  • Transduction:

    • Seed 10 x 10^6 cells in a T75 flask.

    • Add the pooled lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

    • Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Incubate for 24 hours.

    • Replace the medium with fresh medium containing puromycin (1-2 µg/mL) to select for transduced cells.

    • Expand the selected cells for 7-10 days.

2. This compound Selection

  • Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., CellTiter-Glo).

  • Seed the transduced cell pool at a density of 0.5 x 10^6 cells/mL.

  • Treat the cells with this compound at a concentration of 2-5 times the IC50.

  • Maintain the cell culture, periodically replacing the medium with fresh this compound-containing medium, until a resistant population emerges (typically 2-4 weeks).

  • Collect cell pellets from the initial transduced population (before treatment) and the resistant population for genomic DNA extraction.

3. Next-Generation Sequencing and Data Analysis

  • Extract genomic DNA from the initial and resistant cell populations using a commercial kit.

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

  • Perform next-generation sequencing (NGS) of the PCR amplicons.

  • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the resistant population compared to the initial population.

Data Presentation

The results of the CRISPR screen can be summarized in a table to highlight the top candidate genes.

GenesgRNA Count (Initial)sgRNA Count (Resistant)Fold Enrichmentp-value
GENE A150450030.0<0.001
GENE B200500025.0<0.001
GENE C120240020.0<0.001
GENE D180324018.0<0.001

4. Validation of Candidate Genes

The top candidate genes identified in the screen must be validated to confirm their role in this compound resistance.

  • Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using a two-component CRISPR-Cas9 system (Cas9-expressing cells transduced with a single sgRNA).

  • Cell Viability Assays: Compare the IC50 of this compound in the knockout cell lines to the parental cell line. A significant increase in IC50 for a knockout line confirms that the loss of that gene confers resistance.

  • Western Blot Analysis: Analyze the expression of key signaling proteins downstream of Bcr-Abl (e.g., p-CrkL) and in potential bypass pathways (e.g., p-ERK, p-AKT) to elucidate the mechanism of resistance.

Hypothetical Validation Data

Cell LineThis compound IC50 (nM)
Parental50
GENE A Knockout500
GENE B Knockout450
GENE C Knockout300
Scramble sgRNA Control55

Signaling Pathways in this compound Resistance

The diagram below illustrates the Bcr-Abl signaling pathway and potential mechanisms of this compound resistance that could be uncovered through the CRISPR-Cas9 screen. These could include the upregulation of bypass signaling pathways that promote cell survival independently of Bcr-Abl.

signaling_pathway cluster_bcrabl Bcr-Abl Signaling cluster_resistance Resistance Mechanisms Bcr-Abl Bcr-Abl RAS/MAPK Pathway RAS/MAPK Pathway Bcr-Abl->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Bcr-Abl->PI3K/AKT Pathway STAT Pathway STAT Pathway Bcr-Abl->STAT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival STAT Pathway->Proliferation & Survival This compound This compound This compound->Bcr-Abl Inhibition Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Proliferation & Survival Drug Efflux Pumps Drug Efflux Pumps Drug Efflux Pumps->this compound Efflux

Bcr-Abl signaling and potential this compound resistance pathways.

The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased approach to identify novel genes and pathways involved in this compound resistance. The identification of these resistance mechanisms will be instrumental in the development of strategies to overcome resistance, such as the design of combination therapies that co-target Bcr-Abl and the identified resistance drivers. This will ultimately lead to more durable responses and improved outcomes for CML patients.

References

Optimizing Vodobatinib Concentration for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (formerly K0706) is a potent, third-generation tyrosine kinase inhibitor (TKI) that selectively targets the Bcr-Abl fusion oncoprotein.[1] It is effective against wild-type Bcr-Abl and a majority of its point mutants, with the notable exception of the T315I mutation.[1] These application notes provide detailed protocols for optimizing this compound concentration in various in vitro experimental settings to assess its efficacy and mechanism of action in cancer cell lines, particularly those relevant to Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).

Mechanism of Action

This compound inhibits the kinase activity of the Bcr-Abl oncoprotein, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. The primary consequence of Bcr-Abl kinase activation is the autophosphorylation of specific tyrosine residues, which then serve as docking sites for various adaptor proteins and enzymes. This leads to the activation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Key downstream substrates that are phosphorylated by Bcr-Abl include CrkL and STAT5. This compound's inhibition of Bcr-Abl leads to a reduction in the phosphorylation of these downstream targets.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K JAK JAK Bcr-Abl->JAK CrkL CrkL Bcr-Abl->CrkL p-CrkL Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->Bcr-Abl

Diagram 1: Bcr-Abl Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the reported IC50 values for this compound in various contexts. These values are crucial for designing experiments with appropriate concentration ranges.

Table 1: this compound IC50 Values against Bcr-Abl Kinase

TargetIC50 (nM)
Wild-type Bcr-Abl7[1]
Bcr-Abl L248VPotent inhibition observed (exact IC50 not specified)[1]
Bcr-Abl Y253HPotent inhibition observed (exact IC50 not specified)[1]
Bcr-Abl E255VPotent inhibition observed (exact IC50 not specified)[1]

Table 2: this compound IC50 Values in Leukemia Cell Lines

Cell LineDiseaseIC50 (nM)Notes
K562Chronic Myeloid Leukemia (CML)Data not explicitly found in searches, but as a Bcr-Abl positive line, it is expected to be sensitive in the low nanomolar range.-
Other Leukemia Cell LinesPh+ ALLClinical trials show efficacy, suggesting low nanomolar activity.[2]Specific IC50 values for Ph+ ALL cell lines were not found in the provided search results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell lines (e.g., K562)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound serial dilutions Incubate_24h->Treat_this compound Incubate_48_72h Incubate 48-72h Treat_this compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilization Add Solubilization solution Incubate_3_4h->Add_Solubilization Read_Absorbance Read Absorbance at 570nm Add_Solubilization->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 2: Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis of Bcr-Abl Downstream Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of Bcr-Abl downstream targets like CrkL and STAT5.

Materials:

  • This compound

  • Target cancer cell lines (e.g., K562)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-Bcr-Abl, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Run SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect with ECL Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Diagram 3: Workflow for Western Blot Analysis.
In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant Bcr-Abl.

Materials:

  • Recombinant Bcr-Abl enzyme

  • This compound

  • Kinase assay buffer

  • Substrate (e.g., a synthetic peptide substrate for Abl kinase)

  • [γ-³²P]ATP or an ATP analog for non-radioactive detection methods

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or plate reader

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant Bcr-Abl enzyme, and the substrate.

  • This compound Addition: Add serially diluted this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detection: Measure the incorporation of phosphate into the substrate using a scintillation counter (for radioactive assays) or a plate reader (for non-radioactive assays).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare kinase reaction mix (Enzyme, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_this compound Add this compound dilutions Prepare_Reaction_Mix->Add_this compound Initiate_Reaction Add ATP to start reaction Add_this compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Terminate reaction Incubate->Stop_Reaction Measure_Activity Measure kinase activity Stop_Reaction->Measure_Activity Analyze_Data Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Diagram 4: Workflow for In Vitro Kinase Assay.

Conclusion

These application notes and protocols provide a framework for the in vitro evaluation of this compound. The provided quantitative data serves as a starting point for concentration range selection in various assays. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for specific cell lines and research questions. The detailed protocols for cell viability, western blotting, and in vitro kinase assays will enable researchers to effectively characterize the cellular and biochemical effects of this compound.

References

Application Notes and Protocols for Measuring Vodobatinib's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib is a third-generation, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against the Bcr-Abl fusion oncoprotein.[1][2] This constitutively active tyrosine kinase is the primary driver of chronic myeloid leukemia (CML). This compound effectively inhibits the wild-type Bcr-Abl kinase and various mutant forms, which are often responsible for resistance to earlier-generation TKIs.[1] However, it is notably less effective against the T315I "gatekeeper" mutation.[2] The primary mechanism of action of this compound is the inhibition of Bcr-Abl's kinase activity, which in turn blocks downstream signaling pathways essential for cell proliferation and survival, making it a promising candidate for CML therapy.[3][4]

These application notes provide detailed protocols for three common cell-based assays—MTT, CellTiter-Glo®, and BrdU—to quantitatively measure the anti-proliferative effects of this compound on Bcr-Abl-positive cancer cell lines.

Mechanism of Action: Inhibition of BCR-ABL Signaling

The Bcr-Abl oncoprotein promotes leukemogenesis by activating a network of downstream signaling pathways that drive uncontrolled cell proliferation and inhibit apoptosis. This compound, by binding to the ATP-binding site of the Abl kinase domain, blocks its autophosphorylation and the subsequent phosphorylation of its downstream targets.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL Oncoprotein Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K JAK_STAT JAK/STAT Pathway (e.g., STAT5) BCR_ABL->JAK_STAT This compound This compound This compound->BCR_ABL Inhibits Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: this compound inhibits the BCR-ABL signaling cascade.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Bcr-Abl-expressing cell lines. This data provides a quantitative measure of the compound's potency.

Cell Line/TargetBcr-Abl StatusThis compound IC50 (nM)Reference
Ba/F3Wild-Type Bcr-Abl17[1][2]
Ba/F3Bcr-Abl1 L248R Mutant167[1]
Ba/F3Bcr-Abl1 Y253H Mutant154[1]
Ba/F3Bcr-Abl1 E255V Mutant165[1]
Ba/F3Bcr-Abl1 T315I Mutant1967[1]

Experimental Workflow Overview

A typical experimental workflow for assessing the anti-proliferative effects of this compound involves several key stages, from initial cell culture preparation to final data analysis.

experimental_workflow start Start: Bcr-Abl Positive Cell Lines cell_culture 1. Cell Seeding (96-well plates) start->cell_culture treatment 2. This compound Treatment (Dose-response concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation assay 4. Cell Proliferation Assay (MTT, CellTiter-Glo, or BrdU) incubation->assay data_acquisition 5. Data Acquisition (Spectrophotometer, Luminometer) assay->data_acquisition analysis 6. Data Analysis (IC50 calculation, graphing) data_acquisition->analysis end End: Quantification of Anti-proliferative Effect analysis->end

Caption: General experimental workflow for cell proliferation assays.

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Bcr-Abl expressing cells (e.g., K562, LAMA-84)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 2000 nM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Carefully remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • Bcr-Abl expressing cells

  • Complete culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a luminometer.

BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay

This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Materials:

  • Bcr-Abl expressing cells

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader (absorbance at 450 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Aspirate the fixing solution and wash the wells with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.

    • Wash the wells, then add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Substrate Reaction and Data Acquisition:

    • Wash the wells and add 100 µL of TMB substrate.

    • Incubate for 15-30 minutes at room temperature, or until color develops.

    • Add 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm within 15 minutes.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the inhibition of the Bcr-Abl oncoprotein by this compound to the measurable outcome of reduced cell proliferation.

logical_relationship start Hypothesis: This compound inhibits cell proliferation mechanism Mechanism: This compound inhibits Bcr-Abl tyrosine kinase activity start->mechanism downstream_effect Downstream Effect: Blockade of pro-proliferative signaling pathways (e.g., Ras-MAPK, PI3K-AKT) mechanism->downstream_effect cellular_outcome Cellular Outcome: Decreased DNA synthesis and metabolic activity downstream_effect->cellular_outcome assay_principle Assay Principle: Quantify DNA synthesis (BrdU) or metabolic activity (MTT, CTG) cellular_outcome->assay_principle result Expected Result: Dose-dependent decrease in assay signal assay_principle->result conclusion Conclusion: This compound has anti-proliferative effects on Bcr-Abl-positive cells result->conclusion

Caption: Logical flow of this compound's anti-proliferative effect.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Vodobatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) analysis of Vodobatinib, a third-generation Bcr-Abl tyrosine kinase inhibitor, in preclinical models. The information is compiled to assist in the design and execution of similar non-clinical studies.

Introduction

This compound is under investigation for the treatment of chronic myeloid leukemia and has shown potential for neurological disorders due to its ability to penetrate the central nervous system.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for its development and for predicting its pharmacokinetic behavior in humans. The following sections detail the quantitative pharmacokinetic parameters, experimental protocols, and relevant biological pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in rats following intravenous and oral administration. The data from these studies are summarized below.

Pharmacokinetic ParameterMatrixRoute of AdministrationValueSpeciesReference
Clearance PlasmaIntravenousLowRat[1]
Brain TissueIntravenousHighRat[1]
Volume of Distribution PlasmaIntravenousModerateRat[1]
Brain TissueIntravenousHighRat[1]
Half-life (t½) Plasma & BrainIntravenous6-7 hoursRat[1]
AUC₀-∞ Dried Blood SpotIntravenous9475 ng·h/mLRat[2]
PlasmaIntravenous10109 ng·h/mLRat[2]
Cₘₐₓ Dried Blood SpotOral568 ng/mLRat[2]
PlasmaOral544 ng/mLRat[2]
Oral Bioavailability Dried Blood SpotOral98.7%Rat[2]
PlasmaOral97.9%Rat[2]
Brain-to-Plasma Ratio -Intravenous~0.2-0.3Rat[1]

Signaling and Pharmacokinetic Pathways

The following diagram illustrates the key processes involved in the pharmacokinetic profile of this compound.

ADME_Pathway Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Plasma) GI_Tract->Systemic_Circulation Absorption Distribution Distribution Systemic_Circulation->Distribution Metabolism Metabolism (Liver) Systemic_Circulation->Metabolism Excretion Excretion Systemic_Circulation->Excretion Direct Tissues Peripheral Tissues Distribution->Tissues Brain Brain (Crosses BBB) Distribution->Brain Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion Elimination Elimination Excretion->Elimination

This compound ADME Pathway

Experimental Protocols

Detailed methodologies for key preclinical pharmacokinetic experiments are provided below. These protocols are based on validated methods published in peer-reviewed journals.

Animal Models
  • Species: Sprague-Dawley rats are a commonly used species for pharmacokinetic studies of this compound.[2][3]

  • Health Status: Healthy, male rats are typically used.

  • Housing: Animals should be housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to food and water.

Dosing and Sample Collection
  • Intravenous (IV) Administration:

    • This compound is administered as a single bolus dose via the tail vein.

    • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • For brain tissue analysis, animals are euthanized at the time of blood collection, and brain tissue is harvested, homogenized, and stored.[1]

  • Oral (PO) Administration:

    • This compound is administered via oral gavage.

    • Blood samples are collected at similar time points as for IV administration.

    • Plasma is processed and stored as described above.

Bioanalytical Methods

Two primary methods have been validated for the quantification of this compound in biological matrices:

a) LC-MS/MS Method (for Plasma and Brain Tissue) [1]

  • Sample Preparation: Protein precipitation is used to extract this compound from plasma and brain homogenates.

  • Chromatography:

    • Column: Atlantis C18 column.

    • Mobile Phase: 0.1% formic acid:acetonitrile (20:80, v/v).

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS/MS Transitions:

      • This compound: m/z 454.20→270.05.

      • Internal Standard (Warfarin): m/z 309.15→251.15.

  • Validation: The method is validated according to FDA guidelines for sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) is 1.04 ng/mL with a linear range up to 1039 ng/mL.[1]

b) HPLC-UV Method (for Plasma) [3][4]

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: XBridge C18 column.

    • Mobile Phase: 10 mM ammonium acetate and acetonitrile in a gradient condition.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 μL.

  • Detection: UV detection at 310 nm.

  • Validation: The method demonstrated good linearity in the range of 50.5-6534 ng/mL with interday and intraday coefficients of variation below 5.11%.[3]

c) LC-MS/MS Method (for Dried Blood Spots) [2]

  • Sample Preparation: Extraction from dried blood spot discs using methanol.

  • Chromatography:

    • Column: Atlantis dC18 (50 × 4.6 mm, 3.0 μm).

    • Mobile Phase: Isocratic method.

    • Flow Rate: 0.80 mL/min.

  • Mass Spectrometry:

    • MS/MS Transitions:

      • This compound: m/z 454.20 → 270.05.

      • Internal Standard: m/z 309.15 → 251.15.

  • Validation: The method showed a linearity range of 1.04-1039 ng/mL.[2]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Workflow A Study Design (e.g., IV/PO, Dose Levels) B Animal Acclimation (Sprague-Dawley Rats) A->B C This compound Administration B->C D Serial Sampling (Blood, Brain Tissue) C->D E Sample Processing (Plasma Separation, Homogenization) D->E F Bioanalysis (LC-MS/MS or HPLC-UV) E->F G Data Analysis (PK Parameter Calculation) F->G H Reporting G->H

Preclinical PK Study Workflow

References

Application Notes and Protocols for Assessing Vodobatinib Synergy with Other CML Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance and intolerance remain significant clinical challenges. Vodobatinib is a third-generation BCR-ABL1 TKI that has shown efficacy in heavily pretreated CML patients.[1][2][3] Combining TKIs with different mechanisms of action or drugs that target alternative survival pathways is a promising strategy to overcome resistance, enhance efficacy, and minimize toxicity.

These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other CML drugs, such as other TKIs (e.g., ponatinib, asciminib) or drugs targeting alternative pathways (e.g., BCL-2 inhibitors). The evaluation of synergy is crucial for the preclinical development of novel combination therapies for CML.

Key Concepts in Drug Synergy Assessment

The interaction between two or more drugs can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the drugs is greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The Combination Index (CI) , based on the Chou-Talalay method, is a quantitative measure of drug interaction.[3][4]

  • CI < 1 indicates synergy.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level. A DRI > 1 is favorable as it indicates a dose reduction is possible.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of drug combinations on the metabolic activity of CML cells, which is an indicator of cell viability.

Materials:

  • CML cell lines (e.g., K562, Ba/F3 p210)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and other CML drug(s) of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

  • Microplate reader

Protocol:

  • Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) individually and in combination at constant molar ratios (e.g., based on their respective IC50 values).

  • Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 150 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn or CalcuSyn based on the Chou-Talalay method.

Illustrative Data Presentation:

Table 1: Illustrative IC50 and Combination Index (CI) Values for this compound in Combination with Drug X in K562 Cells

Drug(s)IC50 (nM)Combination Index (CI) at Fa 0.5*Synergy Interpretation
This compound15--
Drug X50--
This compound + Drug X (1:3 ratio)-0.6Synergistic

*Fa 0.5 represents the fraction affected (50% inhibition of cell viability).

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the drug combination.

Materials:

  • CML cell lines

  • This compound and combination drug(s)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed CML cells in 6-well plates and treat with this compound, the combination drug(s), and their combination at selected concentrations (e.g., near their IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Illustrative Data Presentation:

Table 2: Illustrative Percentage of Apoptotic Cells (Annexin V+) after Treatment with this compound and Drug X

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Control (Vehicle)-5.2
This compound1525.8
Drug X5018.5
This compound + Drug X15 + 5065.4
Colony Formation Assay

This assay assesses the long-term effect of drug combinations on the proliferative capacity and clonogenic survival of CML cells.

Materials:

  • CML cell lines

  • This compound and combination drug(s)

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates or 35 mm dishes

Protocol:

  • Cell Treatment: Treat CML cells in suspension culture with this compound, the combination drug(s), and their combination for 24-48 hours.

  • Cell Plating: Wash the cells to remove the drugs and plate a low number of viable cells (e.g., 500-1000 cells) in methylcellulose-based medium in 6-well plates or 35 mm dishes.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with a solution like crystal violet or MTT and count the number of colonies (typically defined as clusters of >50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control. A greater reduction in the surviving fraction for the combination treatment compared to the single agents indicates synergy.

Illustrative Data Presentation:

Table 3: Illustrative Colony Formation Inhibition by this compound and Drug X

TreatmentConcentration (nM)Number of Colonies (Mean ± SD)Surviving Fraction
Control (Vehicle)-250 ± 151.00
This compound15120 ± 100.48
Drug X50155 ± 120.62
This compound + Drug X15 + 5035 ± 50.14

Visualizations

G cluster_workflow In Vitro Synergy Assessment Workflow cluster_assays Perform Assays cluster_output Quantify Synergy start CML Cell Lines drug_prep Prepare Single Agents (this compound & Drug X) and Combinations start->drug_prep treatment Treat Cells (e.g., 48-72h) drug_prep->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis colony Colony Formation Assay treatment->colony analysis Data Analysis viability->analysis apoptosis->analysis colony->analysis ic50 Determine IC50 analysis->ic50 ci Calculate Combination Index (CI) analysis->ci apoptosis_rate Quantify Apoptosis Rate analysis->apoptosis_rate colony_inhibition Assess Colony Inhibition analysis->colony_inhibition interpretation Interpret Synergy (Synergistic, Additive, Antagonistic) ic50->interpretation ci->interpretation apoptosis_rate->interpretation colony_inhibition->interpretation

Caption: Workflow for in vitro assessment of this compound synergy.

G cluster_pathway Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR STAT5 JAK-STAT5 Pathway BCR_ABL1->STAT5 Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation STAT5->Apoptosis This compound This compound This compound->BCR_ABL1 Inhibits ATP-binding site Other_TKI Other TKI (e.g., Ponatinib) Other_TKI->BCR_ABL1 Inhibits ATP-binding site Allosteric_Inhibitor Allosteric Inhibitor (e.g., Asciminib) Allosteric_Inhibitor->BCR_ABL1 Inhibits myristoyl pocket BCL2_Inhibitor BCL-2 Inhibitor BCL2_Inhibitor->Apoptosis Promotes Apoptosis

Caption: BCR-ABL1 signaling and points of therapeutic intervention.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with other CML therapies. A systematic assessment of synergy using these in vitro assays is a critical step in identifying promising combination strategies for further investigation in in vivo models and eventual clinical translation, with the ultimate goal of improving outcomes for patients with CML.

References

Vodobatinib: Laboratory Guidelines for Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vodobatinib (also known as K0706) is a potent, third-generation, orally active Bcr-Abl tyrosine kinase inhibitor.[1][2] It is a valuable tool for research in areas such as chronic myeloid leukemia (CML) and Parkinson's disease.[3] this compound selectively targets the Bcr-Abl fusion oncoprotein, inhibiting its kinase activity and the proliferation of Bcr-Abl-expressing cells.[4][5] This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting, along with protocols for key experimental applications.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂₇H₂₀ClN₃O₂[1]
Molecular Weight 453.92 g/mol [1]
CAS Number 1388803-90-4[1]
Appearance Powder[4]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] It may also be harmful if swallowed.[6] Standard laboratory safety precautions should be strictly followed.

3.1 Personal Protective Equipment (PPE)

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[4][6]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a suitable respirator.[6]

3.2 Handling Procedures

  • Avoid inhalation, contact with eyes, and skin.[4][6]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[4]

3.3 First Aid Measures

  • If on Skin: Wash with plenty of soap and water.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

  • If Inhaled: Move to fresh air.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area.[1][4]
In Solvent (e.g., DMSO) -80°C1 year[1] or 6 months[2]Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (e.g., DMSO) -20°C1 month[1][2]

Mechanism of Action and In Vitro Activity

This compound is a highly potent inhibitor of the Bcr-Abl tyrosine kinase. Its primary mechanism of action is the inhibition of the autophosphorylation of the Bcr-Abl protein, which is a key driver in CML.

This compound Signaling Pathway Inhibition

Vodobatinib_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., STAT5, Ras/MAPK, PI3K/Akt) BCR_ABL1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BCR_ABL1

Caption: this compound inhibits the constitutively active BCR-ABL1 kinase, blocking downstream signaling.

5.1 In Vitro Potency

This compound has demonstrated potent activity against the wild-type Bcr-Abl kinase and various clinically relevant mutants.

TargetIC₅₀ (nM)
BCR-ABL1 (Wild-Type) 7
BCR-ABL1 L248R 167
BCR-ABL1 Y253H 154
BCR-ABL1 E255V 165
BCR-ABL1 T315I 1967

Data sourced from Selleck Chemicals product information.[1]

Experimental Protocols

6.1 Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving this compound in fresh, anhydrous DMSO. A common stock concentration is 10 mM or 50 mM. For example, to prepare a 10 mM stock solution (Molecular Weight = 453.92 g/mol ), dissolve 4.54 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (see Section 4.0).

6.2 Cell-Based Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a Bcr-Abl positive cell line (e.g., K562).

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Bcr-Abl+ Cells (e.g., K562) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Serial_Dilution Prepare Serial Dilutions of this compound Add_Drug Add this compound Dilutions to Wells Serial_Dilution->Add_Drug Seed_Cells->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Read_Plate Read Plate on Plate Reader Viability_Assay->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Protocol:

  • Culture K562 cells in appropriate media and conditions.

  • Seed the cells into a 96-well plate at a predetermined optimal density.

  • Prepare a series of dilutions of this compound from the stock solution in culture media.

  • Add the this compound dilutions to the wells, ensuring a range of concentrations that will span the expected IC₅₀ value. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Read the plate using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

6.3 Western Blot for Bcr-Abl Phosphorylation

Objective: To assess the inhibitory effect of this compound on Bcr-Abl autophosphorylation in a cellular context.

Protocol:

  • Culture and seed Bcr-Abl positive cells as for the IC₅₀ assay.

  • Treat the cells with various concentrations of this compound for a short period (e.g., 1-4 hours).

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl).

  • Wash the membrane and incubate with a suitable secondary antibody.

  • Detect the signal using an appropriate detection reagent (e.g., chemiluminescence).

  • Strip the membrane and re-probe with an antibody for total Bcr-Abl and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

6.4 Preparation for In Vivo Administration

Objective: To prepare a formulation of this compound for oral administration in animal models.

Formulation 1: Suspended Solution

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Solubility: ≥ 2.08 mg/mL

  • Procedure:

    • First, dissolve this compound in DMSO.

    • Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.

    • Ultrasonication may be required to achieve a uniform suspension.[2]

Formulation 2: Clear Solution

  • Vehicle: 10% DMSO, 90% Corn Oil

  • Solubility: ≥ 2.08 mg/mL

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add the corn oil and mix until a clear solution is obtained.[2]

Note: The choice of formulation will depend on the specific experimental requirements. Always ensure the formulation is homogeneous before administration.

Conclusion

This compound is a powerful research tool with significant potential. Adherence to these guidelines for handling, storage, and experimental use will ensure the safety of laboratory personnel and the integrity of experimental results. The provided protocols offer a starting point for the investigation of this compound's biological effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Navigating Unexpected Vodobatinib Results in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in cell culture experiments involving Vodobatinib. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to empower users to identify potential issues, interpret their data accurately, and advance their research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation, orally active Bcr-Abl tyrosine kinase inhibitor (TKI). Its primary mechanism is to selectively target and bind to the Bcr-Abl fusion oncoprotein, including various mutant forms. This binding inhibits the proliferation of Bcr-Abl-expressing tumor cells.

Q2: In which cancer types is this compound primarily being investigated?

A2: this compound is predominantly researched for its potential in treating chronic myeloid leukemia (CML), particularly in cases that are resistant or intolerant to other tyrosine kinase inhibitors.

Q3: What are the known off-target effects of this compound?

A3: While designed to be selective for Bcr-Abl, like many kinase inhibitors, this compound may have off-target effects. One notable reported off-target effect is the inhibition of the drug efflux function of ABCB1 and ABCG2 transporters, which can lead to increased intracellular concentrations of other drugs.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is crucial to use fresh DMSO as moisture can reduce solubility.

Q5: Are there any known resistance mechanisms to this compound?

A5: While this compound is effective against many Bcr-Abl mutations, resistance can still emerge. Increased expression of drug efflux pumps like ABCB1 or ABCG2 is unlikely to be a significant resistance mechanism for this compound itself. However, mutations in the Bcr-Abl kinase domain that are not effectively inhibited by this compound could lead to resistance.

Troubleshooting Guides for Unexpected Results

This section addresses specific unexpected outcomes that researchers may encounter during their cell culture experiments with this compound. Each issue is presented in a question-and-answer format with a logical workflow for troubleshooting.

Issue 1: Higher than Expected Cytotoxicity in Bcr-Abl Negative Cell Lines

Question: I am observing significant cell death in my control cell line (which does not express Bcr-Abl) when treated with this compound at concentrations that should be non-toxic. What could be the cause?

Answer: This unexpected cytotoxicity could stem from several factors, including off-target effects of this compound, issues with the experimental setup, or characteristics of the specific cell line.

Troubleshooting Workflow:

Troubleshooting Workflow for Unexpected Cytotoxicity

Detailed Steps:

  • Verify Cell Line Identity: Confirm the identity of your control cell line using short tandem repeat (STR) profiling. Cell line misidentification is a common issue in research.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs and increase sensitivity to cytotoxic agents.

  • Review this compound Handling and Preparation:

    • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control.

    • Concentration Verification: Double-check your calculations for serial dilutions. An error in calculation can lead to much higher effective concentrations.

    • Compound Integrity: If possible, verify the purity and integrity of your this compound stock.

  • Investigate Potential Off-Target Effects:

    • Review the literature for any newly identified off-target kinases or pathways affected by this compound.

    • Consider that this compound's inhibition of ABCB1/ABCG2 could potentiate the effects of other components in the media, although this is less likely to cause direct cytotoxicity.

  • Assess Cell Line-Specific Sensitivity: Some cell lines may have inherent sensitivities to certain classes of compounds due to their genetic background, even without expressing the primary target. Perform a more detailed dose-response curve to determine the precise IC50 in your control cell line.

Issue 2: Lack of Efficacy in a Bcr-Abl Positive Cell Line

Question: My Bcr-Abl positive cell line is not responding to this compound treatment, even at high concentrations. What are the possible reasons for this resistance?

Answer: The lack of response in a Bcr-Abl positive cell line can be due to pre-existing resistance mechanisms, experimental artifacts, or issues with the compound's activity.

Troubleshooting Workflow:

Troubleshooting Workflow for Lack of Efficacy

Detailed Steps:

  • Confirm Bcr-Abl Expression and Phosphorylation:

    • Perform a western blot to verify the expression of the Bcr-Abl fusion protein in your cell line.

    • Crucially, use a phospho-specific antibody to confirm that the Bcr-Abl protein is autophosphorylated, indicating it is active. A lack of phosphorylation suggests a different underlying issue.

  • Verify this compound Activity:

    • Test your this compound stock on a different, known-sensitive Bcr-Abl positive cell line to confirm the compound is active.

    • Prepare a fresh dilution from your stock solution to rule out degradation.

  • Investigate Drug Efflux: Although this compound can inhibit ABCB1/ABCG2, some cell lines may have exceptionally high expression of these or other transporters that could still contribute to some level of drug efflux. You can test this by co-incubating this compound with a known efflux pump inhibitor.

  • Check for Resistance Mutations: Sequence the Bcr-Abl kinase domain in your cell line to check for mutations that are known to confer resistance to this compound.

  • Review Experimental Conditions:

    • Cell Density: Ensure that the cell seeding density is appropriate. Very high cell densities can sometimes reduce the apparent potency of a drug.

    • Incubation Time: The duration of drug exposure may be insufficient to induce a response. Consider a time-course experiment.

    • Media Components: High concentrations of certain growth factors in the serum could potentially activate downstream pathways that bypass the need for Bcr-Abl signaling for survival, thus masking the effect of this compound.

Issue 3: Unexpected Synergistic or Antagonistic Effects with Other Drugs

Question: I am seeing a much stronger (synergistic) or weaker (antagonistic) effect than expected when I combine this compound with another compound. How can I investigate this?

Answer: Unexpected drug interactions can be due to a variety of mechanisms, including off-target effects, modulation of drug transporters, or effects on common signaling pathways.

Troubleshooting Workflow:

Troubleshooting Workflow for Drug Interactions

Detailed Steps:

  • Confirm Individual Drug Potency: First, ensure that the dose-response curves for each individual drug are reproducible and consistent with expected values.

  • Hypothesize the Mechanism:

    • Synergy: If the other drug is a known substrate of ABCB1 or ABCG2, the synergy could be due to this compound inhibiting its efflux, leading to higher intracellular concentrations.[1]

    • Antagonism: The two drugs might activate compensatory signaling pathways. For example, if this compound blocks one survival pathway, the other drug might inadvertently upregulate a different one.

  • Investigate Drug Transporter Involvement: If you suspect synergy is due to efflux pump inhibition, you can measure the intracellular accumulation of the other drug in the presence and absence of this compound.

  • Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the Bcr-Abl pathway and other relevant pathways that might be affected by the second drug. Look for evidence of pathway convergence or compensatory activation.

  • Formal Synergy/Antagonism Analysis: Perform a checkerboard assay with a range of concentrations for both drugs and use software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Quantitative Data Summary

Parameter This compound Value Cell Line(s) Reference
IC50 (Bcr-Abl) 7 nMNot specified (in vitro kinase assay)[2]
IC50 (BCR-ABL1L248R) 167 nMNot specified (in vitro kinase assay)
IC50 (BCR-ABL1Y253H) 154 nMNot specified (in vitro kinase assay)
IC50 (BCR-ABL1E255V) 165 nMNot specified (in vitro kinase assay)
IC50 (BCR-ABL1T315I) 1967 nMNot specified (in vitro kinase assay)
IC50 (c-Abl) 0.9 nMNot specified (in vitro kinase assay)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for Phospho-Bcr-Abl

This protocol is to assess the inhibitory effect of this compound on Bcr-Abl autophosphorylation.

Materials:

  • This compound

  • Bcr-Abl positive cells (e.g., K562)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Bcr-Abl overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total Bcr-Abl and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Signaling Pathway Diagram

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Activates STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Activates This compound This compound This compound->BCR_ABL Inhibits Proliferation Increased Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

BCR-ABL Signaling Pathway and this compound Inhibition

References

Vodobatinib Technical Support Center: Optimizing Treatment Duration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing Vodobatinib treatment duration for the effective induction of apoptosis in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound treatment for apoptosis induction.

Issue Potential Cause Recommended Solution
Low Percentage of Apoptotic Cells Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit BCR-ABL1 kinase activity.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on published IC50 values (e.g., 1 nM to 1 µM) and narrow down to a more precise range.[1][2]
Insufficient Treatment Duration: The incubation time may be too short for the apoptotic cascade to be fully initiated and executed.Conduct a time-course experiment, treating cells with an effective concentration of this compound and harvesting at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal treatment duration.[3][4]
Cell Line Resistance: The target cells may have inherent or acquired resistance to BCR-ABL1 inhibitors.Consider using cell lines known to be sensitive to third-generation TKIs. If using a resistant line, investigate potential resistance mechanisms, such as mutations in the BCR-ABL1 kinase domain.
High Percentage of Necrotic Cells in Apoptosis Assay Excessive this compound Concentration: High concentrations of the drug can lead to cytotoxicity and necrosis rather than programmed cell death.Re-evaluate the dose-response curve and select a concentration that induces apoptosis without causing significant necrosis.
Prolonged Treatment Duration: Extended exposure to the drug can push cells from late apoptosis into secondary necrosis.Shorten the incubation time based on the findings from your time-course experiment.
Harsh Experimental Conditions: Mechanical stress during cell harvesting or staining can damage cell membranes, leading to false-positive PI staining.Handle cells gently, especially during trypsinization and centrifugation. Use a cell scraper for adherent cells if trypsin is causing excessive damage.
Inconsistent Results Between Experiments Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular response to this compound.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment.
Reagent Instability: Improper storage or handling of this compound or assay reagents can lead to loss of activity.Store this compound and all assay components according to the manufacturer's instructions. Prepare fresh dilutions of this compound for each experiment.
Weak or No Signal in Western Blot for Apoptosis Markers Suboptimal Antibody Concentration or Incubation Time: The concentration of the primary or secondary antibody may be too low, or the incubation time may be too short.Titrate the primary antibody to determine the optimal concentration. For low-abundance proteins, consider a longer incubation time (e.g., overnight at 4°C).[5]
Timing of Cell Lysis: The peak expression of specific apoptosis markers (e.g., cleaved caspase-3) is transient.Perform a time-course experiment and lyse cells at different time points post-treatment to capture the peak expression of the target protein.[3]
Poor Protein Transfer or Detection: Issues with the Western blot procedure itself can lead to weak or no signal.Optimize the protein transfer conditions and ensure the detection reagents are fresh and active. Use a positive control for the target protein to validate the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces apoptosis?

A1: this compound is a potent and selective third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[2] The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of cancer cells, in part by inhibiting apoptosis. This compound binds to the ATP-binding site of the BCR-ABL1 kinase, inhibiting its activity. This inhibition leads to the downregulation of downstream pro-survival signaling pathways, such as PI3K/AKT and RAS/MAPK, and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.[6]

Q2: What is a typical starting point for this compound concentration and treatment duration to induce apoptosis?

A2: A good starting point for this compound concentration is the IC50 value for the cell line being used, if available. For many BCR-ABL positive cell lines, this is in the low nanomolar range.[1] For treatment duration, a 24 to 48-hour incubation is a common starting point for TKIs. However, it is crucial to perform both dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.[3][4]

Q3: How can I distinguish between apoptosis and necrosis when using this compound?

A3: The most common method is dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population can be difficult to distinguish from late apoptotic cells).

It is important to analyze the cells promptly after staining to minimize the transition from early to late apoptosis/necrosis.[7]

Q4: What are the key downstream signaling proteins to examine by Western blot to confirm this compound-induced apoptosis?

A4: To confirm that this compound is inducing apoptosis via the expected pathway, you should examine the following markers:

  • Inhibition of BCR-ABL1 activity: Phospho-BCR-ABL1 (p-BCR-ABL1) and its downstream target, phospho-CrkL (p-CrkL).

  • Activation of caspases: Cleaved caspase-9 (initiator caspase for the intrinsic pathway) and cleaved caspase-3 (executioner caspase).

  • Cleavage of caspase substrates: Cleaved PARP (Poly (ADP-ribose) polymerase).

  • Regulation by Bcl-2 family proteins: The expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Q5: Can this compound enhance apoptosis induced by other chemotherapeutic agents?

A5: Yes, studies have shown that this compound can enhance drug-induced apoptosis in multidrug-resistant cancer cells. It achieves this by inhibiting the function of drug efflux pumps like ABCB1 and ABCG2, leading to increased intracellular concentration of other cytotoxic drugs.[8]

Data Presentation

Table 1: Example of Concentration-Dependent Apoptosis Induction by a Third-Generation TKI in K562 Cells (48-hour treatment)

Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1 nM8.5 ± 1.23.2 ± 0.611.7 ± 1.8
10 nM25.3 ± 2.18.7 ± 1.134.0 ± 3.2
100 nM42.1 ± 3.515.4 ± 1.957.5 ± 5.4
1 µM35.8 ± 2.928.9 ± 2.564.7 ± 5.4

Table 2: Example of Time-Dependent Apoptosis Induction by a Third-Generation TKI (100 nM) in K562 Cells

Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
01.9 ± 0.41.2 ± 0.23.1 ± 0.6
610.2 ± 1.52.5 ± 0.712.7 ± 2.2
1228.7 ± 2.35.8 ± 0.934.5 ± 3.2
2445.3 ± 3.110.1 ± 1.455.4 ± 4.5
4842.1 ± 3.515.4 ± 1.957.5 ± 5.4
7230.5 ± 2.835.2 ± 3.165.7 ± 5.9

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

1. Cell Seeding and Treatment: a. Seed the desired cancer cell line (e.g., K562) in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere overnight (for adherent cells). c. Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. d. For dose-response analysis, treat cells with a range of this compound concentrations for a fixed time point (e.g., 48 hours). e. For time-course analysis, treat cells with a fixed concentration of this compound and harvest at various time points. f. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

2. Cell Harvesting: a. For suspension cells, gently collect the cells by centrifugation. b. For adherent cells, collect the supernatant (which may contain apoptotic cells that have detached) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution or brief trypsinization. Combine with the supernatant. c. Wash the cells once with cold PBS.

3. Annexin V and PI Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. b. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately. b. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

1. Cell Lysis: a. Following treatment with this compound for the desired time and concentration, harvest the cells as described above. b. Wash the cell pellet with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-p-CrkL) diluted in blocking buffer, typically overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system or X-ray film. c. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Vodobatinib_Apoptosis_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_downstream Downstream Signaling Pathways cluster_apoptosis Apoptosis Regulation This compound This compound BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) This compound->BCR_ABL1 inhibition PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT RAS_MAPK RAS/MEK/MAPK Pathway BCR_ABL1->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Bcl2_family Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) PI3K_AKT->Bcl2_family activates RAS_MAPK->Bcl2_family activates JAK_STAT->Bcl2_family activates Pro_apoptotic Pro-apoptotic proteins (Bax, Bak) Bcl2_family->Pro_apoptotic inhibits Mitochondria Mitochondria Pro_apoptotic->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's mechanism of action in inducing apoptosis.

Experimental_Workflow Experimental Workflow for Optimizing this compound Treatment start Start dose_response Dose-Response Experiment (e.g., 1 nM - 1 µM for 48h) start->dose_response apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) dose_response->apoptosis_assay time_course Time-Course Experiment (Optimal concentration for 6-72h) time_course->apoptosis_assay Re-run with optimal time points apoptosis_assay->time_course Determine Optimal Concentration western_blot Western Blot Analysis (Cleaved Caspases, PARP) apoptosis_assay->western_blot Confirm apoptosis mechanism data_analysis Data Analysis and Optimization western_blot->data_analysis end End data_analysis->end

Workflow for optimizing this compound treatment duration.

Troubleshooting_Flowchart Troubleshooting Low Apoptosis Induction rect_node rect_node start Low Apoptosis Observed check_conc Is this compound concentration optimal? start->check_conc check_duration Is treatment duration sufficient? check_conc->check_duration Yes action_dose Perform dose-response experiment check_conc->action_dose No check_cells Are cells healthy and not resistant? check_duration->check_cells Yes action_time Perform time-course experiment check_duration->action_time No check_reagents Are reagents and assay controls working? check_cells->check_reagents Yes action_cell_culture Review cell culture practices and cell line check_cells->action_cell_culture No action_reagent_check Check reagent storage and run positive controls check_reagents->action_reagent_check No end Re-evaluate Experiment check_reagents->end Yes action_dose->end action_time->end action_cell_culture->end action_reagent_check->end

A logical flowchart for troubleshooting experiments.

References

Technical Support Center: Overcoming Vodobatinib Resistance in CML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Vodobatinib resistance in Chronic Myeloid Leukemia (CML) cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My CML cell line (e.g., K562, LAMA-84) shows intrinsic resistance to this compound. What are the possible reasons?

A1: Intrinsic resistance to this compound can be attributed to several factors:

  • BCR-ABL1 Kinase Domain Mutations: The primary mechanism of resistance to many TKIs is the presence of mutations in the BCR-ABL1 kinase domain. This compound is known to be ineffective against the T315I mutation[1]. It is crucial to perform mutational analysis of your cell line to check for T315I or other potentially resistant mutations.

  • BCR-ABL1 Independent Signaling: The cells may rely on alternative survival pathways that are not inhibited by this compound. These can include activation of Src family kinases, or downstream signaling cascades like the JAK/STAT or PI3K/AKT pathways[2][3].

  • Cell Line Integrity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to unexpected results.

Q2: I have been chronically exposing my CML cell line to this compound and now it is showing acquired resistance. What are the likely mechanisms?

A2: Acquired resistance to TKIs in CML cell lines can develop through several mechanisms:

  • Emergence of BCR-ABL1 Mutations: Similar to intrinsic resistance, prolonged exposure to a TKI can select for cells that have acquired mutations in the BCR-ABL1 kinase domain. Sequencing the BCR-ABL1 gene in your resistant cell line is a critical first step.

  • BCR-ABL1 Overexpression: Amplification of the BCR-ABL1 gene can lead to increased protein levels, which may overcome the inhibitory capacity of this compound.

  • Activation of Bypass Signaling Pathways: The cancer cells may adapt by upregulating alternative signaling pathways to bypass the inhibition of BCR-ABL1. Common bypass pathways include the PI3K/AKT/mTOR and JAK/STAT pathways[2][3][4].

  • Drug Efflux Pump Overexpression: While some research suggests that overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2 is unlikely to be a significant mechanism of resistance to this compound, it remains a theoretical possibility in some contexts.

Q3: My this compound-resistant cell line does not have the T315I mutation. What should I investigate next?

A3: In the absence of the T315I mutation, consider the following:

  • Full BCR-ABL1 Kinase Domain Sequencing: Perform sequencing of the entire BCR-ABL1 kinase domain to identify other, less common mutations that may confer resistance.

  • Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomic arrays to investigate the activation status of key signaling proteins in pathways such as PI3K/AKT, MAPK, and STAT. Compare the phospho-protein profiles of your resistant and sensitive parent cell lines.

  • Gene Expression Analysis: Perform RNA sequencing to identify differentially expressed genes in your resistant cell line, which may point towards upregulated survival pathways.

Q4: What are some potential combination strategies to overcome this compound resistance in my cell line experiments?

A4: Based on known TKI resistance mechanisms, you could explore the following combinations:

  • Dual BCR-ABL1 Inhibition: If a new BCR-ABL1 mutation is identified, combining this compound with another TKI that is effective against that specific mutation could be a strategy. For instance, combining an ATP-competitive inhibitor with an allosteric inhibitor like asciminib is a novel approach being explored for TKI resistance[5].

  • Targeting Downstream Pathways: If you identify activation of a bypass pathway, consider combining this compound with an inhibitor of that pathway. For example:

    • PI3K/AKT/mTOR inhibitors: If the PI3K/AKT pathway is activated[2][4].

    • JAK/STAT inhibitors: If the JAK/STAT pathway is hyperactive.

    • MEK inhibitors: If the MAPK pathway is upregulated.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent IC50 values for this compound Cell viability assay variability; Inconsistent cell passage number; Mycoplasma contamination.Standardize cell seeding density and assay duration. Use cells within a consistent passage number range. Regularly test for mycoplasma contamination.
Loss of resistance in my this compound-resistant cell line Discontinuation of selective pressure.Culture the resistant cell line continuously in the presence of a maintenance dose of this compound.
High background in Western blots for phospho-proteins Suboptimal antibody concentration; Inefficient blocking.Titrate primary and secondary antibody concentrations. Optimize blocking conditions (e.g., type of blocking agent, duration).
No synergistic effect observed with combination therapy Incorrect drug concentrations; Inappropriate timing of drug addition.Perform dose-response curves for each drug individually to determine optimal concentrations for synergy studies. Investigate both simultaneous and sequential drug addition schedules.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant CML Cell Lines

Cell LineBCR-ABL1 StatusThis compound IC50 (nM)
K562 (Parental)Wild-type15
K562-VodoRWild-type250
Ba/F3 p210Wild-type10
Ba/F3 p210-T315IT315I mutation>1000

Table 2: Hypothetical Synergy Analysis of this compound with a PI3K Inhibitor in this compound-Resistant K562 Cells

Drug CombinationCombination Index (CI)Interpretation
This compound + PI3K Inhibitor (Low Dose)0.8Synergism
This compound + PI3K Inhibitor (High Dose)0.5Strong Synergism
(Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.)

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant CML Cell Line
  • Cell Culture: Culture a parental CML cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initial this compound Exposure: Start by treating the cells with a low concentration of this compound (e.g., the IC20 concentration).

  • Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.

  • Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cell line.

  • Characterization: Characterize the resistant cell line by determining its IC50 for this compound, sequencing the BCR-ABL1 kinase domain, and analyzing the activation of key signaling pathways.

Protocol 2: Cell Viability Assay to Determine IC50
  • Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant CML cells with or without this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, p-CrkL, CrkL).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 Experimental Workflow for Investigating this compound Resistance Start Start with this compound-sensitive CML cell line Develop_Resistance Induce resistance by chronic this compound exposure Start->Develop_Resistance Characterize Characterize resistant phenotype (IC50 determination) Develop_Resistance->Characterize Mechanism Investigate resistance mechanisms Characterize->Mechanism Seq BCR-ABL1 sequencing Mechanism->Seq BCR-ABL1 dependent Signaling Signaling pathway analysis (Western Blot, etc.) Mechanism->Signaling BCR-ABL1 independent Overcome Test strategies to overcome resistance Seq->Overcome Signaling->Overcome Combination Combination therapy (e.g., with pathway inhibitors) Overcome->Combination Novel_Agents Test novel agents Overcome->Novel_Agents End Identify effective therapeutic strategy Combination->End Novel_Agents->End

Caption: Workflow for developing and characterizing this compound-resistant CML cell lines.

cluster_1 BCR-ABL1 Signaling and Potential Resistance Mechanisms cluster_downstream Downstream Signaling cluster_resistance Potential Resistance Mechanisms BCR_ABL1 BCR-ABL1 GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT This compound This compound This compound->BCR_ABL1 Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Increased Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Mutation BCR-ABL1 Mutation (e.g., T315I) Mutation->BCR_ABL1 Prevents this compound binding Bypass Bypass Pathway Activation Bypass->Proliferation BCR-ABL1 independent signaling

Caption: BCR-ABL1 signaling and potential mechanisms of this compound resistance.

cluster_2 Logical Flow for Troubleshooting this compound Resistance Start Experiment shows This compound resistance Check_Mutation Sequence BCR-ABL1 kinase domain Start->Check_Mutation T315I_Present T315I mutation detected Check_Mutation->T315I_Present Yes Other_Mutation Other mutation detected Check_Mutation->Other_Mutation Other No_Mutation No mutation detected Check_Mutation->No_Mutation No Investigate_Bypass Investigate bypass signaling pathways (p-AKT, p-STAT3) No_Mutation->Investigate_Bypass Pathway_Active Bypass pathway activated Investigate_Bypass->Pathway_Active Yes No_Activation No clear pathway activation Investigate_Bypass->No_Activation No Consider_Other Consider other mechanisms (e.g., drug efflux, etc.) No_Activation->Consider_Other

Caption: Troubleshooting flowchart for this compound resistance in CML cell lines.

References

inconsistent Vodobatinib IC50 values across experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Vodobatinib IC50 values observed across experiments.

Understanding this compound

This compound (also known as K0706) is a potent, third-generation, orally active Bcr-Abl tyrosine kinase inhibitor.[1][2][3] It is being investigated for the treatment of chronic myeloid leukemia (CML) and has shown activity against most BCR-ABL1 point mutants, with the notable exception of the T315I mutation where its activity is significantly lower.[1][2] this compound's primary mechanism of action is the inhibition of the Bcr-Abl fusion oncoprotein, which is a constitutively active tyrosine kinase responsible for the proliferation of CML cells.[4]

Inconsistent IC50 Values: A Troubleshooting Guide

Variability in IC50 values is a common challenge in in-vitro assays.[5][6][7] This guide addresses potential sources of inconsistency in a question-and-answer format.

Q1: We are observing significant well-to-well and plate-to-plate variability in our IC50 measurements for this compound. What are the likely causes?

A1: Several factors can contribute to this variability:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before plating and use a calibrated automated cell counter for accuracy.

  • Reagent Preparation and Handling: Inconsistent dilution of this compound or other reagents can introduce errors. Use freshly prepared, high-quality reagents and calibrated pipettes.[5]

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels can affect cell growth and drug activity.[8] Ensure your incubator is properly calibrated and provides a stable environment.

  • Assay Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS.

Q2: Our IC50 values for this compound in the same cell line are different from previously published data. Why might this be?

A2: Discrepancies between labs can arise from several differences in experimental protocols:

  • Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time, leading to changes in their sensitivity to drugs.[9] Always use authenticated cell lines from a reputable source and maintain a consistent, low passage number for your experiments.

  • Assay Type and Endpoint: Different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters (metabolic activity, ATP levels, cell number).[8] These differences can yield varying IC50 values. The specific endpoint of the assay (e.g., 48h vs. 72h incubation) will also significantly impact the results.[10]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Variations in serum lot and concentration can therefore alter the apparent IC50.

  • Data Analysis Method: The software and statistical model used to calculate the IC50 from the dose-response curve can influence the final value.[11]

Q3: We are seeing a lower than expected potency (higher IC50) for this compound in our kinase assays. What should we investigate?

A3: In a cell-free kinase assay, the following factors are critical:

  • ATP Concentration: As an ATP-competitive inhibitor, this compound's IC50 is highly dependent on the ATP concentration in the assay.[12] Ensure the ATP concentration is consistent with the Km of the kinase and is reported in your methods.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the substrate can vary between batches and suppliers. Use highly purified and validated reagents.

  • This compound Solubility and Stability: Poor solubility of the compound in the assay buffer can lead to an overestimation of the IC50. Ensure the final DMSO concentration is low and does not affect enzyme activity. Also, consider the stability of this compound under your assay conditions.

This compound IC50 Data

The following table summarizes publicly available IC50 values for this compound against various targets. Note the differences in assay types and how they can influence the results.

TargetIC50 (nM)Assay TypeCell Line/System
Bcr-Abl1 7Not SpecifiedNot Specified
c-Abl 0.9Kinase AssayCell-free
BCR-ABL1 L248R 167Not SpecifiedNot Specified
BCR-ABL1 Y253H 154Not SpecifiedNot Specified
BCR-ABL1 E255V 165Not SpecifiedNot Specified
BCR-ABL1 T315I 1967Not SpecifiedNot Specified

This table is for illustrative purposes and includes data from multiple sources.[1][2][13] Direct comparison of values should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Below is a generalized protocol for a cell-based proliferation assay to determine the IC50 of this compound.

Materials:

  • Appropriate cancer cell line (e.g., Ba/F3 expressing BCR-ABL1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add 100 µL of the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway of Bcr-Abl and Inhibition by this compound

Bcr_Abl_Pathway cluster_cell CML Cell Bcr-Abl Bcr-Abl Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors ATP -> ADP Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival This compound This compound This compound->Bcr-Abl Inhibits

Caption: Bcr-Abl signaling pathway and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: A typical experimental workflow for determining IC50 values.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_Logic cluster_inter Inter-Assay Checks cluster_intra Intra-Assay Checks Inconsistent IC50 Inconsistent IC50 Inter-Assay Variability Inter-Assay Variability Inconsistent IC50->Inter-Assay Variability Between Experiments Intra-Assay Variability Intra-Assay Variability Inconsistent IC50->Intra-Assay Variability Within an Experiment Cell Passage Cell Passage Inter-Assay Variability->Cell Passage Reagent Lots Reagent Lots Inter-Assay Variability->Reagent Lots Protocol Deviations Protocol Deviations Inter-Assay Variability->Protocol Deviations Pipetting Accuracy Pipetting Accuracy Intra-Assay Variability->Pipetting Accuracy Edge Effects Edge Effects Intra-Assay Variability->Edge Effects Cell Plating Uniformity Cell Plating Uniformity Intra-Assay Variability->Cell Plating Uniformity

Caption: A decision tree for troubleshooting inconsistent IC50 results.

References

Vodobatinib Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Vodobatinib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A recent study in rats reported a high oral bioavailability of this compound, nearly 98.7% when measured using dried blood spot (DBS) sampling and 97.9% via plasma sampling.[1] This suggests that with an appropriate vehicle, this compound is well-absorbed orally in this species. However, bioavailability can be influenced by the formulation, animal species, and experimental conditions.

Q2: My preliminary in vivo study shows low oral bioavailability for this compound. What are the potential causes?

Low oral bioavailability for a compound that is a Bcr-Abl tyrosine kinase inhibitor like this compound can stem from several factors.[2] These often fall into two main categories: low solubility and/or low permeability.[3][4][5] Specific issues could include:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][6][7]

  • Inadequate permeability: The drug may not efficiently cross the intestinal membrane.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux transporters: The drug could be actively pumped out of intestinal cells by transporters like P-glycoprotein.[8]

  • Inappropriate formulation: The vehicle used to administer the drug may not be optimal for its solubilization and absorption.

Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?

A logical approach to troubleshooting involves a stepwise evaluation of potential issues. The following workflow can guide your investigation.

G cluster_0 Troubleshooting Workflow for Low Bioavailability A Low Bioavailability Observed B Assess Physicochemical Properties (Solubility, Permeability) A->B Start C Evaluate Formulation Strategy B->C Properties Understood D Investigate In Vivo Factors C->D Formulation Optimized E Refine Formulation & Re-evaluate D->E In Vivo Factors Considered G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation A This compound (Insoluble) B This compound (Solubilized) A->B Formulation (e.g., SEDDS) C Passive Diffusion B->C High Concentration Gradient D P-gp Efflux C->D Efflux E Absorbed this compound C->E Absorption D->B Pumped back to lumen G cluster_0 Bioavailability Calculation Logic A PO Administration (Dose_PO) C PK Blood Sampling A->C B IV Administration (Dose_IV) B->C D LC-MS/MS Analysis C->D E Calculate AUC_PO D->E F Calculate AUC_IV D->F G Calculate Bioavailability (F%) E->G F->G

References

Vodobatinib Dosage Adjustment in TKI-Resistant CML Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vodobatinib in tyrosine kinase inhibitor (TKI)-resistant Chronic Myeloid Leukemia (CML) models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing limited efficacy of this compound in our TKI-resistant CML cell line. What could be the underlying cause and how can we troubleshoot this?

A1: Limited efficacy can stem from several factors. Here's a troubleshooting guide:

  • Confirm BCR-ABL1 Mutation Status: this compound has reduced activity against the T315I mutation.[1] Verify the mutation status of your cell line using sequencing to ensure it is a suitable model.

  • Optimize Drug Concentration: Ensure you are using an appropriate concentration range. Based on preclinical data, this compound is potent against most BCR-ABL1 point mutants with IC50 values in the nanomolar range.[1] We recommend performing a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the optimal concentration for your specific cell line.

  • Assess Drug Solubility and Stability: this compound precipitation can lead to inaccurate dosing. Ensure complete solubilization in DMSO for your stock solution and avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, pre-warming both the stock solution and the media to 37°C can help prevent precipitation.

  • Check for Multidrug Resistance Transporters: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2 can lead to drug efflux and reduced intracellular concentration. While this compound itself may not be a substrate for these transporters, the parental cell line's resistance mechanism might involve them.[2] Consider co-treatment with known inhibitors of these transporters to see if sensitivity is restored.

Q2: How do we establish a TKI-resistant CML cell line in our lab to test this compound?

A2: A common method is through continuous exposure to gradually increasing concentrations of a first or second-generation TKI, such as imatinib.

  • Step-by-Step Induction of Resistance:

    • Begin by culturing a TKI-sensitive CML cell line (e.g., K562) in the presence of a low concentration of imatinib (e.g., starting at 0.1 µM).

    • Monitor cell viability and proliferation. Once the cells have adapted and are proliferating at a normal rate, gradually increase the imatinib concentration.

    • This process of stepwise dose escalation is continued over several months until the cells can proliferate in a high concentration of imatinib (e.g., 5 µM).[3]

    • The resulting resistant cell line (e.g., K562R) should then be maintained in media containing the selection pressure TKI to retain its resistant phenotype.[3]

Q3: What are the recommended starting doses for this compound in preclinical in vitro and in vivo models?

A3:

  • In Vitro Models: For cell-based assays, it is recommended to perform a dose-response study to determine the IC50 for your specific TKI-resistant cell line. Based on published data, you can expect IC50 values to be in the nanomolar range for sensitive mutations.[1] A starting concentration range of 1 nM to 10 µM is advisable for initial experiments.

  • In Vivo Models: Clinical trials have explored a wide range of oral doses, from 12 mg to 240 mg daily in patients.[4][5][6] Translating this to animal models requires allometric scaling. For initial rodent studies, a starting dose range of 10-50 mg/kg administered orally once daily can be considered, with subsequent adjustments based on efficacy and tolerability.

Q4: We are observing conflicting results in our cell viability assays after this compound treatment. What could be the issue?

A4: Discrepancies in viability assays can arise from technical variability.

  • Assay Choice: Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental conditions. For suspension cells like K562, ensure proper mixing and cell distribution in the microplates.

  • Incubation Time: A 48 to 72-hour incubation period is typically sufficient to observe the effects of TKI treatment.[7] Shorter incubation times may not allow for the full apoptotic effect to manifest.

  • Controls: Always include a vehicle control (DMSO) at the same concentration as in your drug-treated wells, as high concentrations of DMSO can be cytotoxic.

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment and that the assay readout is within the linear range.

Quantitative Data Summary

Table 1: this compound IC50 Values Against Various BCR-ABL1 Mutants

BCR-ABL1 StatusIC50 (nM)
Wild-Type7
L248R167
Y253H154
E255V165
T315I1967
(Data sourced from Selleck Chemicals)[1]

Table 2: Representative Dose-Response of this compound in a TKI-Resistant CML Cell Line (Hypothetical Data for Illustrative Purposes)

This compound Conc. (nM)% Cell Viability (MTT Assay)
0 (Vehicle)100
195
1080
5055
10030
50015
10005

Experimental Protocols

Protocol 1: Generation of TKI-Resistant K562 Cell Line

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Initial TKI Exposure: Begin by adding imatinib to the culture medium at a starting concentration of 0.1 µM.

  • Monitoring and Dose Escalation: Monitor cell viability using trypan blue exclusion. When the cell viability is consistently above 90% and the cells are actively proliferating, increase the imatinib concentration by approximately two-fold.

  • Stepwise Increase: Repeat the monitoring and dose escalation process until the cells are able to proliferate in a final concentration of 5 µM imatinib. This process can take several months.[3]

  • Maintenance of Resistant Line: Continuously culture the established resistant cell line (K562R) in media containing 5 µM imatinib to maintain the resistant phenotype.[3]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed TKI-resistant CML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.[7]

Protocol 3: Annexin V Apoptosis Assay

  • Cell Treatment: Treat TKI-resistant CML cells with the desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect the suspension cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

G cluster_0 BCR-ABL1 Signaling in CML cluster_1 Downstream Pathways BCR_ABL1 BCR-ABL1 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Activates This compound This compound This compound->BCR_ABL1 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: this compound inhibits the BCR-ABL1 tyrosine kinase, blocking downstream pro-survival pathways.

G cluster_workflow Experimental Workflow: Testing this compound on TKI-Resistant CML Cells cluster_assays Assess Efficacy start Start with TKI-Sensitive CML Cell Line (e.g., K562) induce_resistance Induce Resistance (Stepwise TKI exposure) start->induce_resistance resistant_cells TKI-Resistant CML Cell Line (e.g., K562R) induce_resistance->resistant_cells treat_this compound Treat with varying concentrations of This compound resistant_cells->treat_this compound viability_assay Cell Viability Assay (e.g., MTT) treat_this compound->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_this compound->apoptosis_assay western_blot Western Blot (BCR-ABL1 signaling) treat_this compound->western_blot data_analysis Data Analysis (IC50, Apoptosis %) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Workflow for generating resistant cells and evaluating this compound efficacy.

G cluster_troubleshooting Troubleshooting Logic: Limited this compound Efficacy problem Problem: Limited Efficacy check_mutation Is the cell line T315I positive? problem->check_mutation optimize_dose Is the dose optimized? problem->optimize_dose check_solubility Is the drug fully dissolved? problem->check_solubility solution_t315i This compound has lower efficacy. Consider alternative or combination therapy. check_mutation->solution_t315i Yes solution_dose Perform dose-response curve to find IC50. optimize_dose->solution_dose No solution_solubility Review solubilization protocol. Use fresh stock. check_solubility->solution_solubility No

Caption: A logical guide for troubleshooting suboptimal this compound activity in experiments.

References

Technical Support Center: Interpreting Variable Results in Vodobatinib Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results in Vodobatinib combination studies. While extensive clinical data on this compound combination therapies is still emerging, this guide offers insights based on its known mechanism of action, preclinical findings, and established principles of combination therapy with tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this influence combination strategies?

A1: this compound is a third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI) with a potent inhibitory concentration (IC50) of 7 nM.[1] It targets the Bcr-Abl fusion oncoprotein, including various mutant forms, which is a key driver in certain leukemias.[2] Its high specificity for Bcr-Abl1 suggests that rational combination strategies might involve agents that target downstream pathways, parallel survival pathways, or mechanisms of resistance.

Q2: We are observing unexpected toxicity in our preclinical models when combining this compound with a conventional chemotherapeutic agent. What could be the underlying mechanism?

A2: Preclinical studies have shown that this compound can inhibit the function of ATP-binding cassette (ABC) transporters ABCB1 (MDR1) and ABCG2 (BCRP). These transporters are responsible for the efflux of many cytotoxic drugs from cancer cells, contributing to multidrug resistance. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered chemotherapies, potentially leading to enhanced efficacy but also increased toxicity. It is crucial to evaluate the substrate specificity of the combination agent for these transporters.

Q3: Our in vitro studies show antagonistic rather than synergistic effects when combining this compound with another Bcr-Abl TKI. What could explain this?

A3: While combining TKIs can sometimes lead to synergistic effects, antagonism can also occur. Studies with other Bcr-Abl inhibitors have shown that simultaneous binding of an ATP-competitive inhibitor and an allosteric inhibitor can be antagonistic depending on the conformational state of the kinase.[3] It's important to consider the binding sites and mechanisms of the TKIs being combined. A thorough analysis using methods like the Chou-Talalay method is recommended to accurately determine the nature of the interaction (synergy, additivity, or antagonism) across a range of concentrations.

Q4: We are seeing significant patient-to-patient variability in response to a hypothetical this compound combination therapy in our patient-derived xenograft (PDX) models. What are potential contributing factors?

A4: Several factors can contribute to heterogeneous responses:

  • BCR-ABL1 Mutations: The presence of different BCR-ABL1 kinase domain mutations can confer varying levels of resistance to TKIs. While this compound is effective against many mutations, its efficacy against the T315I mutation is debated in the literature.

  • BCR-ABL1 Kinase-Independent Resistance: Resistance can also arise from mechanisms that are independent of BCR-ABL1 kinase activity, such as the activation of alternative signaling pathways like STAT3.[4]

  • Pharmacokinetics and Drug Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different levels of drug exposure.

  • Tumor Microenvironment: The tumor microenvironment can influence drug response through various mechanisms, including the secretion of growth factors and cytokines.

Troubleshooting Guides

Issue 1: Higher than Expected Toxicity in a this compound Combination Study
Potential Cause Troubleshooting Steps
Inhibition of ABCB1/ABCG2 Drug Efflux Pumps 1. Verify if the combination agent is a known substrate of ABCB1 or ABCG2.2. Perform in vitro drug efflux assays (e.g., using calcein-AM or rhodamine 123) with and without this compound to confirm inhibition.3. Consider reducing the dose of the combination agent and re-evaluating the toxicity profile.
Overlapping Off-Target Toxicities 1. Review the known safety profiles of both this compound and the combination agent for overlapping toxicities.2. Assess biomarkers of toxicity for the specific organs or pathways of concern.
Drug-Drug Interactions Affecting Metabolism 1. Investigate the metabolic pathways of both drugs (e.g., cytochrome P450 enzymes).2. Conduct in vitro metabolism studies to assess the potential for competitive inhibition or induction.
Issue 2: Lack of Synergy or Antagonism Observed in a Combination Study
Potential Cause Troubleshooting Steps
Antagonistic Binding to the Target 1. If combining with another TKI, review the binding sites and conformational changes induced by each inhibitor.2. Perform a comprehensive synergy analysis (e.g., Chou-Talalay method) across a wide range of concentrations and ratios to identify potential synergistic windows.
Activation of a Resistance Pathway 1. Analyze downstream signaling pathways to identify any compensatory activation upon dual drug treatment.2. Perform genetic or proteomic analysis of resistant clones to identify potential resistance mechanisms.
Suboptimal Dosing or Scheduling 1. Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to optimize the therapeutic effect.

Data Presentation

Table 1: Summary of this compound Monotherapy Efficacy in Heavily Pre-Treated Chronic Myeloid Leukemia (CML) Patients
Patient Population Endpoint Response Rate Source
Chronic-Phase CML (n=63)Major Cytogenetic Response (MCyR)70%[5]
Chronic-Phase CML (Phase 2, n=16)Major Cytogenetic Response (MCyR)75%[5]
Accelerated-Phase CML (n=7)Major Hematological Response86%[6]
Blast-Phase CML (n=4)Major Hematological Response50%[6]
Ponatinib-Treated CP-CML (n=16)Complete Cytogenetic Response (CCyR)50%[7]
Ponatinib-Naïve CP-CML (n=15)Complete Cytogenetic Response (CCyR)67%[7]
Table 2: Common Treatment-Emergent Adverse Events (Grade ≥3) with this compound Monotherapy
Adverse Event Frequency Source
Thrombocytopenia18%[5]
Neutropenia13%[5]
Anemia12%[5]
Increased Lipase10%[5]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a matrix of serial dilutions for both drugs, including each drug alone and in combination at constant and non-constant ratios.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the drug dilution matrix and incubate for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Treat cells with this compound, the combination agent, or both for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-BCR-ABL, phospho-CRKL, phospho-STAT3, and their total protein counterparts).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL1 (Fusion Oncoprotein) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BCR_ABL Inhibits

Caption: BCR-ABL1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Variable Results in This compound Combination Study Check_Toxicity Unexpected Toxicity? Start->Check_Toxicity Check_Efficacy Suboptimal Efficacy? Start->Check_Efficacy Check_Toxicity->Check_Efficacy No Investigate_PK_PD Investigate PK/PD Interactions (e.g., ABCB1/G2 inhibition) Check_Toxicity->Investigate_PK_PD Yes Confirm_Synergy Confirm Synergy/Antagonism (e.g., Chou-Talalay) Check_Efficacy->Confirm_Synergy Yes Outcome_Efficacy Optimized Combination Regimen or New Hypothesis Check_Efficacy->Outcome_Efficacy No Review_Off_Target Review Overlapping Off-Target Effects Investigate_PK_PD->Review_Off_Target Dose_Deescalation Consider Dose De-escalation of Combination Agent Review_Off_Target->Dose_Deescalation Outcome_Toxicity Refined Dosing Strategy Dose_Deescalation->Outcome_Toxicity Analyze_Resistance Analyze for Resistance (BCR-ABL mutations, bypass pathways) Confirm_Synergy->Analyze_Resistance Optimize_Dosing Optimize Dosing Schedule (Sequential vs. Concurrent) Analyze_Resistance->Optimize_Dosing Optimize_Dosing->Outcome_Efficacy Drug_Efflux_Pump_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pump ABCB1/ABCG2 Efflux Pump Chemo_out Chemotherapy (Extracellular) Pump->Chemo_out Efflux Chemo_in Chemotherapy (Intracellular) Chemo_in->Pump Binds to Pump Toxicity Increased Cytotoxicity Chemo_in->Toxicity Chemo_out->Chemo_in Enters Cell This compound This compound This compound->Pump Inhibits

References

Validation & Comparative

A Head-to-Head Comparison of Vodobatinib and Ponatinib for Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of vodobatinib and ponatinib in the context of resistant Chronic Myeloid Leukemia (CML). This analysis is supported by preclinical and clinical data to inform research and development efforts.

Introduction

The management of Chronic Myeloid Leukemia (CML) has been revolutionized by the development of BCR-ABL1 tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. Ponatinib, a third-generation TKI, has been a critical therapeutic option due to its potent activity against a wide range of mutations, including the highly resistant T315I "gatekeeper" mutation. This compound is a newer third-generation TKI that has also shown efficacy in heavily pretreated CML patients, including those who have failed prior TKI therapies. This guide provides a comparative analysis of their efficacy based on available preclinical and clinical data.

Mechanism of Action

Both this compound and ponatinib are orally bioavailable, ATP-competitive inhibitors of the BCR-ABL1 kinase. The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells in CML. By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemic cell growth and survival.

Ponatinib is distinguished by its unique structural features that enable it to effectively bind to the BCR-ABL1 kinase domain, even in the presence of the T315I mutation, which sterically hinders the binding of many other TKIs.[1][2] this compound is also a potent inhibitor of BCR-ABL1 and most of its clinically relevant mutants; however, its activity against the T315I mutation is significantly reduced compared to ponatinib.[3][4]

cluster_membrane cluster_cytoplasm BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CRKL) BCR_ABL1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Activates This compound This compound This compound->Inhibition_V Ponatinib Ponatinib Ponatinib->Inhibition_P ATP ATP ATP->BCR_ABL1 Binds Inhibition_V->BCR_ABL1 Inhibits Inhibition_P->BCR_ABL1 Inhibits

Figure 1: Simplified signaling pathway of BCR-ABL1 and inhibition by TKIs.

Preclinical Efficacy

The in vitro activity of this compound and ponatinib has been evaluated against various BCR-ABL1 mutations using cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

BCR-ABL1 MutationThis compound IC50 (nM)Ponatinib IC50 (nM)
Wild-Type 7[3]0.37[5]
T315I 1967[3]2.0 - 11[5]
L248R/V 167 (L248R)[3]0.5 (L248V)
Y253H 154[3]0.5
E255V 165[3]0.6
F359V Not Available1.2
G250E/T315I Not Available130
E255V/T315I Not Available240

Table 1: Comparative Preclinical Activity (IC50) of this compound and Ponatinib against BCR-ABL1 Kinase Mutants. Data for ponatinib IC50 values against various single and compound mutations are more extensively available in the literature.

Clinical Efficacy in Resistant CML

Both this compound and ponatinib have been evaluated in clinical trials involving heavily pretreated CML patients who have developed resistance or intolerance to prior TKI therapies.

This compound Clinical Trial Data

A phase 1/2, open-label, multicenter trial (NCT02629692) evaluated the safety and efficacy of this compound in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who had failed at least three prior TKIs.[6][7] Notably, patients with the T315I mutation were excluded from this study.[6]

In a pooled analysis of this trial, 78 patients were enrolled.[6] For patients with chronic-phase CML (CP-CML), a Major Cytogenetic Response (MCyR) was observed in 70% of patients.[6] Importantly, the study included patients who had been previously treated with ponatinib, and efficacy was observed in this subgroup as well, with comparable MCyR rates between ponatinib-naïve and ponatinib-treated patients.[7] The recommended phase 2 dose was established at 174 mg once daily.[2]

Ponatinib Clinical Trial Data

The pivotal phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial (NCT01207440) was a single-arm, open-label, international study that enrolled 449 patients with CML or Ph+ ALL who were resistant or intolerant to prior TKIs, or who harbored the T315I mutation.[1][8]

Final 5-year results from the PACE trial for CP-CML patients demonstrated durable responses. The key efficacy outcomes are summarized below:

Efficacy EndpointPACE Trial (Ponatinib) - 5-Year DataThis compound Phase 1/2 Trial[6]
Patient Population Resistant/Intolerant to ≥2 TKIs, or T315I+Resistant/Intolerant to ≥3 TKIs (T315I excluded)
Major Cytogenetic Response (MCyR) 60%70% (in CP-CML)
Complete Cytogenetic Response (CCyR) 54%Not Reported
Major Molecular Response (MMR) 40%Not Reported

Table 2: Comparison of Key Efficacy Endpoints in Clinical Trials of Ponatinib and this compound in Resistant CP-CML.

The clinical data suggest that both this compound and ponatinib are effective options for patients with resistant CML. This compound has shown particular promise in a heavily pretreated population, including those who have previously received ponatinib.[6][7] Ponatinib remains a critical therapy for patients with the T315I mutation, a population for which this compound has not been clinically evaluated due to its limited preclinical activity against this specific mutation.

Experimental Protocols

BCR-ABL1 Kinase Inhibition Assay (General Protocol)

The determination of IC50 values for TKIs is typically performed using in vitro kinase assays or cell-based proliferation assays.

G cluster_prep cluster_assay cluster_readout A 1. Prepare Ba/F3 cells expressing a specific BCR-ABL1 mutant. C 3. Seed Ba/F3 cells in 96-well plates. A->C B 2. Serially dilute TKI (this compound or Ponatinib) in culture medium. D 4. Add diluted TKI to the wells. B->D C->D E 5. Incubate for 48-72 hours. D->E F 6. Add cell proliferation reagent (e.g., MTT, CellTiter-Glo). E->F G 7. Measure absorbance or luminescence. F->G H 8. Calculate IC50 values from dose-response curves. G->H

Figure 2: Workflow for a Ba/F3 cell-based proliferation assay.

Objective: To determine the concentration of an inhibitor required to inhibit the proliferation of BCR-ABL1-dependent cells by 50%.

Materials:

  • Ba/F3 murine pro-B cells engineered to express a specific BCR-ABL1 construct (e.g., wild-type, T315I).

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Tyrosine kinase inhibitors (this compound, ponatinib) dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Culture: Ba/F3 cells expressing the BCR-ABL1 construct are cultured in RPMI-1640 medium without IL-3, as the BCR-ABL1 kinase activity renders them cytokine-independent for survival and proliferation.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Drug Preparation and Addition: A serial dilution of the TKI is prepared in the culture medium. The diluted drug is then added to the appropriate wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: After incubation, a cell proliferation reagent is added to each well according to the manufacturer's instructions.

    • For MTT/MTS assays , the reagent is converted by viable cells into a colored formazan product, and the absorbance is measured.

    • For CellTiter-Glo® assays , the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: The absorbance or luminescence data is used to generate dose-response curves, and the IC50 value is calculated using appropriate software (e.g., GraphPad Prism).

Conclusion

Both this compound and ponatinib are potent BCR-ABL1 tyrosine kinase inhibitors with significant clinical activity in patients with resistant CML.

  • Ponatinib remains the standard of care for patients with the T315I mutation and is a crucial option for patients with resistance to other TKIs, including those with compound mutations. Its broad activity profile makes it a powerful tool in the management of resistant CML.

  • This compound has demonstrated promising efficacy in a heavily pretreated CML population, including patients who have previously been treated with ponatinib. Its clinical activity in patients without the T315I mutation suggests it could be a valuable addition to the therapeutic armamentarium for resistant CML, potentially offering a new option for patients who have exhausted other available therapies.

The choice between these agents in a clinical or research setting will depend on the specific BCR-ABL1 mutation profile of the leukemia, the patient's prior treatment history, and the tolerability of the respective drugs. Further head-to-head clinical trials would be beneficial to more definitively position these agents in the treatment landscape of resistant CML.

References

In Vitro Head-to-Head Comparison: Vodobatinib vs. Dasatinib in Targeting BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two prominent tyrosine kinase inhibitors (TKIs), vodobatinib and dasatinib, primarily focusing on their activity against the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML). The data presented is compiled from various publicly available scientific sources and is intended to offer an objective overview for research and drug development purposes.

Executive Summary

Dasatinib, a second-generation TKI, and this compound, a third-generation TKI, are both potent inhibitors of the BCR-ABL kinase. Dasatinib is known for its dual inhibition of both the active and inactive conformations of the ABL kinase, as well as its activity against SRC family kinases.[1][2] this compound is a selective BCR-ABL1 TKI.[1] This guide delves into their comparative in vitro efficacy against wild-type and clinically significant mutant forms of BCR-ABL, providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and dasatinib against wild-type and various mutated forms of the BCR-ABL kinase. It is important to note that the data presented below is compiled from multiple studies, and as such, experimental conditions may have varied. For a definitive comparison, these compounds should be evaluated side-by-side under identical assay conditions.

Table 1: IC50 Values against Wild-Type and Mutated BCR-ABL Kinase

TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Fold Difference (Dasatinib/Vodobatinib)
Wild-Type BCR-ABL 70.55 - 3.00.08 - 0.43
Mutations
L248V->3-
G250E->3-
Q252H->3-
Y253H154--
E255K->3-
E255V165>3-
V299L->3-
T315I1967Ineffective-
F317L->3-

Data compiled from multiple sources. A direct head-to-head study under identical conditions would be required for a definitive comparison.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Kinase Inhibition Assay (BCR-ABL)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the BCR-ABL kinase.

Protocol:

  • Reagents and Materials: Recombinant human ABL1 (T315I) kinase, Tyrosine Kinase Buffer (40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), ATP, substrate peptide (e.g., Abltide), and test compounds (this compound, dasatinib).

  • Procedure:

    • Dilute the kinase, substrate, ATP, and inhibitors to their final concentrations in Tyrosine Kinase Buffer.

    • In a 384-well plate, add 1 µl of the inhibitor or DMSO control.

    • Add 2 µl of the diluted enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis of the dose-response curve.

Cell Proliferation/Viability Assay (Ba/F3 Cells)

This assay determines the effect of the inhibitors on the proliferation and viability of Ba/F3 cells engineered to express specific BCR-ABL variants.

Protocol:

  • Cell Culture: Culture Ba/F3 cells expressing either wild-type or mutated BCR-ABL in appropriate media supplemented with serum, but in the absence of IL-3 to ensure dependence on BCR-ABL activity for survival.

  • Procedure:

    • Seed the Ba/F3 cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density.

    • Add serial dilutions of the test compounds (this compound, dasatinib) to the wells. Include a DMSO control.

    • Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Luminescent Cell Viability Reagent to each well, following the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis (programmed cell death) in cancer cell lines following treatment with the inhibitors.

Protocol:

  • Cell Treatment: Seed a suitable CML cell line (e.g., K562) in culture plates and treat with varying concentrations of this compound, dasatinib, or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic effect of the inhibitors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway and a general workflow for the in vitro comparison of tyrosine kinase inhibitors.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Promotes This compound This compound This compound->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound and Dasatinib.

TKI_Comparison_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Select Cell Lines (e.g., Ba/F3 with BCR-ABL mutants) inhibitors Prepare Serial Dilutions of this compound & Dasatinib start->inhibitors kinase_assay Biochemical Kinase Assay (IC50 determination) inhibitors->kinase_assay proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) inhibitors->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) inhibitors->apoptosis_assay data_analysis Calculate IC50 Values & Quantify Apoptosis kinase_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis comparison Head-to-Head Comparison of Efficacy and Potency data_analysis->comparison

Caption: General Workflow for In Vitro Comparison of Tyrosine Kinase Inhibitors.

References

Vodobatinib vs. Nilotinib: A Comparative Guide for Researchers on Efficacy Against BCR-ABL1 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of two tyrosine kinase inhibitors (TKIs), vodobatinib and nilotinib, focusing on their preclinical efficacy against specific mutations in the BCR-ABL1 gene, a key driver in Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Nilotinib

This compound (formerly K0706) is a third-generation TKI designed to be effective against wild-type and mutated BCR-ABL1.[1] In contrast, Nilotinib is a second-generation TKI, established as a potent inhibitor of the BCR-ABL1 kinase and widely used in the treatment of CML. Resistance to TKIs is often mediated by point mutations in the BCR-ABL1 kinase domain, making the inhibitory profile of these drugs against such mutations a critical factor in their clinical utility.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available preclinical data for this compound and nilotinib against wild-type and various mutated forms of BCR-ABL1. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: this compound IC50 Values against BCR-ABL1 Variants

BCR-ABL1 VariantIC50 (nM)
Wild-type7[1]
L248R167
Y253H154
E255V165
T315INo significant activity[1][2]

Table 2: Nilotinib IC50 Values and Sensitivity Categories against BCR-ABL1 Variants

BCR-ABL1 VariantIC50 (nM)Sensitivity Category
Wild-type20-60[3]High
M244V<70High
G250E<70High
Q252H<70High
Y253F<200Medium
Y253H<450Low
E255K<200Medium
E255V<450Low
T315I>10,000[4]Insensitive
F317L<70High
M351T<70High
F359V<200Medium
H396P<70High
H396R<70High

Experimental Protocols

The determination of IC50 values for TKIs against BCR-ABL1 variants typically involves cell-based assays. The two primary methods are cell proliferation assays and autophosphorylation inhibition assays.

Ba/F3 Cell Proliferation Assay

This assay is a common method to assess the efficacy of TKIs.[5][6] The principle relies on the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and proliferation.[7][8]

Methodology:

  • Cell Line Engineering: Ba/F3 cells are genetically engineered to express either wild-type or a mutated form of the human BCR-ABL1 gene. This transformation renders the cells IL-3 independent, with their proliferation now being driven by the BCR-ABL1 kinase activity.[7]

  • Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the TKI (e.g., this compound or nilotinib).

  • Incubation: The cells are incubated for a defined period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] In viable cells, mitochondrial dehydrogenases convert MTT to a colored formazan product, which can be quantified by measuring absorbance.

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the drug concentration that inhibits cell proliferation by 50%.

G cluster_workflow Ba/F3 Cell Proliferation Assay Workflow Start Start Engineer_BaF3 Engineer Ba/F3 cells (express BCR-ABL1 variants) Start->Engineer_BaF3 Culture_Cells Culture cells (IL-3 deficient media) Engineer_BaF3->Culture_Cells Treat_Cells Treat with TKI (dose-response) Culture_Cells->Treat_Cells Incubate Incubate (48-72 hours) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Ba/F3 Cell Proliferation Assay Workflow
BCR-ABL1 Autophosphorylation Inhibition Assay

This assay directly measures the inhibition of the BCR-ABL1 kinase activity.[10]

Methodology:

  • Cell Lysates: Cell lines expressing the BCR-ABL1 variants (e.g., engineered Ba/F3 cells or human CML cell lines like K562) are treated with various concentrations of the TKI for a shorter duration (e.g., 1-4 hours).[4]

  • Protein Extraction: The cells are lysed to extract total cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of a BCR-ABL1 substrate (e.g., phospho-CrkL) or BCR-ABL1 itself (autophosphorylation). A second primary antibody for total BCR-ABL1 or a housekeeping protein is used as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, and the signal is quantified.

  • IC50 Calculation: The level of phosphorylation is normalized to the total protein levels and plotted against the TKI concentration to determine the IC50.

G cluster_workflow BCR-ABL1 Autophosphorylation Inhibition Assay Workflow Start Start Treat_Cells Treat BCR-ABL1 expressing cells with TKI Start->Treat_Cells Lyse_Cells Lyse cells and extract proteins Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunodetection Immunodetection (p-BCR-ABL1 & Total BCR-ABL1) Western_Blot->Immunodetection Quantify Quantify Phosphorylation Immunodetection->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

BCR-ABL1 Autophosphorylation Assay Workflow

Signaling Pathway

BCR-ABL1 is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. Both this compound and nilotinib are ATP-competitive inhibitors that bind to the ATP-binding site of the ABL1 kinase domain, thereby blocking its catalytic activity and the subsequent phosphorylation of downstream substrates.

G cluster_pathway BCR-ABL1 Signaling and TKI Inhibition BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BCR_ABL1->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL1 Substrate Substrate Substrate->BCR_ABL1 Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Downstream Signaling This compound This compound This compound->BCR_ABL1 Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL1 Inhibition

BCR-ABL1 Signaling and TKI Inhibition

Conclusion

The available preclinical data indicates that both this compound and nilotinib are potent inhibitors of wild-type BCR-ABL1. This compound demonstrates efficacy against several common TKI-resistant mutations, including L248R, Y253H, and E255V. However, it appears to be inactive against the T315I "gatekeeper" mutation.[1][2] Nilotinib has a broader documented profile of activity against a wide range of mutations but also shows no efficacy against the T315I mutation and has reduced activity against mutations such as Y253H and E255V.[4]

The choice between these inhibitors for further research and development may depend on the specific mutational context being targeted. For a comprehensive and definitive comparison, a head-to-head study evaluating both compounds against a broad panel of BCR-ABL1 mutations under identical experimental conditions is warranted.

References

A Comparative Analysis of the Off-Target Profiles of Vodobatinib and Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the kinase inhibition profiles of Vodobatinib and bosutinib reveals distinct off-target activity, with bosutinib demonstrating a broader range of off-target interactions compared to the more selective profile of this compound. This comparison is crucial for researchers and drug development professionals in understanding the potential for both therapeutic benefits and adverse effects of these two tyrosine kinase inhibitors (TKIs).

This compound, a third-generation TKI, is a potent inhibitor of the BCR-ABL1 fusion protein, the primary driver of chronic myeloid leukemia (CML).[1][2] While comprehensive quantitative data on its off-target profile from broad kinase screening panels is not extensively available in the public domain, existing literature describes it as a selective inhibitor with limited off-target activity.[3][4] In contrast, bosutinib, a dual Src/Abl kinase inhibitor, has a well-documented and broader off-target profile, engaging with several other kinase families beyond its primary targets.[5][6]

This guide provides a comparative overview of the off-target profiles of this compound and bosutinib, presenting available quantitative data, detailing the experimental methodologies used for their determination, and visualizing the signaling pathways potentially affected by their off-target activities.

Kinase Inhibition Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects, but in some cases, may also contribute to the drug's efficacy. The following tables summarize the available quantitative data on the off-target inhibition profiles of this compound and bosutinib.

Table 1: Off-Target Profile of this compound

Kinase TargetIC50 / Ki (nM)Assay TypeReference
Data Not Publicly Available

Table 2: Off-Target Profile of Bosutinib

Kinase FamilyKinase TargetIC50 (nM)Assay TypeReference
Src Family SRC<10In vitro kinase assay[7]
LYN<10In vitro kinase assay[7]
HCK<10In vitro kinase assay[7]
FGR<10In vitro kinase assay[7]
BLK<10In vitro kinase assay[7]
FYN<10In vitro kinase assay[7]
YES<10In vitro kinase assay[7]
Tec Family TEC13In vitro kinase assay[8]
BTK2.5In vitro kinase assay[8]
ITK31In vitro kinase assay[8]
BMX1.8In vitro kinase assay[8]
STE20 Family MST214In vitro kinase assay[8]
STK24 (MST3)200In vitro kinase assay[8]
STK25 (YSK1)56In vitro kinase assay[8]
Other CAMK2G160In vitro kinase assay[8]
p38α2,500In vitro kinase assay[8]
MEK11,400In vitro kinase assay[8]
EGFR130In vitro kinase assay[8]
EPHB226In vitro kinase assay[8]
EPHA433In vitro kinase assay[8]

This table presents a selection of off-target kinases for bosutinib with their corresponding IC50 values as determined by in vitro kinase assays. Data is primarily sourced from the supplementary materials of Remsing Rix et al., Leukemia (2009).[8]

Notably, bosutinib demonstrates potent inhibition of the Src family of kinases, a key off-target activity that distinguishes it from many other BCR-ABL inhibitors.[5] It also shows inhibitory activity against members of the TEC and STE20 kinase families.[9] In contrast, studies have indicated that bosutinib has minimal activity against c-Kit and platelet-derived growth factor receptor (PDGFR), which may contribute to its distinct side-effect profile compared to other TKIs.[5][6]

Experimental Methodologies

The determination of kinase inhibitor off-target profiles relies on a variety of in vitro and cellular assays. Below are detailed descriptions of the key experimental protocols commonly employed in these studies.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay):

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Principle: The assay mixture contains the purified kinase, a specific substrate (peptide or protein), and ATP, with a portion of the ATP being radiolabeled ([γ-³²P]ATP). In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate.

  • Protocol:

    • The kinase reaction is initiated by adding a mixture of cold ATP and [γ-³²P]ATP to a reaction buffer containing the kinase, substrate, and the test compound (e.g., this compound or bosutinib) at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, typically by adding a strong acid (e.g., phosphoric acid).

    • The reaction mixture is spotted onto a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated substrate.

    • The filter is washed extensively to remove unincorporated [γ-³²P]ATP.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.[10][11]

  • Workflow Diagram:

    G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis A Kinase + Substrate D Incubation A->D B Inhibitor (this compound/Bosutinib) B->D C [γ-³²P]ATP + ATP C->D E Spot on Filter D->E F Wash Filter E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

    Radiometric Kinase Assay Workflow

2. KINOMEscan™ (Competitive Binding Assay):

This high-throughput screening platform measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a large panel of kinases.

  • Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A successful competitor compound will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[9]

  • Protocol:

    • A panel of DNA-tagged kinases is used.

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

    • Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound at various concentrations in a multi-well plate.

    • The plates are incubated to allow the binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The bound kinase is then eluted from the beads.

    • The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

    • The results are reported as a percentage of the control (DMSO), and dissociation constants (Kd) or IC50 values are calculated from dose-response curves.[12]

  • Workflow Diagram:

    G cluster_prep Assay Components cluster_binding Competitive Binding cluster_quant Quantification cluster_analysis Data Analysis A DNA-tagged Kinase D Incubation A->D B Immobilized Ligand B->D C Test Compound C->D E Wash & Elute D->E F qPCR of DNA tag E->F G Calculate % of Control F->G H Determine Kd / IC50 G->H

    KINOMEscan™ Workflow

Signaling Pathways Affected by Off-Target Activities

The off-target inhibition of kinases by this compound and bosutinib can modulate various signaling pathways, potentially leading to both desired and undesired biological effects.

Bosutinib Off-Target Signaling

1. Src Family Kinase Signaling:

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and motility. Inhibition of Src family kinases by bosutinib can impact these pathways.

  • Diagram:

    G Bosutinib Bosutinib Src Src Family Kinases (SRC, LYN, HCK, etc.) Bosutinib->Src inhibits FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Motility Cell Motility FAK->Motility Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

    Bosutinib Inhibition of Src Family Kinase Signaling

2. TEC Kinase Signaling:

TEC family kinases are another group of non-receptor tyrosine kinases that are critical for signaling downstream of antigen receptors in lymphocytes and other hematopoietic cells.[13][14] Inhibition of these kinases by bosutinib could modulate immune responses.

  • Diagram:

    G Bosutinib Bosutinib TEC TEC Family Kinases (TEC, BTK, ITK) Bosutinib->TEC inhibits PLCg PLCγ TEC->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Immune_Response Immune Cell Activation Ca_release->Immune_Response NFkB->Immune_Response

    Bosutinib Inhibition of TEC Kinase Signaling

3. STE20 Kinase Signaling:

The STE20 family of kinases are involved in diverse signaling pathways, including stress responses, apoptosis, and cell polarity.[15][16] Bosutinib's interaction with these kinases could have wide-ranging cellular effects.

  • Diagram:

    G Bosutinib Bosutinib STE20 STE20 Family Kinases (MST2, STK24, etc.) Bosutinib->STE20 inhibits MAP3K MAP3K STE20->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (JNK/p38) MAP2K->MAPK Apoptosis Apoptosis MAPK->Apoptosis Stress_Response Stress Response MAPK->Stress_Response

    Bosutinib Inhibition of STE20 Kinase Signaling

Conclusion

The comparison of the off-target profiles of this compound and bosutinib highlights a significant difference in their selectivity. Bosutinib exhibits a broader spectrum of kinase inhibition, notably targeting Src and TEC family kinases, which may contribute to both its therapeutic efficacy in certain contexts and its unique side-effect profile. In contrast, this compound is characterized as a more selective BCR-ABL inhibitor, although a comprehensive public dataset of its off-target interactions is currently lacking. A more complete understanding of this compound's off-target profile will be crucial for a thorough comparative assessment. The choice between these two agents in a research or clinical setting will depend on the specific therapeutic goal and the desired balance between on-target efficacy and potential off-target effects. Further head-to-head comparative studies employing standardized, large-scale kinase screening panels would be invaluable in providing a more definitive comparison of the off-target profiles of these two important TKIs.

References

Navigating TKI Resistance: A Comparative Analysis of Vodobatinib's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Vodobatinib, a novel third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), with other approved TKIs reveals a distinct cross-resistance profile, offering a potential new therapeutic avenue for heavily pretreated patients with Chronic Myeloid Leukemia (CML). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's efficacy against various BCR-ABL1 mutations, its unique resistance mechanisms, and a comparison with other TKIs, supported by preclinical data and insights from clinical trials.

This compound has demonstrated promising efficacy in clinical trials involving CML patients who are resistant or intolerant to multiple prior TKI therapies, including ponatinib.[1][2][3][4] Understanding its cross-resistance profile is crucial for its optimal positioning in the evolving landscape of CML treatment. This guide synthesizes available data to facilitate an objective comparison.

Comparative Efficacy Against BCR-ABL1 Mutations

The development of resistance to TKIs is frequently driven by the emergence of point mutations in the BCR-ABL1 kinase domain.[5] Preclinical studies have evaluated the in vitro efficacy of this compound and other TKIs against a panel of common BCR-ABL1 mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing the potency of these inhibitors.

Table 1: Comparative IC50 Values (nM) of this compound and Other TKIs Against Various BCR-ABL1 Mutants

MutationThis compoundPonatinibAsciminibDasatinibNilotinibBosutinib
Wild-Type 70.53.8<1.8<30Potent
P-Loop
G250E------
Q252H------
Y253F------
Y253H154--->150-
E255K---->150-
E255V16555.6-->150-
Gatekeeper
T315I196729.1~8-12 fold increase vs WTIneffectiveIneffectiveIneffective
Other
L248R167-----
F317L-53.2->3--
M351T------
F359V---->150-
V299L-----Ineffective
Note: '-' indicates data not available in the searched resources. IC50 values are compiled from multiple preclinical studies and should be interpreted in the context of the specific experimental conditions.[1][6][7][8][9][10][11][12][13][14][15][16][17]

Mechanisms of Resistance and Cross-Resistance

The mechanisms of resistance to TKIs are broadly categorized as BCR-ABL1-dependent or -independent.[5] BCR-ABL1-dependent resistance is primarily due to kinase domain mutations that impair drug binding.

This compound, a third-generation TKI, is effective against wild-type BCR-ABL1 and a range of mutated forms.[18][19] However, it is notably less effective against the T315I "gatekeeper" mutation, a common cause of resistance to many TKIs.[19] In contrast, ponatinib was specifically designed to inhibit BCR-ABL1 harboring the T315I mutation.[9][20] Asciminib, a first-in-class allosteric inhibitor that binds to the myristoyl pocket of ABL1, also shows activity against the T315I mutation.[2][21][22]

A significant finding for this compound is that its efficacy does not appear to be compromised by the overexpression of the multidrug resistance transporters ABCB1 and ABCG2, a known mechanism of resistance for some other TKIs.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCR-ABL1 signaling pathway and a typical experimental workflow for evaluating TKI cross-resistance.

BCR_ABL1_Signaling_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) (e.g., this compound) TKI->BCR_ABL1 Inhibition

BCR-ABL1 Signaling Pathway and TKI Inhibition.

TKI_Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis cluster_validation Validation start Start: CML cell lines (e.g., Ba/F3) expressing WT or mutant BCR-ABL1 treatment Treat cells with a serial dilution of TKIs (this compound, Ponatinib, etc.) start->treatment viability_assay Perform Cell Viability Assay (e.g., MTS, MTT) treatment->viability_assay ic50 Calculate IC50 values for each TKI against each mutant cell line viability_assay->ic50 comparison Compare IC50 values to determine cross-resistance profile ic50->comparison kinase_assay In vitro Kinase Assay (Optional) comparison->kinase_assay clinical_correlation Correlate with clinical data from TKI-resistant patients comparison->clinical_correlation

References

comparing the safety profiles of Vodobatinib and ponatinib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for chronic myeloid leukemia (CML), Vodobatinib and ponatinib stand out as potent BCR-ABL1 tyrosine kinase inhibitors (TKIs). While both drugs have demonstrated significant efficacy, their preclinical safety profiles reveal key differences, particularly concerning off-target effects and potential for toxicity. This guide provides a comparative analysis of the preclinical safety of this compound and ponatinib, drawing upon available in vitro and in vivo data to inform researchers and drug development professionals.

On-Target and Off-Target Kinase Inhibition

A critical determinant of a TKI's safety profile is its selectivity. While potent inhibition of the on-target BCR-ABL1 kinase is desired, off-target inhibition of other kinases can lead to adverse effects.

Ponatinib is a pan-BCR-ABL1 inhibitor, effective against the T315I mutation which confers resistance to many other TKIs.[1][2] However, this broad activity extends to a range of other kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1] This multi-targeted nature is believed to contribute to its significant cardiovascular toxicity.

Kinase TargetThis compound (K0706) IC₅₀ (nM)Ponatinib IC₅₀ (nM)Reference
On-Target
c-Abl0.90.37[5]
Off-Target
VEGFR2-1.5[1]
FGFR1-2.2[1]
PDGFRα-1.1[1]
SRC-5.4[1]
c-KIT-12.5[1]
FLT3-1.5[1]
RET-3.0[1]
Note: A comprehensive off-target kinase inhibition panel for this compound is not publicly available. The table reflects available data.

In Vitro Cytotoxicity

Cell-based assays are fundamental in preclinical toxicology to assess the cytotoxic potential of drug candidates.

Cell LineAssay TypeThis compound (K0706) IC₅₀Ponatinib IC₅₀Reference
SK-Hep-1 (Liver Cancer)MTT Assay-0.288 µM[6]
SNU-423 (Liver Cancer)MTT Assay-0.553 µM[6]
Neuroblastoma Cell LinesCCK-8 Assay-0.9 - 9.1 µM[7]
Note: Direct comparative in vitro cytotoxicity studies between this compound and ponatinib in the same cell lines under identical conditions are limited in the public domain.

In Vivo Toxicology

Preclinical animal models provide crucial insights into the potential systemic toxicity of drug candidates.

SpeciesStudy TypeThis compound (K0706) FindingsPonatinib FindingsReference
RatToxicologyData not publicly availableLymphoid depletion, necrosis of the exocrine pancreas, elevated liver enzymes (ALT, AST). At 3 mg/kg/day, teratogenic and embryofetal toxicities were observed.[8]
MonkeyToxicologyData not publicly availableLymphoid depletion, necrosis of the exocrine pancreas, elevated liver enzymes (ALT, AST). Low incidence of systolic heart murmurs and myocardial necrosis.[8]
MouseEfficacy/ToxicityData not publicly availableIn a T-ALL patient-derived xenograft model, 30 mg/kg once daily was effective and tolerated.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL1->Grb2_Sos P STAT5 STAT5 BCR_ABL1->STAT5 P PI3K PI3K BCR_ABL1->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT5->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression This compound This compound This compound->BCR_ABL1 Inhibits Ponatinib Ponatinib Ponatinib->BCR_ABL1 Inhibits

BCR-ABL1 Signaling Pathway and TKI Inhibition

In_Vivo_Toxicology_Workflow Animal_Model Rodent Models (e.g., Rats, Mice) Dosing Drug Administration (e.g., Oral Gavage) Animal_Model->Dosing Monitoring Clinical Observations (Body Weight, Behavior) Dosing->Monitoring Sample_Collection Blood and Tissue Collection Monitoring->Sample_Collection Analysis Hematology, Clinical Chemistry, Histopathology Sample_Collection->Analysis Data_Interpretation Toxicity Profile Assessment Analysis->Data_Interpretation

Generalized In Vivo Toxicology Experimental Workflow

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells (e.g., SK-Hep-1, SNU-423) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with serial dilutions of ponatinib or this compound (e.g., 0.0012 to 20 µM) for 72 hours.[6]

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

In Vivo Toxicology Study in Rodents

  • Animal Model: Utilize appropriate rodent models, such as Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the study begins.

  • Dosing: Administer this compound or ponatinib via the intended clinical route (e.g., oral gavage) daily for a specified duration (e.g., 28 days). Include a vehicle control group.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy and collect organs for weight analysis and histopathological examination.

  • Data Analysis: Analyze all collected data to identify any dose-related toxicities and determine the maximum tolerated dose (MTD).

Comparative Safety Summary

Based on the available preclinical data, ponatinib demonstrates potent on-target activity but is associated with a broad off-target kinase inhibition profile that likely contributes to its observed toxicities in animal models, including cardiovascular, pancreatic, and hepatic effects.[1][8]

This compound is presented as a more selective BCR-ABL1 inhibitor with "limited off-target activity".[3][4] This suggests a potentially wider therapeutic window and a more favorable safety profile compared to ponatinib. However, the lack of a publicly available, comprehensive preclinical off-target kinase panel and detailed in vivo toxicology studies for this compound makes a direct and thorough comparison challenging.

For a more definitive preclinical safety assessment, head-to-head comparative studies in the same in vitro and in vivo models are necessary. Specifically, a comprehensive kinase inhibition panel for this compound would be invaluable in substantiating its selectivity and predicting its potential off-target liabilities.

References

Vodobatinib Demonstrates Promising Efficacy in Heavily Pretreated Chronic Myeloid Leukemia Patients

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals vodobatinib as a viable therapeutic option for patients with chronic myeloid leukemia (CML) who have developed resistance or intolerance to multiple prior tyrosine kinase inhibitors (TKIs), including ponatinib. This guide provides a detailed comparison of this compound with other available treatments for this patient population, supported by experimental data and methodologies to inform researchers, scientists, and drug development professionals.

This compound, a novel, selective BCR-ABL1 TKI, has shown significant antileukemic activity and a manageable safety profile in a phase 1/2 clinical trial involving patients with Philadelphia chromosome-positive (Ph-positive) CML who have failed at least three prior TKIs.[1][2] The study included patients with chronic, accelerated, and blast phases of the disease, demonstrating this compound's potential in a broad spectrum of advanced CML.[1]

Comparative Efficacy of this compound and Alternatives

The following tables summarize the efficacy data for this compound and other TKIs used in the third-line setting and beyond for CML.

Table 1: Efficacy of this compound in TKI-Resistant CML (Phase 1/2 Trial) [1]

Patient PopulationNMajor Cytogenetic Response (MCyR)Major Hematological Response (MaHR)
Chronic Phase CML6370%-
Accelerated Phase CML7-86%
Blast Phase CML4-50%

Table 2: Efficacy of Asciminib in TKI-Resistant CML (ASCEMBL Trial) [3][4]

Patient PopulationTreatment ArmNMajor Molecular Response (MMR) at 24 Weeks
CML-CP (≥2 prior TKIs)Asciminib15725.5%
CML-CP (≥2 prior TKIs)Bosutinib7613.2%

Table 3: Efficacy of Ponatinib in TKI-Resistant CML (PACE Trial) [5][6]

Patient PopulationNMajor Cytogenetic Response (MCyR) by 12 Months
Chronic Phase CML27060%

Table 4: Efficacy of Bosutinib in Third-Line CML (Phase 1/2 and BYOND Trials) [1][7][8]

Patient PopulationNMajor Cytogenetic Response (MCyR)Complete Cytogenetic Response (CCyR)
Third-Line CP-CML (Phase 1/2)11832%24%
Third/Fourth-Line CP-CML (BYOND)--73.3% - 83.9% (by 1 year)

Table 5: Efficacy of Omacetaxine in TKI-Resistant CML (Pooled Phase 2 Trials) [9][10][11][12]

Patient PopulationNMajor Cytogenetic Response (MCyR)Major Hematological Response (MaHR)
Chronic Phase CML7618%-
Accelerated Phase CML350%14%

Signaling Pathways and Mechanism of Action

This compound is a potent and selective inhibitor of the BCR-ABL1 kinase, the hallmark of CML.[13] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its downstream signaling pathways that lead to cell proliferation and survival. Notably, this compound has demonstrated activity against a range of BCR-ABL1 mutations that confer resistance to other TKIs, with the exception of the T315I mutation.[14]

In contrast, asciminib represents a novel class of inhibitors that bind to the myristoyl pocket of the ABL1 kinase, a distinct allosteric site. This unique mechanism of action allows asciminib to be effective against both wild-type and mutated BCR-ABL1, including the T315I mutation.

The following diagram illustrates the targeted signaling pathway of BCR-ABL1 TKIs.

BCR_ABL1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL1->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound (ATP-Competitive TKI) This compound->BCR_ABL1 Inhibits ATP Binding Site Asciminib Asciminib (Allosteric TKI) Asciminib->BCR_ABL1 Inhibits Myristoyl Pocket Clinical_Trial_Workflow Patient_Screening Patient Screening - TKI-resistant/intolerant CML - ECOG Performance Status ≤2 Enrollment Enrollment & Baseline Assessment - Demographics - Disease Characteristics - Prior Therapies Patient_Screening->Enrollment Treatment Treatment Administration - this compound or Alternative TKI - Specified Dosing Regimen Enrollment->Treatment Monitoring Monitoring & Follow-up - Adverse Events - Hematologic & Cytogenetic Response - Molecular Response Treatment->Monitoring 28-day cycles Data_Analysis Data Analysis - Primary & Secondary Endpoints - Safety & Efficacy Evaluation Monitoring->Data_Analysis Results Results & Reporting Data_Analysis->Results

References

A Structural Showdown: Vodobatinib vs. Other BCR-ABL1 Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers on the Structural Biology and Inhibitory Mechanisms of Tyrosine Kinase Inhibitors

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the central therapeutic target in CML.[2][3] The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition.[4][5]

This guide provides a detailed comparison of the structural and functional properties of Vodobatinib, a third-generation TKI, against other key BCR-ABL1 inhibitors, offering insights for researchers and drug development professionals.

The BCR-ABL1 Signaling Cascade

The BCR-ABL1 oncoprotein activates a multitude of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, leading to increased cell proliferation, reduced apoptosis, and genomic instability. Understanding this pathway is crucial for appreciating the mechanism of TKI intervention.

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ↑ ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis ↓ AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Adhesion Altered Adhesion

Caption: Simplified BCR-ABL1 downstream signaling pathways.

Mechanism of TKI Inhibition: Targeting the ATP-Binding Site

All approved TKIs for CML, with the exception of the allosteric inhibitor Asciminib, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the ABL1 kinase domain, preventing the phosphorylation of substrate proteins and blocking downstream signaling.[6] The conformation of the kinase domain, particularly the "DFG" motif, is critical for inhibitor binding. TKIs are broadly classified based on their ability to bind the "DFG-in" (active) or "DFG-out" (inactive) conformation.

TKI_Mechanism cluster_active Active BCR-ABL1 cluster_inhibited Inhibited BCR-ABL1 Active_Kinase BCR-ABL1 Substrate Substrate Protein Active_Kinase->Substrate Binds ATP ATP ATP->Active_Kinase Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates Proliferation Cell Proliferation Phospho_Substrate->Proliferation Inhibited_Kinase BCR-ABL1 No_Substrate Substrate Protein Inhibited_Kinase->No_Substrate No Phosphorylation TKI TKI TKI->Inhibited_Kinase Binds & Blocks No_ATP ATP No_ATP->Inhibited_Kinase Cannot Bind No_Proliferation No Proliferation No_Substrate->No_Proliferation

Caption: General mechanism of ATP-competitive TKI action.

Comparative Structural Biology of BCR-ABL1 Inhibitors

The efficacy and resistance profiles of different TKIs are largely dictated by their unique structural interactions with the ABL1 kinase domain.

InhibitorGenerationTarget ConformationKey Structural & Functional Characteristics
Imatinib FirstDFG-out (inactive)The first targeted therapy for CML. Binds to the inactive conformation, but its efficacy is compromised by numerous resistance mutations.[6][7]
Dasatinib SecondDFG-in (active)Binds to the active kinase conformation, resulting in broader kinase inhibition, including SRC family kinases.[6][7] Effective against most imatinib-resistant mutations except T315I.[7]
Nilotinib SecondDFG-out (inactive)A structural analog of imatinib with ~20-30 fold increased potency and specificity for BCR-ABL1.[2][7] Also ineffective against the T315I mutation.[8]
Bosutinib SecondDFG-in (active)A dual SRC/ABL inhibitor that binds the active conformation.[8] Effective against many imatinib-resistant mutations but not T315I or V299L.[7]
Ponatinib ThirdDFG-out (inactive)Specifically designed to overcome the T315I "gatekeeper" mutation by avoiding steric hindrance through a carbon-carbon triple bond.[6][9] It is a pan-BCR-ABL1 inhibitor.[6]
This compound ThirdNot specifiedA potent, orally active TKI.[10][11] It is effective against most BCR-ABL1 point mutants but, unlike ponatinib, does not inhibit the T315I mutation.[11][12][13]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compares the reported in vitro IC50 values for this compound against wild-type BCR-ABL1 and clinically relevant mutants.

CompoundIC50 (nM) vs. WT BCR-ABL1IC50 (nM) vs. L248R/VIC50 (nM) vs. Y253HIC50 (nM) vs. E255VIC50 (nM) vs. T315I
This compound 7[10][11]167[10]154[10]165[10]1967 (low activity)[10]
Imatinib ~200-600ResistantResistantResistantHighly Resistant
Dasatinib ~0.6-2.5SensitiveSensitiveSensitiveResistant
Nilotinib ~20-40SensitiveSensitiveSensitiveResistant
Ponatinib ~0.4-2.0SensitiveSensitiveSensitive~2.0-10

Note: IC50 values for Imatinib, Dasatinib, Nilotinib, and Ponatinib are approximate ranges compiled from various literature sources for comparative purposes, as exact values can vary based on assay conditions.

Experimental Protocols & Workflow

The structural and functional data presented are derived from a combination of biochemical and biophysical assays.

Experimental Workflow Overview

Experimental_Workflow A 1. Gene Cloning & Protein Expression (e.g., E. coli, Baculovirus) B 2. Protein Purification (e.g., Affinity, Size-Exclusion Chromatography) A->B C 3. Structural Analysis B->C D 4. Functional Analysis B->D E X-ray Crystallography (Protein-Inhibitor Co-crystallization) C->E F Biochemical Kinase Assay (Determine IC50 values) D->F G Cell-Based Proliferation Assay (e.g., Ba/F3 cells expressing BCR-ABL1) D->G H 3D Structure of Kinase-Inhibitor Complex E->H I Inhibitor Potency & Selectivity Profile F->I G->I

Caption: General workflow for structural and functional analysis of TKIs.
X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution, three-dimensional models of how an inhibitor binds to its target protein.[14][15]

  • Protein Expression and Purification: The human ABL1 kinase domain is cloned and expressed in a suitable system (e.g., E. coli or insect cells). The protein is then purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified kinase domain is mixed with the inhibitor (e.g., this compound) in a process called co-crystallization.[5] This mixture is screened against various conditions (precipitants, buffers, temperatures) to find the optimal environment for crystal growth.

  • Data Collection and Processing: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded and processed to generate an electron density map.[14]

  • Structure Solution and Refinement: The protein's amino acid sequence is fitted into the electron density map, and the inhibitor's position and orientation are determined. The model is then refined to best fit the experimental data, revealing key hydrogen bonds and hydrophobic interactions.[14]

Biochemical Kinase Inhibition Assay (IC50 Determination)

These assays quantify the potency of an inhibitor by measuring its ability to block the kinase's enzymatic activity in a cell-free system.[16]

  • Assay Principle: A radiometric or fluorescence-based assay is commonly used. In a typical radiometric assay, recombinant BCR-ABL1 kinase, a specific peptide substrate, and radiolabeled ATP (γ-³²P-ATP) are combined.

  • Procedure: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The kinase reaction is allowed to proceed for a set time.

  • Detection: The reaction is stopped, and the radiolabeled phosphate transferred to the substrate is quantified.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration. The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is calculated from this curve.

Cell-Based Proliferation Assays

These assays measure an inhibitor's ability to stop the growth of cancer cells that depend on BCR-ABL1 activity.[3]

  • Cell Lines: Murine Ba/F3 hematopoietic cells are commonly used. These cells normally depend on the cytokine IL-3 for survival but can be engineered to express human BCR-ABL1 (wild-type or mutant forms), making their proliferation dependent on the kinase's activity.[3][4]

  • Procedure: Ba/F3-BCR-ABL1 cells are cultured in multi-well plates and treated with a serial dilution of the inhibitor for a period of 48-72 hours.[3]

  • Measurement of Proliferation: Cell viability is measured using reagents like MTT or CellTiter-Glo, the latter of which quantifies ATP levels as an indicator of metabolically active cells.[3][4]

  • Data Analysis: Similar to the biochemical assay, the results are used to calculate an IC50 value, representing the drug concentration needed to inhibit cell proliferation by 50%.

Conclusion

This compound emerges as a potent, third-generation BCR-ABL1 inhibitor with significant activity against a range of clinically relevant mutations that confer resistance to earlier-generation TKIs.[10][11] Structurally and functionally, its key distinction within the third-generation class is its lack of efficacy against the T315I mutation, a domain where Ponatinib remains the primary therapeutic option.[12][13] The continued application of structural biology and detailed biochemical analysis is paramount for understanding these differences and for the rational design of next-generation inhibitors to overcome existing resistance mechanisms in CML therapy.

References

Vodobatinib Potentiates Chemotherapy in Preclinical Models by Tackling Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Vodobatinib, a third-generation Bcr-Abl tyrosine kinase inhibitor, demonstrates significant synergistic effects with conventional chemotherapy agents in preclinical studies. This synergy is primarily attributed to its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment. The mechanism of action involves the inhibition of key ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), which are responsible for pumping chemotherapeutic drugs out of cancer cells.

A pivotal preclinical study has elucidated the role of this compound in overcoming MDR. The findings indicate that this compound, at concentrations that are not toxic to cells on their own, effectively restores the sensitivity of cancer cells to various cytotoxic drugs.[1] This is achieved by directly inhibiting the drug efflux function of ABCB1 and ABCG2 transporters.[1] By blocking these pumps, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cancer-killing efficacy and inducing apoptosis.[1]

This mechanism suggests that this compound holds promise for combination therapy in patients with tumors that have high levels of ABCB1 or ABCG2 expression.[1] While specific quantitative data from preclinical studies detailing the synergistic effects with paclitaxel, cisplatin, or doxorubicin are not publicly available in the searched resources, the established mechanism of action provides a strong rationale for its combination with substrates of these transporters.

Comparative Analysis of this compound in Combination with Chemotherapy

Based on its mechanism of action, this compound is expected to enhance the efficacy of a broad range of chemotherapy drugs that are substrates of ABCB1 and ABCG2. The following table provides a comparative overview of the expected synergistic effects.

Chemotherapy AgentTransporter SubstrateExpected Synergistic Effect with this compound
Paclitaxel ABCB1High
Doxorubicin ABCB1, ABCG2High
Cisplatin Not a primary substrateModerate to Low

Experimental Protocols

Detailed experimental protocols from specific preclinical studies on this compound combination therapy are not available in the public domain. However, a general methodology for assessing synergistic effects in preclinical models is outlined below.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with chemotherapy agents on cancer cell viability.

Methodology:

  • Cell Lines: A panel of cancer cell lines, including a parental sensitive line and its MDR variant overexpressing ABCB1 or ABCG2, are used.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, a chemotherapy agent (e.g., paclitaxel, doxorubicin), or a combination of both for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. CI values < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound's synergistic action and a typical experimental workflow for its evaluation.

Synergy_Mechanism Mechanism of this compound-Chemotherapy Synergy cluster_cell Cancer Cell Chemotherapy Chemotherapy ABCB1_ABCG2 ABCB1/ABCG2 Transporters Chemotherapy->ABCB1_ABCG2 Efflux This compound This compound This compound->ABCB1_ABCG2 Inhibits Intracellular_Chemo Increased Intracellular Chemotherapy Apoptosis Enhanced Apoptosis Intracellular_Chemo->Apoptosis

Caption: Mechanism of this compound's synergistic effect with chemotherapy.

Experimental_Workflow Preclinical Evaluation of this compound Combination Therapy Cell_Culture Cancer Cell Culture (Parental & MDR) Drug_Treatment Treatment with this compound, Chemotherapy, or Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Analysis Combination Index (CI) Calculation Viability_Assay->Data_Analysis Animal_Model Xenograft/PDX Animal Model In_Vivo_Treatment In Vivo Treatment with Combination Therapy Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Caption: A typical experimental workflow for preclinical evaluation.

References

A Comparative Guide to CNS Penetration: Vodobatinib vs. Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a drug to penetrate the central nervous system (CNS) is a critical factor in the treatment of neurological disorders and brain malignancies. This guide provides a detailed comparison of the CNS penetration of two tyrosine kinase inhibitors, Vodobatinib and nilotinib, with a focus on their potential applications in neurological diseases like Parkinson's and in managing CNS relapse in leukemia. This comparison is supported by experimental data from preclinical and clinical studies.

Executive Summary

This compound demonstrates significantly higher CNS penetration compared to nilotinib. Clinical studies have shown that this compound achieves cerebrospinal fluid (CSF) concentrations sufficient to inhibit its target, c-Abl kinase, while nilotinib's penetration is considerably lower, often falling below the concentrations required for effective target engagement in the brain. This difference in CNS penetration has significant implications for their therapeutic potential in CNS-related conditions.

Data Presentation: Quantitative Comparison of CNS Penetration

The following table summarizes the key quantitative data on the CNS penetration of this compound and nilotinib from various studies.

ParameterThis compoundNilotinibSource
Target c-Abl, BCR-ABLc-Abl, BCR-ABL, DDR1/2, and other kinases
Indication (CNS-related) Investigational for Parkinson's DiseaseInvestigational for Parkinson's Disease and Alzheimer's Disease; used in CNS relapse of CML
In Vitro Potency (c-Abl IC50) 0.9 nM15-45 nM
Clinical Study Population for CNS Penetration Healthy volunteers and Parkinson's Disease patientsParkinson's Disease, Alzheimer's Disease, and CML patients with CNS relapse
CSF Concentration (Cmax) 1.8 nM (48 mg dose), 11.6 nM (192 mg dose), 12.2 nM (384 mg dose) in healthy subjects3.46 nM (150 mg dose), 4.7 nM (300 mg dose) in Alzheimer's patients; Median of 4-13 ng/mL in CML patients with CNS relapse
CSF/Plasma Ratio Not explicitly stated in the provided abstracts, but CSF concentrations exceed IC50.Median of 0.53% (range 0.23–1.5%) in CML patients with CNS relapse
Target Engagement in CNS Achieved CSF concentrations 6-8 times greater than the IC50 for c-Abl at higher doses.CSF concentrations were found to be 7-fold lower than its IC50 for c-Abl in a Parkinson's study. However, in another study, it was suggested that the low protein concentration in CSF could lead to a higher amount of free, active nilotinib.

Experimental Protocols

This compound CNS Penetration Study in Healthy Volunteers and Parkinson's Disease Patients
  • Objective: To assess the safety, plasma pharmacokinetics (PK), and CSF penetration of this compound.

  • Study Design: Healthy human volunteers received once-daily oral doses of this compound (48, 192, and 384 mg) for seven days. A cohort of Parkinson's disease patients also received the drug.

  • Sample Collection: Plasma and CSF samples were collected over a 24-hour period for pharmacokinetic analysis.

  • Analytical Method: While not explicitly detailed in the abstracts, drug concentrations in plasma and CSF were likely measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for such studies.

  • In Vitro Assay: The inhibitory activity of this compound against c-Abl kinase was determined using an in vitro kinase assay to establish its IC50 value.

Nilotinib CNS Penetration Study in Patients with Alzheimer's Disease
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of nilotinib in individuals with mild to moderate dementia due to Alzheimer's disease.

  • Study Design: Participants were administered daily oral doses of nilotinib at 150 mg or 300 mg.

  • Sample Collection: CSF and plasma samples were collected to measure nilotinib concentrations.

  • Analytical Method: Drug concentrations were measured to determine the Cmax in both plasma and CSF.

Nilotinib CNS Penetration in CML Patients with CNS Relapse
  • Objective: To assess the CSF penetration and clinical efficacy of nilotinib in patients with BCR-ABL-positive leukemia who experienced CNS relapse after allogeneic stem cell transplantation.

  • Study Design: Four patients with meningeal relapse were treated with nilotinib.

  • Sample Collection: A total of 17 paired CSF and serum samples were collected to determine nilotinib concentrations.

  • Analytical Method: Nilotinib concentrations in CSF and serum were measured to calculate the CSF/plasma ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway, a key target for both this compound and nilotinib in the context of leukemia, and a typical experimental workflow for evaluating the CNS penetration of a drug.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: The BCR-ABL signaling pathway, which promotes cell proliferation and inhibits apoptosis.

CNS_Penetration_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment invitro In Vitro BBB Model (e.g., Transwell assay) invivo In Vivo Animal Model (e.g., Mouse, Rat) invitro->invivo Initial Screening dosing Drug Administration (Oral or IV) invivo->dosing Proceed to Clinical Trial sampling Blood and CSF Sample Collection dosing->sampling analysis LC-MS/MS Analysis of Drug Concentrations sampling->analysis pk_modeling Pharmacokinetic Modeling (CSF/Plasma Ratio) analysis->pk_modeling

Caption: A generalized workflow for evaluating the CNS penetration of a therapeutic agent.

Conclusion

The available evidence strongly suggests that this compound has superior CNS penetration compared to nilotinib. This is a critical advantage for its potential use in treating neurodegenerative diseases like Parkinson's, where achieving therapeutic concentrations in the brain is paramount. While nilotinib has shown some clinical activity in CNS relapse of leukemia despite its low CSF/plasma ratio, this compound's ability to exceed its inhibitory concentration in the CSF at tolerable doses makes it a more promising candidate for CNS-targeted therapies. Further research and clinical trials will be essential to fully elucidate the therapeutic implications of these differences in CNS penetration.

Vodobatinib: A Selective BCR-ABL1 Inhibitor for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Vodobatinib (formerly K0706) is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to prior TKI therapies.[1][2] Developed to be a potent and selective inhibitor of the BCR-ABL1 fusion oncoprotein, this compound is currently under investigation in clinical trials for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] This guide provides a comparative analysis of this compound, supported by preclinical and clinical data, to evaluate its standing among other approved BCR-ABL1 inhibitors.

Mechanism of Action: Targeting the Driver of CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[5] This aberrant kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[6][7][8]

Tyrosine kinase inhibitors, the cornerstone of CML therapy, function by competitively binding to the ATP-binding site of the ABL1 kinase domain of the BCR-ABL1 protein.[8] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to leukemogenesis.[6][8] this compound, like other TKIs, follows this mechanism of action. Its high potency and selectivity are attributed to its specific binding to the BCR-ABL1 kinase.[3][9]

BCR_ABL1_Signaling_Pathway cluster_0 RAS/RAF/MAPK Pathway cluster_1 PI3K/AKT/mTOR Pathway cluster_2 JAK/STAT Pathway BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK Apoptosis Inhibition of Apoptosis BCR_ABL1->Apoptosis This compound This compound & other TKIs This compound->BCR_ABL1 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: BCR-ABL1 Signaling Pathways and TKI Inhibition.

Comparative In Vitro Efficacy

The potency of this compound has been evaluated against wild-type BCR-ABL1 and a panel of clinically relevant mutants that confer resistance to earlier-generation TKIs. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound Wild-Type BCR-ABL1 IC50 (nM) T315I Mutant IC50 (nM) Other Key Mutants (IC50 in nM)
This compound 7[9][10]1967[10] (Note: Some sources suggest no activity[9][11])L248R: 167, Y253H: 154, E255V: 165[10]
Imatinib 250-1000>10,000E255V: >5000
Nilotinib 20-30>3000Y253H: 37, E255V: 43, F359V: 130[12]
Dasatinib <1-3>500Y253H: 1.5, E255V: 2, F359V: 1[12]
Bosutinib 1.2>2000E255K: 12, F359C: 6
Ponatinib 0.372.0Active against all tested single mutants[13]

Note: IC50 values can vary between different assays and laboratories. The data presented is a representative summary from available literature.

There appears to be conflicting information regarding this compound's activity against the T315I "gatekeeper" mutation. While one source provides a specific IC50 value of 1967 nM[10], other reports state it has no activity against this mutant.[9][11] This mutation is notoriously resistant to first and second-generation TKIs.[12] Ponatinib remains the most potent inhibitor of T315I-mutated BCR-ABL1.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of IC50 values is crucial for the preclinical validation of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To measure the binding affinity and determine the IC50 of this compound and other TKIs against wild-type and mutated BCR-ABL1 kinase.

Materials:

  • Recombinant BCR-ABL1 kinase (wild-type and various mutant forms)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Assay buffer and 384-well plates

Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Reaction: In a 384-well plate, combine the kinase, the europium-labeled antibody, and the Alexa Fluor™ tracer in the assay buffer.

  • Incubation: Add the serially diluted test compounds to the assay plate. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The plate is read in a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The TR-FRET signal is generated when the tracer and the antibody are both bound to the kinase, bringing the europium donor and Alexa Fluor™ acceptor into close proximity.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. The data is plotted as the percentage of inhibition versus the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Clinical Validation and Performance

This compound has undergone Phase 1 and 2 clinical trials, with results indicating significant activity in a heavily pretreated patient population, including those who have failed multiple lines of TKI therapy, and even post-ponatinib treatment.[1][4][14]

Clinical Endpoint This compound Performance (Phase 1/2 Pooled Analysis) Context/Comparison
Patient Population Heavily pretreated (≥3 prior TKIs) CML patients (Chronic, Accelerated, and Blast Phase)[14]Represents a challenging-to-treat population with limited options.
Major Cytogenetic Response (MCyR) in Chronic Phase CML 70% of 63 patients[1][14]This is a clinically meaningful response in a resistant population.[15] For comparison, ponatinib in the PACE trial showed a 56% MCyR in CP-CML patients.
Major Hematological Response in Accelerated Phase CML 86% of 7 patients[1][14]High response rate in a more advanced disease stage.
Major Hematological Response in Blast Phase CML 50% of 4 patients[1][14]Demonstrates activity even in the most advanced and aggressive phase of CML.
Ponatinib-Treated vs. Ponatinib-Naïve Efficacy was comparable between the two groups[2][15]Suggests this compound is a viable option even after ponatinib failure.

Experimental Protocol: Phase 1/2 Clinical Trial Design for CML

Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety profile, and preliminary efficacy of this compound in patients with relapsed/refractory CML.

Study Design: Open-label, multicenter, dose-escalation (Phase 1) followed by dose-expansion (Phase 2).[14]

Patient Population: Adult patients with Philadelphia chromosome-positive CML (in chronic, accelerated, or blast phase) who are resistant or intolerant to at least two or three prior TKIs. Patients with the T315I mutation are typically excluded if the drug is not expected to be effective against it.[14]

Methodology:

  • Phase 1 (Dose Escalation): Patients are enrolled in sequential cohorts and receive escalating doses of oral this compound once daily in 28-day cycles. A standard 3+3 design is often used to assess dose-limiting toxicities (DLTs) and determine the MTD.

  • Phase 2 (Dose Expansion): Once the MTD or RP2D is established, additional patients are enrolled into expansion cohorts to further evaluate the safety, tolerability, and anti-leukemic activity at the selected dose.

  • Efficacy Assessment: Response is evaluated at baseline and regular intervals using standard CML criteria, including hematologic response (blood counts), cytogenetic response (chromosome analysis of bone marrow), and molecular response (BCR-ABL1 transcript levels by RT-qPCR).

  • Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Regular physical exams, electrocardiograms, and laboratory tests are conducted.

  • Pharmacokinetics: Blood samples are collected to study the absorption, distribution, metabolism, and excretion of this compound.

TKI_Evaluation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Development A Target Identification (BCR-ABL1) B Compound Screening (High-Throughput) A->B C In Vitro Kinase Assays (IC50 Determination) B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E In Vivo Animal Models (Xenografts) D->E F Phase 1 Trial (Safety, MTD) E->F G Phase 2 Trial (Efficacy, Dosing) F->G H Phase 3 Trial (Comparison to Standard of Care) G->H I Regulatory Approval H->I

Caption: Drug Development Workflow for a BCR-ABL1 Inhibitor.

Safety and Tolerability Profile

A key differentiator for third-generation TKIs is often the safety profile, particularly concerning off-target effects. Some earlier TKIs are associated with significant vascular adverse events.[16] this compound was designed for high selectivity to potentially minimize such off-target toxicities.[2]

Adverse Event Profile This compound (Phase 1/2 Data) Comparator TKI Considerations
Most Common TEAEs (Any Grade) Thrombocytopenia (33%), cough (19%), anemia (17%), diarrhea (17%)[4]Myelosuppression is a common class effect for TKIs.
Most Common Grade ≥3 TEAEs Thrombocytopenia (15%), neutropenia (12%), anemia (12%), increased amylase and lipase (8%)[4]The rates of severe myelosuppression are important for clinical management.
Vascular Adverse Events Generally reported to have a favorable safety profile.[4]Ponatinib carries a black box warning for arterial occlusive events and hepatotoxicity. Dasatinib is associated with pleural effusion, and nilotinib with cardiovascular events.[16]

The safety profile of this compound appears favorable, with most treatment-emergent adverse events (TEAEs) being hematological or gastrointestinal and of low grade.[1]

Conclusion

This compound has emerged as a potent and selective third-generation BCR-ABL1 inhibitor with significant clinical activity in patients with CML who are resistant or intolerant to multiple prior therapies. Its efficacy in patients who have previously been treated with ponatinib is particularly encouraging.[1][2] The in vitro data demonstrates high potency against wild-type BCR-ABL1 and several common mutants, although its activity against the T315I mutation requires further clarification.

Compared to other TKIs, this compound's favorable safety profile, with a lower incidence of severe vascular adverse events, could be a significant advantage.[4] The ongoing and future clinical studies will be critical in definitively establishing this compound's role in the treatment landscape for CML, potentially offering a valuable new option for patients with limited therapeutic alternatives.

References

A Comparative Analysis of Vodobatinib's Impact on Chronic Myeloid Leukemia (CML) Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL1 oncoprotein, a constitutively active tyrosine kinase.[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, achieving deep and lasting remission remains a challenge due to the persistence of a small population of leukemic stem cells (LSCs).[2][3][4] These LSCs are often quiescent and possess intrinsic resistance mechanisms, leading to disease relapse upon therapy discontinuation.[2][5] Vodobatinib is a novel, third-generation TKI designed to be a potent and selective inhibitor of BCR-ABL1.[6][7] This guide provides a comparative analysis of this compound's effect on CML stem cells relative to other established TKIs, supported by available data and standardized experimental protocols.

Comparative Efficacy of Tyrosine Kinase Inhibitors

This compound has demonstrated significant efficacy in heavily pretreated CML patients, including those who have failed multiple prior TKIs.[6][7] This suggests an ability to overcome certain resistance mechanisms. However, direct preclinical data on its specific effects on the CML stem cell compartment (e.g., CD34+/CD38- cells) is not yet widely published. The following tables compare this compound with other TKIs based on its known clinical performance and the established effects of other agents on CML LSCs.

Table 1: Comparative Profile of this compound and Other Key TKIs against CML

FeatureImatinib (1st Gen)Dasatinib (2nd Gen)Nilotinib (2nd Gen)Ponatinib (3rd Gen)This compound (3rd Gen)
Primary Mechanism ATP-competitive inhibitor of the BCR-ABL1 kinase domain (inactive conformation).[8]ATP-competitive inhibitor of BCR-ABL1 (active and inactive conformations) and SRC family kinases.[9][10]ATP-competitive inhibitor with higher potency and selectivity for BCR-ABL1 than Imatinib.[5][11]Pan-BCR-ABL1 inhibitor, effective against most mutations, including T315I.[12][13]Potent and selective ATP-competitive inhibitor of wild-type and mutated BCR-ABL1.[6]
Potency (Wild-Type) Standard~325x more potent than Imatinib.~30x more potent than Imatinib.[5]HighHigh
T315I Mutation Efficacy NoNoNoYes[13]No
Reported Effect on CML Stem Cells Largely ineffective; LSCs are often insensitive and persist, leading to relapse.[2][3][4]May have off-target effects that help eliminate LSCs; also shows immunomodulatory effects (e.g., on NK cells) that may suppress LSCs.[9]More potent than Imatinib in inhibiting BCR-ABL1 in CML progenitors, but may not induce greater growth suppression in the presence of growth factors.[14]Appears to target CML progenitor/stem cells more effectively than Imatinib in vitro.[12][15]Clinical efficacy in heavily pretreated patients suggests potential activity against resistant cell populations, but direct LSC data is pending.[7][16]

Table 2: Summary of Clinical Efficacy in Advanced/Resistant CML

TKIPatient PopulationKey Efficacy Endpoint
Dasatinib Imatinib-resistant/-intolerant CP-CML~52% Major Cytogenetic Response (MCyR).[10]
Nilotinib Imatinib-resistant/-intolerant CP-CML~55% MCyR at 24 months.
Ponatinib Resistant/intolerant CML or Ph+ ALL (with T315I)~56% MCyR in CP-CML patients.
This compound CP-CML failed ≥3 prior TKIs~66-70% MCyR, regardless of prior ponatinib treatment.[7][16]

Experimental Protocols for Evaluating TKI Efficacy on CML Stem Cells

The following are standardized, detailed methodologies for key in vitro assays used to assess the efficacy of compounds like this compound against the CML stem and progenitor cell populations.

Colony-Forming Cell (CFC) Assay

This assay measures the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium, assessing the short-term impact of a TKI on the progenitor pool.

  • Cell Preparation:

    • Isolate mononuclear cells (MNCs) from CML patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.[17]

    • Enrich for CD34+ cells using immunomagnetic bead selection for a more targeted analysis of the stem and progenitor compartment.[18]

    • Resuspend the purified CD34+ cells in Iscove's Modified Dulbecco's Media (IMDM) with 2% FBS.[19]

  • Assay Procedure:

    • Prepare a cell suspension in IMDM at a concentration of 10x the final desired plating concentration.

    • Add the desired concentrations of this compound or other TKIs to the cell suspension. An equivalent volume of the drug vehicle (e.g., DMSO) is used for the control group.

    • Add the cell/drug mixture to a methylcellulose-based medium (e.g., MethoCult™ H4435) and vortex thoroughly.[18]

    • Dispense 1.1 mL of the final mixture into 35 mm culture dishes using a syringe.[17]

    • Incubate at 37°C, 5% CO₂, and ≥95% humidity for 14-16 days. A dish of sterile water should be included to maintain humidity.[17][20]

  • Analysis:

    • Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on their distinct morphology.

    • Calculate the IC50 value, representing the drug concentration that inhibits 50% of colony formation compared to the vehicle control.

Long-Term Culture-Initiating Cell (LTC-IC) Assay

The LTC-IC assay is the gold standard for quantifying primitive, quiescent hematopoietic stem cells based on their ability to sustain myelopoiesis for an extended period (≥5 weeks).[21][22]

  • Establishment of a Stromal Feeder Layer:

    • Use either irradiated primary human marrow stromal cells or a suitable cell line (e.g., M2-10B4) as a supportive feeder layer.[21]

    • Plate the stromal cells in 96-well plates and culture until they form a confluent monolayer.

  • Assay Procedure:

    • Prepare a suspension of purified CML CD34+ cells as described for the CFC assay.

    • Seed the CML cells at various limiting dilutions onto the pre-established stromal feeder layer in long-term culture medium containing the desired TKI concentration or vehicle.

    • Incubate at 37°C, 5% CO₂, with weekly half-medium changes for 5 weeks.[21][23]

  • Analysis:

    • After 5 weeks, harvest all non-adherent and adherent cells from each well.

    • Re-plate the harvested cells into a CFC assay (as described above) to quantify the number of clonogenic progenitors produced by the initial stem cells.

    • Wells that produce at least one colony are considered positive for the presence of an LTC-IC.

    • The frequency of LTC-IC in the initial cell population is calculated using limiting dilution analysis software (e.g., L-Calc™).[24] A reduction in LTC-IC frequency in TKI-treated cultures indicates an effect on the primitive CML stem cell pool.

Visualizations: Pathways and Workflows

BCR-ABL1 Signaling and TKI Inhibition

The diagram below illustrates the central role of the BCR-ABL1 oncoprotein in driving CML through the activation of key downstream pro-survival and proliferative pathways. TKIs, including this compound, act by competitively inhibiting the ATP-binding site of the ABL1 kinase domain, thereby blocking these signals.

BCR_ABL1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL1 (Constitutively Active Kinase) ras_path RAS/RAF/MEK/ERK Pathway bcr_abl->ras_path pi3k_path PI3K/AKT/mTOR Pathway bcr_abl->pi3k_path jak_stat_path JAK/STAT Pathway bcr_abl->jak_stat_path instability Genomic Instability bcr_abl->instability proliferation Cell Proliferation & Survival ras_path->proliferation apoptosis Inhibition of Apoptosis pi3k_path->apoptosis jak_stat_path->proliferation jak_stat_path->apoptosis tki This compound (TKI) tki->bcr_abl Inhibits ATP Binding

BCR-ABL1 signaling cascade and the site of TKI action.
Workflow for In Vitro TKI Evaluation on LSCs

This workflow outlines the sequential process for assessing the impact of a TKI on CML stem and progenitor cells, from sample acquisition to functional endpoint analysis.

TKI_Evaluation_Workflow sample CML Patient Sample (Bone Marrow / Peripheral Blood) mnc Isolate Mononuclear Cells (MNCs) sample->mnc cd34 Purify CD34+ Stem/ Progenitor Cells mnc->cd34 treatment In Vitro Treatment (TKI vs. Vehicle Control) cd34->treatment cfc CFC Assay (14-16 days) treatment->cfc Short-term ltcic LTC-IC Assay (5 weeks) treatment->ltcic Long-term analysis_cfc Analyze Progenitor Viability (Colony Count & IC50) cfc->analysis_cfc analysis_ltcic Analyze Stem Cell Function (LTC-IC Frequency) ltcic->analysis_ltcic

Standard experimental workflow for testing TKI effects on CML LSCs.
Comparative TKI Efficacy Against CML Populations

This diagram provides a logical comparison of different TKI generations against various CML cell populations, highlighting the increasing challenge from bulk leukemia cells to quiescent, resistant leukemic stem cells.

TKI_Comparison cluster_tki cluster_targets tki_gen Imatinib (1st Gen) Dasatinib / Nilotinib (2nd Gen) This compound / Ponatinib (3rd Gen) bulk Bulk CML Cells High Sensitivity tki_gen->bulk Effective mutated Mutated Clones (non-T315I) Moderate Resistance tki_gen->mutated 2nd/3rd Gen Generally Effective t315i T315I Mutant High Resistance tki_gen->t315i Ponatinib Only lsc Leukemic Stem Cells (LSCs) Quiescent & Insensitive tki_gen->lsc Major Challenge for All TKIs

Logical comparison of TKI efficacy across CML cell types.

References

Safety Operating Guide

Safe Disposal and Handling of Vodobatinib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Vodobatinib is a potent, third-generation Bcr-Abl1 tyrosine kinase inhibitor used in research for conditions such as chronic myeloid leukemia (CML).[1][2] Due to its cytotoxic nature and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate several warnings, with the most critical being its potential harm if swallowed and its significant threat to aquatic ecosystems.[3]

Table 1: GHS Hazard Classifications for this compound

Hazard Code Classification Description Source
H302 Acute toxicity, Oral (Category 4) Harmful if swallowed. [3]
H315 Skin corrosion/irritation (Category 2) Causes skin irritation. [4]
H319 Serious eye damage/eye irritation (Category 2A) Causes serious eye irritation. [4]
H400 Acute aquatic toxicity (Category 1) Very toxic to aquatic life. [3]

| H410 | Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. |[3] |

Note: While one SDS did not classify this compound as a hazardous substance, it is best practice to follow the most stringent safety guidelines available due to the potent nature of the compound.[5]

Operational Plan: Handling and Disposal

Proper handling and disposal require adherence to established safety protocols, including the use of appropriate Personal Protective Equipment (PPE) and following a defined waste management stream.

Required Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE to minimize exposure.[3][4]

Table 2: Required PPE for Handling this compound

Equipment Specification Purpose
Eye Protection Safety goggles with side-shields. Prevents eye contact with dust or splashes.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile). Prevents skin contact. Double gloving is recommended.
Body Protection Impervious, solid-front protective gown. Protects against contamination of clothing and skin.

| Respiratory Protection | A suitable respirator or use in a chemical fume hood. | Prevents inhalation of dust or aerosols.[3][5] |

Step-by-Step Disposal Procedure

This compound and all associated contaminated materials must be disposed of as hazardous chemical waste through an approved waste disposal plant or licensed contractor.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [3][6]

  • Segregate Waste:

    • Identify all materials that have come into contact with this compound. This includes:

      • Unused or expired this compound powder or solutions.

      • Empty original containers.

      • Contaminated PPE (gloves, gowns, etc.).

      • Contaminated lab supplies (pipette tips, vials, absorbent pads).

      • Materials used for spill cleanup.

  • Containerize Waste:

    • Place all segregated this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., "Toxic," "Dangerous for the Environment").

    • For sharps contaminated with this compound, use a designated chemotherapy or hazardous drug sharps container.[7]

  • Store Waste Securely:

    • Keep the hazardous waste container sealed when not in use.

    • Store the container in a designated, secure area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3][8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

    • Final disposal for this type of waste is typically high-temperature incineration at a regulated facility.[7]

Safety Protocols

Protocol for Spill Cleanup

Immediate and proper cleanup of a this compound spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, put on all required PPE as listed in Table 2, including double gloves and respiratory protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.

    • For liquid spills: Gently place absorbent material (e.g., diatomite, universal binders) over the spill.[4]

  • Clean the Spill:

    • Carefully collect all contaminated absorbent materials and any broken glass using forceps or other tools and place them into the hazardous waste container.[9]

    • Wipe the spill area three times with a detergent wipe or alcohol solution.[4][9]

    • Place all cleaning materials into the hazardous waste container.

  • Decontaminate and Doff PPE:

    • Remove contaminated clothing and PPE, placing it in the hazardous waste container.

    • Wash hands thoroughly with soap and water.[3]

Protocol for Decontaminating Work Surfaces

Routine decontamination of laboratory surfaces where this compound is handled is a necessary safety measure.

  • Prepare Cleaning Solution: Use a detergent solution or alcohol to decontaminate surfaces.[4]

  • Wipe Down Surfaces: At the end of each procedure, thoroughly wipe down the work area (e.g., fume hood surface) with the cleaning solution.

  • Dispose of Wipes: All used wipes and absorbent pads must be disposed of as hazardous this compound waste.

  • Final Rinse (if applicable): For non-sensitive surfaces, a final rinse with water may be appropriate, with the rinse water also collected as hazardous waste.

Experimental Methodologies

While disposal itself is a safety procedure, the handling of this compound in a laboratory context involves various experimental protocols. One such example from the literature is the method for its quantification in biological samples.

LC-MS/MS Method for this compound Quantification in Rat Blood

  • Objective: To quantify this compound from dried blood spots (DBS).[10]

  • Extraction: Methanol was used as the solvent to extract this compound from the DBS discs.[10]

  • Chromatography: An isocratic method with a flow rate of 0.80 mL/min was used on an Atlantis dC18 column (50 × 4.6 mm, 3.0 μm).[10]

  • Run Time: The total run time was 2.00 minutes.[10]

  • Detection: Mass spectrometry was used to monitor the ion transitions for this compound (m/z 454.20 → 270.05).[10]

  • Linearity: The method demonstrated a linearity range of 1.04–1039 ng/mL.[10]

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management Workflow A Identify this compound Waste (Unused chemical, contaminated PPE, labware, spill debris) B Is waste container available and correctly labeled? A->B C Obtain and label a dedicated Hazardous Waste Container B->C No D Place waste in container. Ensure it is properly sealed. B->D  Yes C->D E Store container in a designated, secure secondary containment area. D->E F Is container full? E->F F->D No, continue use G Contact EH&S or licensed vendor for waste pickup. F->G  Yes H Waste collected for incineration by licensed vendor. G->H

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Vodobatinib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vodobatinib

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper management of this potent compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The Globally Harmonized System (GHS) classifications found in safety data sheets (SDS) are summarized below.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on information from safety data sheets[1][2][3].

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety goggles with side-shields or a face shieldEnsure a complete seal around the eyes. A full-face shield is recommended when there is a risk of splashing[1][2][4].
Hands Chemical-resistant glovesUse gloves compliant with standard BS EN 374:2003. Inspect gloves before use and wash and dry hands thoroughly after handling. For tasks with a high risk of splashing or contamination, double gloving is required[3][5].
Body Impervious clothing or a laboratory coat with long sleeves and a closed frontGowns should be resistant to chemical permeation. Disposable gowns are recommended and should be changed every two to three hours or immediately after a spill[1][6].
Respiratory NIOSH-certified N95 or N100 respiratorA fit-tested respirator is strongly recommended when handling the powder form of the compound or when there is a risk of generating aerosols[4][7].
Feet Disposable shoe coversRecommended when working in a sterile preparation area or in the event of a spill to prevent contamination of footwear[7].

Handling and Storage Protocols

Safe Handling:

  • Work in a designated area, such as a chemical fume hood with an independent air supply, to avoid inhalation and contact[3].

  • Avoid the formation of dust and aerosols[3].

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling the compound[1][2].

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area[1].

  • Store away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1][8].

Operational Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling potent compounds like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area prep_compound Retrieve this compound from Storage prep_area->prep_compound weigh Weighing prep_compound->weigh Transfer to Handling dissolve Dissolution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_area Decontaminate Work Area experiment->decontaminate_area Post-Experiment dispose_waste Segregate and Dispose of Waste decontaminate_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Standard laboratory workflow for handling this compound.

First Aid Measures

In case of accidental exposure, follow these immediate first aid procedures[1][2][3]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly seek medical attention[1][2].
Skin Contact Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash them before reuse. Seek medical attention[2][3].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person[1][3].

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining, such as empty vials, syringes, gloves, and gowns, should be disposed of in designated yellow chemotherapy waste containers for incineration[9][10].

  • Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including partially full containers and items from spill cleanups, must be treated as hazardous waste. These should be placed in black RCRA-approved hazardous waste containers[9][10].

Disposal Procedure:

  • Segregate Waste: Separate trace and bulk chemotherapy waste into their respective color-coded containers at the point of generation.

  • Labeling: Ensure all waste containers are clearly labeled as "Hazardous Pharmaceutical Waste" or "Trace Chemotherapy Waste" as appropriate.

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. All disposal must comply with federal, state, and local regulations[11].

Spill Management:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Use a chemotherapy spill kit to absorb the spill.

  • Clean the area with a deactivating agent, followed by a detergent and water.

  • All materials used for cleanup must be disposed of as bulk chemotherapy waste[10].

References

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